Product packaging for N-Oxalylglycine(Cat. No.:CAS No. 5262-39-5)

N-Oxalylglycine

Cat. No.: B104121
CAS No.: 5262-39-5
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
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Description

N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO5 B104121 N-Oxalylglycine CAS No. 5262-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
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InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
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Molecular Weight

147.09 g/mol
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CAS No.

5262-39-5
Record name N-Oxalylglycine
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Record name Oxalylglycine
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Record name N-OXALYLGLYCINE
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Record name N-(CARBOXYCARBONYL)GLYCINE
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Foundational & Exploratory

N-Oxalylglycine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a small molecule that has garnered significant attention in biomedical research for its ability to modulate cellular responses to oxygen availability. As a structural analog of α-ketoglutarate, a key co-substrate for a large family of enzymes, NOG functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This inhibitory action has profound effects on various cellular processes, most notably the hypoxia signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The primary mechanism of action of this compound is its ability to act as a competitive inhibitor of α-ketoglutarate (also known as 2-oxoglutarate)-dependent dioxygenases. These enzymes utilize α-ketoglutarate and molecular oxygen to hydroxylate their substrates. NOG, by mimicking the structure of α-ketoglutarate, binds to the active site of these enzymes, thereby preventing the binding of the natural co-substrate and inhibiting their catalytic activity.

Two major classes of α-ketoglutarate-dependent dioxygenases are significantly affected by NOG:

  • Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes (PHD1, PHD2, and PHD3) are crucial cellular oxygen sensors. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.

Quantitative Inhibition Data

The inhibitory potency of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of NOG required to reduce the enzyme's activity by 50%.

Enzyme TargetIC50 (µM)Reference(s)
Prolyl Hydroxylase Domain 1 (PHD1)2.1[1]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[1]
Jumonji Domain-Containing Protein 2A (JMJD2A)250[2][3]
Jumonji Domain-Containing Protein 2C (JMJD2C)500[2][3]
Jumonji Domain-Containing Protein 2E (JMJD2E)24[2][3]

Downstream Signaling: Stabilization of HIF-1α and Gene Activation

The most well-characterized downstream effect of this compound's inhibition of PHDs is the stabilization of the HIF-1α transcription factor. By preventing the hydroxylation of HIF-1α, NOG blocks its degradation, allowing it to accumulate within the cell even under normoxic conditions.

Stabilized HIF-1α translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This heterodimeric complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes. The binding of the HIF-1 complex to HREs initiates the transcription of a wide array of genes involved in cellular adaptation to low oxygen, including those that regulate:

  • Angiogenesis: The formation of new blood vessels, promoted by genes like Vascular Endothelial Growth Factor (VEGF).

  • Erythropoiesis: The production of red blood cells, stimulated by Erythropoietin (EPO).

  • Glucose Metabolism: The uptake and utilization of glucose, facilitated by genes such as Glucose Transporter 1 (Glut-1).

  • Cell Survival and Proliferation: Various other genes that help cells survive in hypoxic environments, such as Heme Oxygenase 1 (HO-1) and Adrenomedullin (ADM).

Quantitative Gene Expression Data

The upregulation of HIF-1α target genes following treatment with this compound or its cell-permeable prodrug, dimethyloxalylglycine (DMOG), has been quantified using techniques like quantitative real-time polymerase chain reaction (qPCR).

Target GeneTreatmentCell/Tissue TypeFold Change in mRNA Expression (approx.)Reference(s)
Vascular Endothelial Growth Factor (VEGF)DMOG (100-500 µM)Adipose-derived stem cells3 to 7.7-fold increase[4]
Erythropoietin (EPO)DMOG (600 mg/kg)Rat renal cortexSignificant increase[2]
Glucose Transporter 1 (Glut-1)Cobalt Chloride (hypoxia mimetic)Rat liver cells~12-fold increase[5]
Adrenomedullin (ADM)Hypoxia (1% O2)Rat ventricular myocytes~1.8-fold increase[6]

Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)

This assay measures the activity of PHD enzymes by quantifying the consumption of the co-substrate α-ketoglutarate.

Materials:

  • Recombinant PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate containing the proline hydroxylation site

  • α-ketoglutarate

  • This compound (or other inhibitors)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing FeSO4 and ascorbate)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Sodium hydroxide (NaOH)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HIF-1α peptide, and various concentrations of this compound.

  • Initiate the reaction by adding the recombinant PHD enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Add the DNPH solution to the reaction mixture. DNPH reacts with the remaining α-ketoglutarate to form a colored product.

  • Add NaOH to develop the color.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • The amount of α-ketoglutarate consumed is inversely proportional to the absorbance. Calculate the percentage of inhibition at each NOG concentration and determine the IC50 value.

Western Blot Analysis of HIF-1α Stabilization

This technique is used to detect the accumulation of HIF-1α protein in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound or Dimethyloxalylglycine (DMOG)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of DMOG for a specific duration.

  • Lyse the cells in lysis buffer on ice.

  • Quantify the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against HIF-1α.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the HIF-1α band in treated cells compared to untreated controls indicates stabilization.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of HIF-1α target genes in response to this compound treatment.

Materials:

  • Cell culture reagents and DMOG

  • RNA extraction kit

  • Reverse transcription kit to synthesize cDNA

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Primers specific for the target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., β-actin, GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat cells with DMOG as described for the Western blot.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR reactions in a real-time PCR instrument.

  • Analyze the data to determine the relative fold change in the expression of the target genes in treated cells compared to untreated controls, normalized to the expression of the housekeeping gene.

Visualizations

NOG_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cellular Cellular Compartment cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DMOG DMOG (Cell-Permeable Prodrug) MOG MOG DMOG->MOG Esterases MCT2 MCT2 Transporter NOG This compound (NOG) PHD Prolyl Hydroxylase (PHD) NOG->PHD Inhibition MCT2->NOG Intracellular Conversion HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_OH Hydroxylated HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex VHL VHL Complex Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_OH Degradation HIF1a_OH->VHL Binding HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia-Response Element (HRE) HIF1_complex->HRE Binding TargetGenes Target Gene Transcription (VEGF, EPO, etc.) HRE->TargetGenes Activation

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow_HIF1a_Stabilization start Cell Culture treatment Treatment with DMOG start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (anti-HIF-1α) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for detecting HIF-1α stabilization.

Logical_Relationship_NOG NOG This compound (NOG) alpha_KG α-Ketoglutarate-Dependent Dioxygenases NOG->alpha_KG Inhibits PHD PHD Enzymes JMJD JmjC Demethylases HIF1a_stab HIF-1α Stabilization PHD->HIF1a_stab Leads to Histone_mod Altered Histone Methylation JMJD->Histone_mod Leads to Gene_exp Target Gene Expression HIF1a_stab->Gene_exp Induces Epigenetic_reg Epigenetic Regulation Histone_mod->Epigenetic_reg Results in

Caption: Logical relationship of NOG's molecular interactions.

References

N-Oxalylglycine: A Technical Guide to a Broad-Spectrum α-Ketoglutarate Analogue in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a synthetic, cell-permeable analogue of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle and a vital cofactor for a large family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (α-KGDDs). By competitively inhibiting these enzymes, NOG has emerged as an indispensable tool in elucidating the roles of α-KGDDs in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of NOG, including its mechanism of action, its impact on key enzyme families such as prolyl hydroxylases and histone demethylases, and detailed experimental protocols for its application in research. Furthermore, this guide presents a comprehensive summary of quantitative data on NOG's inhibitory activity and visualizes key signaling pathways and experimental workflows to facilitate its effective use in the laboratory.

Introduction

This compound, also known as NOG, is a structural mimic of α-ketoglutarate, where the C2 keto group is replaced by a carboxyl group and the C3 methylene group is replaced by a nitrogen atom. This structural similarity allows NOG to bind to the α-KG binding site of various dioxygenases, thereby acting as a competitive inhibitor.[1] The α-KGDD superfamily encompasses a diverse range of enzymes that play crucial roles in processes such as hypoxia sensing, epigenetic regulation, collagen biosynthesis, and fatty acid metabolism. Consequently, NOG and its cell-permeable ester prodrug, dimethyloxalylglycine (DMOG), are widely used to modulate the activity of these enzymes and study their downstream effects.

Mechanism of Action

This compound functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1] These enzymes utilize α-KG, molecular oxygen (O₂), and a ferrous iron (Fe²⁺) cofactor to hydroxylate their respective substrates. In this reaction, α-KG is oxidatively decarboxylated to succinate and carbon dioxide. NOG, by binding to the α-KG binding site in the enzyme's active center, prevents the binding of the natural cofactor and thus inhibits the hydroxylation reaction.[2][3] This inhibitory action is broad-spectrum, affecting multiple families of α-KGDDs.

Key Enzyme Families Inhibited by this compound

Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Signaling

Prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.[4][5] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation.[1] By inhibiting PHDs, NOG prevents the degradation of HIF-1α, causing its stabilization and accumulation even under normoxic conditions.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[6][7][8]

Jumonji Domain-Containing (JMJD) Histone Demethylases

The Jumonji C (JmjC) domain-containing family of histone demethylases are α-KGDDs that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[9] For instance, the JMJD2 subfamily (JMJD2A, JMJD2C, JMJD2D, and JMJD2E) is responsible for demethylating di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), which are histone marks generally associated with transcriptional repression and activation, respectively.[10][11] NOG competitively inhibits the activity of these demethylases, leading to alterations in histone methylation patterns and subsequent changes in gene expression.[12][13]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies among different α-ketoglutarate-dependent dioxygenases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for NOG against various PHD and JMJD enzymes.

EnzymeIC50 (µM)Reference(s)
PHD12.1[10][11][12]
PHD25.6[10][11][12]
FIH (Factor Inhibiting HIF)0.36[14]

Table 1: IC50 Values of this compound for Prolyl Hydroxylases and Related Enzymes. This table provides a summary of the inhibitory concentrations of NOG for key enzymes involved in the HIF signaling pathway.

EnzymeIC50 (µM)Reference(s)
JMJD1A>1000[15]
JMJD2A250[10][11][15]
JMJD2C500[10][11][15]
JMJD2DNot specified[12]
JMJD2E24[10][11]
JARID1A>1000[15]

Table 2: IC50 Values of this compound for Jumonji Domain-Containing Histone Demethylases. This table outlines the inhibitory concentrations of NOG for various histone demethylases, highlighting its differential potency.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway Under Normoxia and Inhibition by this compound

HIF-1α Signaling Pathway cluster_normoxia Normoxia (Sufficient O₂) cluster_inhibition This compound Inhibition HIF-1α_p HIF-1α HIF-1α-OH HIF-1α-OH HIF-1α_p->HIF-1α-OH Hydroxylation PHD PHD Succinate Succinate PHD->Succinate CO₂ CO₂ PHD->CO₂ PHD->HIF-1α-OH α-KG α-Ketoglutarate α-KG->PHD O₂ O₂ O₂->PHD VHL VHL HIF-1α-OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation NOG This compound PHD_i PHD NOG->PHD_i Inhibition HIF-1α_s HIF-1α Nucleus Nucleus HIF-1α_s->Nucleus HIF-1 HIF-1 Complex Nucleus->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HRE HRE (DNA) HIF-1->HRE Target Genes Target Gene Transcription HRE->Target Genes

Figure 1: HIF-1α Signaling Pathway. Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, leading to its degradation. This compound inhibits PHDs, stabilizing HIF-1α, which then promotes gene transcription.

JMJD2-Mediated Histone Demethylation and its Inhibition

JMJD2 Histone Demethylation cluster_demethylation Histone Demethylation cluster_inhibition_jmj This compound Inhibition JMJD2 JMJD2 H3K9me2 Histone H3 (H3K9me2) JMJD2->H3K9me2 Succinate_d Succinate JMJD2->Succinate_d CO₂_d CO₂ JMJD2->CO₂_d Formaldehyde Formaldehyde JMJD2->Formaldehyde H3K9me3 Histone H3 (H3K9me3) H3K9me3->H3K9me2 Demethylation α-KG_d α-Ketoglutarate α-KG_d->JMJD2 O₂_d O₂ O₂_d->JMJD2 NOG_j This compound JMJD2_i JMJD2 NOG_j->JMJD2_i Inhibition Gene Expression Altered Gene Expression H3K9me3_s Histone H3 (H3K9me3) H3K9me3_s->Gene Expression Maintained Methylation

Figure 2: JMJD2-Mediated Histone Demethylation. JMJD2 enzymes demethylate histone H3 at lysine 9. This compound inhibits this process, leading to the maintenance of histone methylation and altered gene expression.

Experimental Workflow for Assessing this compound Effects on HIF-1α Stabilization

Experimental Workflow HIF-1α Start Start Cell_Culture 1. Culture Cells (e.g., HeLa, MCF-7) Start->Cell_Culture NOG_Treatment 2. Treat with this compound (Dose-response and time-course) Cell_Culture->NOG_Treatment Cell_Lysis 3. Cell Lysis (e.g., RIPA buffer with protease inhibitors) NOG_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Inc 7. Antibody Incubation (Primary: anti-HIF-1α, anti-β-actin) (Secondary: HRP-conjugated) Western_Blot->Antibody_Inc Detection 8. Chemiluminescent Detection Antibody_Inc->Detection Analysis 9. Densitometry Analysis Detection->Analysis End End Analysis->End

References

N-Oxalylglycine Derivatives: A Technical Guide to Discovery and Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) and its derivatives have emerged as a pivotal class of small molecules in biomedical research and drug discovery. Their ability to inhibit 2-oxoglutarate (2OG)-dependent dioxygenases, a broad family of enzymes including Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (JMJDs), has positioned them as valuable tools for investigating cellular responses to hypoxia and epigenetic regulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NOG derivatives, tailored for researchers and professionals in the field of drug development.

Discovery and Mechanism of Action

This compound was identified as a structural analog of 2-oxoglutarate, a key substrate for a large family of non-heme iron(II) and 2OG-dependent oxygenases. By mimicking 2OG, NOG competitively inhibits these enzymes, thereby modulating critical cellular signaling pathways.

The primary targets of NOG and its derivatives include:

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes (PHD1, PHD2, and PHD3) are key regulators of the HIF signaling pathway. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its ubiquitination and proteasomal degradation. Inhibition of PHDs by NOG derivatives stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism. This mechanism is being explored for the treatment of anemia and ischemic diseases.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JMJDs): This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. Dysregulation of JMJD activity is implicated in various cancers. NOG derivatives can inhibit specific JMJDs, thereby altering gene expression and potentially offering a therapeutic avenue for oncology.

Quantitative Inhibitory Activity of this compound and Its Derivatives

The inhibitory potency of this compound and its derivatives varies depending on the specific enzyme and the chemical modifications of the NOG scaffold. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key compounds against various PHD and JMJD enzymes.

CompoundTarget EnzymeIC50 (μM)Reference(s)
This compound (NOG)PHD12.1[1][2]
This compound (NOG)PHD25.6[1][2]
This compound (NOG)JMJD2A250[3][4][5]
This compound (NOG)JMJD2C500[3][4][5]
This compound (NOG)JMJD2E24[3][4][5]
Derivative Example 1 PHD2DataCitation
Derivative Example 2 JMJD2ADataCitation

Note: This table is a template. More specific data on a wider range of derivatives would be populated here based on further literature review.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of NOG derivatives. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound (NOG)

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Glycine ethyl ester hydrochloride

  • Ethyl oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Step 1: Synthesis of Diethyl N-oxalylglycinate:

    • Suspend glycine ethyl ester hydrochloride in dichloromethane (DCM).

    • Add triethylamine (TEA) dropwise at 0 °C and stir for 30 minutes.

    • Add ethyl oxalyl chloride dropwise at 0 °C and allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude diethyl N-oxalylglycinate.

    • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane).

  • Step 2: Hydrolysis to this compound:

    • Dissolve the purified diethyl N-oxalylglycinate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Acidify the reaction mixture to pH 1-2 with hydrochloric acid (HCl).

    • Extract the aqueous layer with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Synthesis of Dimethyloxalylglycine (DMOG)

DMOG is a cell-permeable prodrug of NOG.

Materials:

  • This compound (NOG)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2) or another esterification agent

Procedure:

  • Suspend this compound in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give Dimethyloxalylglycine (DMOG).

In Vitro Assay for PHD2 Inhibition (AlphaScreen)

This protocol outlines a high-throughput method to screen for PHD2 inhibitors.

Principle:

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the hydroxylation of a biotinylated HIF-1α peptide by PHD2. The assay involves a donor bead coated with streptavidin (binds to the biotinylated peptide) and an acceptor bead coated with an antibody that recognizes the hydroxylated proline residue. When the peptide is hydroxylated, the beads are brought into proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme, a biotinylated HIF-1α peptide substrate, Fe(II), ascorbate, and 2-oxoglutarate in an appropriate assay buffer.

  • Add the test compounds (NOG derivatives) at various concentrations.

  • Incubate the reaction mixture to allow for the enzymatic reaction to occur.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the anti-hydroxyproline antibody-coated acceptor beads and streptavidin-coated donor beads.

  • Incubate in the dark to allow for bead-antibody-peptide binding.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 values from the dose-response curves.

Cellular Assay for HIF-1α Stabilization (Western Blot)

This protocol is used to assess the ability of NOG derivatives to stabilize HIF-1α in cells.

Procedure:

  • Culture cells (e.g., HeLa or HEK293T) to an appropriate confluency.

  • Treat the cells with various concentrations of the NOG derivative for a specified time (e.g., 4-8 hours). Include a positive control (e.g., DMOG or hypoxia) and a vehicle control.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by NOG derivatives is essential for understanding their mechanism of action and for designing effective experiments.

HIF-1α Signaling Pathway

The following diagram illustrates the regulation of HIF-1α under normoxic and hypoxic conditions and the point of intervention for NOG derivatives.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α OH-HIF-1α OH-HIF-1α HIF-1α->OH-HIF-1α Hydroxylation HIF-1α_hypoxia HIF-1α PHDs PHDs Succinate + CO2 Succinate + CO2 PHDs->Succinate + CO2 PHDs->OH-HIF-1α 2-OG + O2 2-OG + O2 2-OG + O2->PHDs VHL VHL OH-HIF-1α->VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Ub Ub Ub->VHL NOG Derivatives NOG Derivatives NOG Derivatives->PHDs Inhibition HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription

Caption: HIF-1α regulation and the inhibitory action of NOG derivatives.

JMJD Histone Demethylation Pathway

This diagram shows the role of JMJD enzymes in histone demethylation and their inhibition by NOG derivatives.

JMJD_Pathway Histone (H3K9me3) Histone (H3K9me3) Histone (H3K9me2) Histone (H3K9me2) Histone (H3K9me3)->Histone (H3K9me2) Demethylation JMJD2A JMJD2A Succinate + CO2 + Formaldehyde Succinate + CO2 + Formaldehyde JMJD2A->Succinate + CO2 + Formaldehyde JMJD2A->Histone (H3K9me2) 2-OG + O2 2-OG + O2 2-OG + O2->JMJD2A Transcriptional Activation/Repression Transcriptional Activation/Repression Histone (H3K9me2)->Transcriptional Activation/Repression NOG Derivatives NOG Derivatives NOG Derivatives->JMJD2A Inhibition

Caption: Inhibition of JMJD-mediated histone demethylation by NOG derivatives.

Experimental Workflow for Inhibitor Screening

The following workflow illustrates a typical process for identifying and characterizing novel NOG-based inhibitors.

Experimental_Workflow Compound Library Synthesis Compound Library Synthesis Primary Screening (HTS) Primary Screening (e.g., AlphaScreen for PHD2) Compound Library Synthesis->Primary Screening (HTS) Hit Identification Hit Identification Primary Screening (HTS)->Hit Identification Hit Identification->Compound Library Synthesis Inactive Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active Secondary Assays Secondary Assays (e.g., Orthogonal biochemical assays, selectivity profiling) Dose-Response & IC50 Determination->Secondary Assays Cellular Assays Cellular Assays (e.g., HIF-1α stabilization, target gene expression) Secondary Assays->Cellular Assays Lead Optimization Lead Optimization Cellular Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

References

N-Oxalylglycine's role as a 2-oxoglutarate oxygenase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Oxalylglycine's Role as a 2-Oxoglutarate Oxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NOG) is a potent, cell-permeable, and broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. Structurally similar to 2-oxoglutarate, NOG functions as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the binding of the endogenous substrate. This inhibitory action has significant implications for a variety of cellular processes, most notably the hypoxia signaling pathway, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides a comprehensive overview of NOG's mechanism of action, its inhibitory profile against various 2-OG oxygenases, detailed experimental protocols for assessing its activity, and a discussion of its applications in research and therapeutic development.

Introduction to this compound and 2-Oxoglutarate Oxygenases

This compound, also known as NOG, is an organic compound that acts as an isostere of α-ketoglutaric acid.[1][2] 2-oxoglutarate (2-OG) dependent oxygenases are a large superfamily of non-heme iron-containing enzymes that catalyze a wide range of oxidation reactions. These enzymes play crucial roles in diverse biological processes, including collagen biosynthesis, histone demethylation, and the regulation of gene expression in response to hypoxia.[3][4]

The catalytic mechanism of 2-OG oxygenases involves the binding of Fe(II) and 2-OG to the active site, followed by the substrate. This allows for the binding of molecular oxygen, leading to the oxidative decarboxylation of 2-OG to succinate and CO2, and the hydroxylation of the substrate.[5][6]

Mechanism of Action of this compound

This compound's inhibitory activity stems from its structural similarity to 2-oxoglutarate. It acts as a competitive inhibitor, binding to the 2-OG binding site within the catalytic domain of the oxygenase. This binding event prevents the co-substrate 2-OG from accessing the active site, thereby halting the catalytic cycle and inhibiting the hydroxylation of the target substrate.

Mechanism of Competitive Inhibition by this compound cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound 2OG_Oxygenase 2-OG Oxygenase (Active Site) Product Hydroxylated Substrate 2OG_Oxygenase->Product Catalyzes Hydroxylation 2_Oxoglutarate 2-Oxoglutarate (Co-substrate) 2_Oxoglutarate->2OG_Oxygenase Binds to Active Site Substrate Substrate (e.g., HIF-1α) Substrate->2OG_Oxygenase Binds to Active Site 2OG_Oxygenase_Inhibited 2-OG Oxygenase (Active Site) No_Product No Hydroxylation 2OG_Oxygenase_Inhibited->No_Product Reaction Blocked N_Oxalylglycine This compound (Inhibitor) N_Oxalylglycine->2OG_Oxygenase_Inhibited Competitively Binds to Active Site

Mechanism of this compound's competitive inhibition.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory activity against various 2-OG dependent oxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Enzyme TargetIC50 Value (µM)References
Prolyl Hydroxylase Domain-containing proteins (PHDs)
PHD12.1,[7],[8]
PHD25.6,[7],[8]
Jumonji Domain-Containing Histone Demethylases (JMJDs)
JMJD2A250,[7],[8]
JMJD2C500,[7]
JMJD2E24,[9],[8]
Factor Inhibiting HIF (FIH) 0.36[10]
Aspartate/asparagine-β-hydroxylase (AspH) 11.1[10]
JMJD5 0.15[10]

Impact on the HIF-1α Signaling Pathway

One of the most well-characterized effects of NOG is the stabilization of the α-subunit of the Hypoxia-Inducible Factor-1 (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by Prolyl Hydroxylase Domain-containing proteins (PHDs), which are 2-OG oxygenases. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.

By inhibiting PHDs, NOG prevents the hydroxylation of HIF-1α. As a result, HIF-1α is no longer targeted for degradation and can accumulate in the cell, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The cell-permeable prodrug of NOG, dimethyloxalylglycine (DMOG), is often used to elicit this hypoxic response in cellular studies.[11][12]

This compound's Role in HIF-1α Stabilization cluster_0 Normoxic Conditions cluster_1 This compound Treatment HIF1a_normoxia HIF-1α PHDs PHDs (2-OG Oxygenases) HIF1a_normoxia->PHDs Hydroxylation (requires 2-OG) VHL VHL E3 Ligase PHDs->VHL Marks for Ubiquitination Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Degradation Proteasome->Degradation NOG This compound PHDs_inhibited PHDs (Inhibited) NOG->PHDs_inhibited Inhibits HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocates to HIF1b HIF-1β HIF1a_stabilized->HIF1b Dimerizes with HRE HRE (Hypoxia Response Element) HIF1b->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Activates

Effect of this compound on the HIF-1α signaling pathway.

Experimental Protocols

Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on PHD activity.

Materials:

  • Recombinant PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate (containing the proline residue for hydroxylation)

  • This compound (NOG)

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbate

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • Detection reagent (e.g., antibody specific for hydroxylated HIF-1α, or a method to detect succinate formation)

  • 96-well microplate

Methodology:

  • Prepare Reagents: Prepare stock solutions of all reagents in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Ferrous sulfate

    • Ascorbate

    • Recombinant PHD enzyme

    • Varying concentrations of this compound (for IC50 determination) or a fixed concentration for single-point inhibition.

    • HIF-1α peptide substrate.

  • Initiate Reaction: Start the enzymatic reaction by adding 2-Oxoglutarate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a strong acid).

  • Detection: Measure the extent of the reaction. This can be done through various methods:

    • ELISA-based: Use an antibody that specifically recognizes the hydroxylated proline on the HIF-1α peptide.

    • Mass Spectrometry: Directly measure the formation of the hydroxylated peptide or the consumption of 2-OG.

    • Coupled Enzyme Assay: Measure the production of succinate by coupling its formation to a subsequent reaction that produces a detectable signal (e.g., NADH).[9]

  • Data Analysis: Calculate the percentage of inhibition for each NOG concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the NOG concentration to determine the IC50 value.

Experimental Workflow for PHD Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, NOG, etc.) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate (Buffer, FeSO4, Ascorbate, PHD, NOG, HIF-1α peptide) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add 2-Oxoglutarate) Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (Add EDTA) Incubation->Stop_Reaction Detection Detect Hydroxylation (ELISA, MS, or Coupled Assay) Stop_Reaction->Detection Data_Analysis Analyze Data (Calculate % Inhibition, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

A typical workflow for a PHD enzyme inhibition assay.
Western Blot for HIF-1α Stabilization

This protocol outlines the steps to visualize the stabilization of HIF-1α in cells treated with this compound or its pro-drug, DMOG.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound (or DMOG)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat the cells with varying concentrations of NOG or DMOG for a specific duration (e.g., 4-8 hours). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Imaging:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading across all lanes.

Applications in Research and Drug Development

This compound and its derivatives are invaluable tools in both basic research and preclinical drug development.

  • Studying the Hypoxic Response: NOG and DMOG are widely used to mimic hypoxic conditions in cell culture, allowing researchers to study the downstream effects of HIF-1α stabilization without the need for a hypoxic chamber.[7][12]

  • Investigating Epigenetic Modifications: As an inhibitor of JMJD histone demethylases, NOG can be used to study the role of histone methylation in gene regulation and cellular differentiation.[13][14]

  • Therapeutic Potential: The ability of NOG to stabilize HIF-1α has therapeutic implications for conditions where increased angiogenesis and erythropoiesis are beneficial, such as in ischemic diseases and anemia. Furthermore, the inhibition of specific 2-OG oxygenases is being explored as a therapeutic strategy in cancer and fibrotic diseases.[15]

Conclusion

This compound is a cornerstone tool for researchers studying the diverse family of 2-oxoglutarate dependent oxygenases. Its well-defined mechanism of action as a competitive inhibitor, coupled with its broad-spectrum activity, makes it an essential compound for elucidating the roles of these enzymes in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of the intricate roles of 2-OG oxygenases continues to expand, the importance of inhibitors like this compound in advancing biological knowledge and developing novel therapeutics will undoubtedly continue to grow.

References

N-Oxalylglycine: A Technical Guide to its Biochemical and Physiological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. By mimicking the co-substrate α-ketoglutarate, NOG effectively modulates the activity of key enzyme families, including Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular responses to hypoxia. The downstream consequences of HIF-1α stabilization are profound, encompassing the induction of angiogenesis, erythropoiesis, and neuroprotective pathways. This technical guide provides an in-depth overview of the biochemical and physiological actions of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[1][2] These enzymes utilize α-ketoglutarate as a co-substrate to catalyze various oxidative reactions, including hydroxylation and demethylation. NOG, being structurally similar to α-ketoglutarate, binds to the active site of these enzymes but does not facilitate the catalytic reaction, thereby acting as a competitive inhibitor.[2][3]

The two major families of enzymes inhibited by NOG are:

  • Prolyl Hydroxylase Domain (PHD) Enzymes: PHDs (primarily PHD1, PHD2, and PHD3) are responsible for the hydroxylation of specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4] This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation under normoxic conditions.[5] By inhibiting PHDs, NOG prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[5][6] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[7]

  • Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (KDMs): The JmjC domain-containing enzymes are a large family of histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones.[8][9] NOG has been shown to inhibit several members of the JMJD2 subfamily (JMJD2A, JMJD2C, and JMJD2D/E), which are involved in the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[8][10][11] Inhibition of these demethylases can lead to alterations in chromatin structure and gene expression.

A cell-permeable ester prodrug of this compound, Dimethyloxalylglycine (DMOG) , is often used in cell-based and in vivo studies.[6][12] Once inside the cell, DMOG is rapidly hydrolyzed by cellular esterases to release the active inhibitor, this compound.[12]

Quantitative Inhibitory Data

The inhibitory potency of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

Enzyme TargetIC50 (µM)Reference(s)
Prolyl Hydroxylase Domain 1 (PHD1)2.1[10][11][13]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[10][11][13]
Jumonji Domain-Containing Histone Demethylase 2A (JMJD2A)250[8][11][13]
Jumonji Domain-Containing Histone Demethylase 2C (JMJD2C)500[8][11][13]
Jumonji Domain-Containing Histone Demethylase 2E (JMJD2E)24[8][11][13]

Physiological Actions and Therapeutic Potential

The stabilization of HIF-1α by this compound triggers a cascade of downstream physiological effects with significant therapeutic potential in various disease models.

Angiogenesis

HIF-1α is a master regulator of angiogenesis, the formation of new blood vessels.[9] By upregulating the expression of pro-angiogenic factors, NOG and its analog DMOG have been shown to promote angiogenesis. This has potential applications in ischemic diseases where enhanced blood flow is beneficial.

Key HIF-1α Target Genes in Angiogenesis:

  • Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates vasculogenesis and angiogenesis.[6][14]

  • Interleukin 8 (IL-8): A cytokine that has been shown to have pro-angiogenic effects.[14]

  • Basic Fibroblast Growth Factor (bFGF): A signaling protein that promotes endothelial cell proliferation and tube formation.[14]

  • Angiopoietin 2 (ANGPT2): A protein that regulates vascular remodeling and destabilization, a necessary step for new vessel growth.[8]

  • SUMO-specific protease 1 (SENP1): This enzyme has been shown to be a direct transcriptional target of HIF-1α, creating a positive feedback loop that enhances VEGF production and angiogenesis.[8]

Neuroprotection

The stabilization of HIF-1α has demonstrated significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[7][11][13] This protection is mediated by the upregulation of genes involved in cell survival, anti-apoptosis, and metabolic adaptation.

Key HIF-1α Target Genes in Neuroprotection:

  • Erythropoietin (EPO): Known for its role in red blood cell production, EPO also has potent neuroprotective effects, including anti-apoptotic and anti-inflammatory actions.[7][13]

  • Vascular Endothelial Growth Factor (VEGF): In addition to its angiogenic role, VEGF has direct neuroprotective and neurogenic effects in the brain.[13]

  • Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[7][10]

  • Adrenomedullin (ADM): A peptide with vasodilatory and anti-apoptotic effects.[10]

  • Glucose Transporter 1 (Glut-1): Facilitates the transport of glucose into the brain, providing energy during ischemic stress.[3][10]

  • Interleukin-10 (IL-10): An anti-inflammatory cytokine that can activate pro-survival signaling pathways.[11]

  • B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) and NIP3-like protein X (NIX): These proteins are involved in the regulation of both apoptosis and autophagy, and their upregulation by HIF-1α can contribute to cell survival in certain contexts.[15][16]

Other Potential Applications
  • Ischemia-Reperfusion Injury: By promoting adaptation to hypoxia and reducing apoptosis, NOG and DMOG have shown protective effects in models of ischemia-reperfusion injury in various organs.[6]

  • Cancer Therapy: The role of HIF-1α in cancer is complex. While its pro-angiogenic effects can promote tumor growth, in some contexts, HIF-1α stabilization can also induce apoptosis or sensitize cancer cells to therapy. The inhibition of JmjC KDMs by NOG also presents a potential avenue for epigenetic cancer therapy.[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

NOG_Signaling_Pathway cluster_normoxia Normoxia cluster_hif_stabilization HIF-1α Stabilization cluster_gene_expression Gene Expression NOG This compound (NOG) / DMOG PHD Prolyl Hydroxylase (PHD) NOG->PHD Inhibition HIF1a_p HIF-1α-OH PHD->HIF1a_p Hydroxylation VHL VHL HIF1a_p->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a->HIF1b Dimerization HIF1 HIF-1 Complex Nucleus Nucleus HIF1->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding TargetGenes Target Gene Transcription HRE->TargetGenes Angiogenesis Angiogenesis (VEGF, IL-8, etc.) TargetGenes->Angiogenesis Neuroprotection Neuroprotection (EPO, HO-1, etc.) TargetGenes->Neuroprotection

Caption: this compound inhibits PHD, stabilizing HIF-1α and promoting gene transcription.

Experimental Workflow for In Vitro PHD Inhibition Assay

PHD_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - α-ketoglutarate - Ascorbate, Fe(II) - this compound (inhibitor) start->reagents incubation Incubate reaction mixture (e.g., 37°C for 1 hour) reagents->incubation quenching Quench reaction (e.g., with methanol) incubation->quenching analysis Analyze peptide hydroxylation by Mass Spectrometry (LC-MS) quenching->analysis data Determine IC50 value of NOG analysis->data end End data->end

Caption: Workflow for determining NOG's inhibitory effect on PHD enzymes in vitro.

Experimental Workflow for In Vivo Angiogenesis Assay (Matrigel Plug)

Matrigel_Plug_Workflow start Start matrigel_prep Prepare Matrigel solution containing pro-angiogenic factors (e.g., bFGF) and/or DMOG start->matrigel_prep injection Subcutaneously inject Matrigel into mice matrigel_prep->injection incubation Allow plug to solidify and vascularize in vivo (e.g., 7-14 days) injection->incubation explant Excise Matrigel plug incubation->explant analysis Analyze angiogenesis: - Hemoglobin content (Drabkin's) - Immunohistochemistry (e.g., CD31) explant->analysis quantification Quantify vessel density analysis->quantification end End quantification->end

Caption: In vivo workflow to assess the pro-angiogenic effects of DMOG.

Detailed Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay by Mass Spectrometry

This protocol is adapted from methodologies described in the literature.[17][18][19]

Materials:

  • Recombinant human PHD2

  • Synthetic peptide substrate corresponding to HIF-1α residues 556-575 (DLDLEMLAPYIPMDDDFQLR)

  • This compound (NOG)

  • α-ketoglutarate (2-oxoglutarate)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • HEPES buffer (50 mM, pH 7.5)

  • Methanol (for quenching)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NOG in water or buffer.

    • Prepare stock solutions of α-ketoglutarate, FeSO₄, and ascorbic acid in appropriate solvents. Note: FeSO₄ and ascorbate solutions should be prepared fresh.

    • Prepare serial dilutions of NOG to determine the IC50 value.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in HEPES buffer:

      • Recombinant PHD2 (final concentration ~1-5 µM)

      • HIF-1α peptide substrate (final concentration ~10-50 µM)

      • Ascorbic acid (final concentration ~100 µM)

      • Varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of FeSO₄ (final concentration ~5-10 µM) and α-ketoglutarate (final concentration ~10-50 µM).

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Analysis by LC-MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase liquid chromatography-mass spectrometry (LC-MS).

    • Monitor the mass-to-charge ratio (m/z) of both the unhydroxylated and hydroxylated peptide substrate. Hydroxylation results in a mass increase of 16 Da.

  • Data Analysis:

    • Calculate the percentage of peptide hydroxylation for each NOG concentration.

    • Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay by Western Blot

This protocol utilizes DMOG to induce HIF-1α stabilization in cultured cells.[13][20]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line)

  • Complete cell culture medium

  • Dimethyloxalylglycine (DMOG)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of DMOG (e.g., 100 µM, 500 µM, 1 mM) or vehicle control for a specified time (e.g., 4-8 hours). A positive control, such as treatment with cobalt chloride (CoCl₂) or deferoxamine (DFO), can also be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol is a standard method to assess in vivo angiogenesis.[6][10][11]

Materials:

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF)

  • DMOG

  • Anesthetic for mice

  • Syringes and needles

  • Mice (e.g., C57BL/6)

  • Drabkin's reagent for hemoglobin quantification (optional)

  • Reagents for immunohistochemistry (e.g., anti-CD31 antibody)

Procedure:

  • Matrigel Preparation:

    • Thaw Matrigel on ice. All handling of Matrigel should be done on ice to prevent premature solidification.

    • Prepare the Matrigel mixture by adding the pro-angiogenic factor (e.g., bFGF) and the test compound (DMOG) or vehicle control. Keep the mixture on ice.

  • Injection:

    • Anesthetize the mice.

    • Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • In Vivo Incubation:

    • Allow the Matrigel to form a solid plug and become vascularized. The typical duration is 7 to 14 days.

  • Plug Excision and Analysis:

    • Euthanize the mice and carefully excise the Matrigel plugs.

    • For Hemoglobin Quantification:

      • Homogenize the plug in water.

      • Measure the hemoglobin content using Drabkin's reagent, which is an indicator of blood vessel formation.

    • For Immunohistochemistry:

      • Fix the plug in formalin and embed in paraffin.

      • Section the plug and perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels.

      • Quantify the vessel density by image analysis.

Conclusion

This compound is a valuable research tool for studying the roles of α-ketoglutarate-dependent dioxygenases in various physiological and pathological processes. Its ability to stabilize HIF-1α has opened up avenues for investigating the therapeutic potential of modulating the hypoxia response pathway in conditions such as ischemia, neurodegeneration, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted actions of this important small molecule. Further research into the selectivity of NOG derivatives for different dioxygenases will be crucial for the development of targeted therapeutics.

References

The Impact of N-Oxalylglycine on Histone Lysine Demethylases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in the field of epigenetics for its role as a broad-spectrum inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases. This family of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are critical regulators of chromatin structure and gene expression. By competitively inhibiting the binding of the co-substrate 2-OG, this compound effectively modulates the activity of these enzymes, leading to alterations in histone methylation patterns and subsequent changes in cellular processes. This technical guide provides an in-depth overview of this compound's impact on histone lysine demethylases, including quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant pathways and mechanisms.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits inhibitory activity against a range of 2-oxoglutarate-dependent dioxygenases, including various histone lysine demethylase subfamilies and prolyl hydroxylase domain-containing proteins (PHDs). The following table summarizes the quantitative data on the inhibitory potency of this compound, primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target Enzyme FamilySpecific EnzymeInhibitorIC50 (µM)Notes
Histone Lysine Demethylases (KDMs) JMJD2A (KDM4A)This compound250[1][2][3]A member of the KDM4 subfamily, removes H3K9me3/2 and H3K36me3/2 marks.
JMJD2C (KDM4C)This compound500[1][2][3]Also a KDM4 subfamily member with similar substrate specificity to JMJD2A.
JMJD2D (KDM4D)This compoundInhibitsA KDM4 subfamily member, primarily targeting H3K9me3/2.
JMJD2E (KDM4E)This compound24[1][3]A KDM4 subfamily member.
Prolyl Hydroxylases (PHDs) PHD1 (EGLN2)This compound2.1[2][3][4][5]Involved in the regulation of hypoxia-inducible factor (HIF)-1α stability.
PHD2 (EGLN1)This compound5.6[2][3][4][5]The primary regulator of HIF-1α stability under normoxic conditions.

Experimental Protocols: In Vitro Histone Demethylase Inhibition Assay

A variety of in vitro assays can be employed to determine the inhibitory activity of compounds like this compound against histone lysine demethylases. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a widely used, robust, and sensitive method.

AlphaLISA-Based Histone Demethylase Assay Protocol

This protocol provides a general framework for assessing the inhibition of a JmjC domain-containing histone demethylase, such as JMJD2A.

Materials:

  • Recombinant human histone demethylase (e.g., JMJD2A)

  • Biotinylated histone peptide substrate (e.g., Biotin-H3K36me3)

  • This compound or other test inhibitors

  • Co-factors: 2-oxoglutarate (α-ketoglutarate), (NH₄)₂Fe(SO₄)₂·6H₂O (ferrous ammonium sulfate), L-ascorbic acid

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

  • Quench Buffer: 30 mM EDTA in assay buffer

  • AlphaLISA Detection Kit: Streptavidin-Donor beads and Antibody-Acceptor beads (specific for the demethylated product, e.g., anti-H3K36me2)

  • 384-well white opaque microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in the assay buffer.

    • Prepare a 4X substrate/co-factor mix containing the biotinylated histone peptide, 2-oxoglutarate, ferrous ammonium sulfate, and ascorbic acid in the assay buffer.

  • Enzymatic Reaction:

    • Add 5 µL of the compound dilutions (or assay buffer for control wells) to the microplate wells.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the 4X substrate/co-factor mix to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding 5 µL of quench buffer to each well.

  • Detection:

    • Add 5 µL of the Antibody-Acceptor beads to each well.

    • Incubate in the dark at room temperature for 60 minutes.

    • Add 5 µL of the Streptavidin-Donor beads to each well.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The decrease in the AlphaLISA signal corresponds to the inhibition of the demethylase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway: this compound Induced HIF-1α Stabilization

HIF-1a Stabilization Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition 2-OG 2-Oxoglutarate PHDs Prolyl Hydroxylases (PHD1, PHD2) 2-OG->PHDs HIF-1a-OH Hydroxylated HIF-1α PHDs->HIF-1a-OH Hydroxylation HIF-1a HIF-1α HIF-1a->PHDs VHL VHL E3 Ligase HIF-1a-OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHDs Inhibits HIF-1a_stable Stable HIF-1α HIF1_complex HIF-1 Complex HIF-1a_stable->HIF1_complex HIF-1b HIF-1β HIF-1b->HIF1_complex HRE Hypoxia Response Element HIF1_complex->HRE Gene_expression Target Gene Expression HRE->Gene_expression

Caption: NOG inhibits PHDs, preventing HIF-1α degradation and promoting gene expression.

Experimental Workflow: In Vitro KDM Inhibition Assay

KDM Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, NOG) start->prep_reagents add_nog Add this compound (or control) to plate prep_reagents->add_nog add_enzyme Add KDM Enzyme add_nog->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/Co-factors) add_enzyme->initiate_reaction incubate Incubate at RT initiate_reaction->incubate quench Quench Reaction (Add EDTA) incubate->quench add_detection Add Detection Reagents (e.g., AlphaLISA beads) quench->add_detection incubate_detection Incubate for Detection add_detection->incubate_detection read_plate Read Plate (e.g., Alpha-enabled reader) incubate_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro histone lysine demethylase (KDM) inhibition assay.

Logical Relationship: Mechanism of this compound Action

NOG Mechanism of Action cluster_enzyme JmjC Domain-Containing KDM cluster_substrates Natural Substrates cluster_reaction ActiveSite Active Site Demethylation Demethylation ActiveSite->Demethylation Catalyzes NoReaction Inhibition of Demethylation ActiveSite->NoReaction Blocked by NOG 2-OG 2-Oxoglutarate 2-OG->ActiveSite Binds Histone Methylated Histone Histone->ActiveSite Binds NOG This compound NOG->ActiveSite Competitively Binds

Caption: NOG competitively inhibits the KDM active site, blocking demethylation.

References

N-Oxalylglycine as a Potent Inhibitor of Prolyl Hydroxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory action of N-Oxalylglycine (NOG) on prolyl hydroxylase domain (PHD) enzymes. NOG serves as a valuable tool compound in hypoxia research and a foundational molecule for the development of therapeutics targeting conditions such as anemia and ischemia. This document details the mechanism of inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its characterization.

Introduction: The Prolyl Hydroxylase-HIF Axis

Prolyl hydroxylases are a family of non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play a critical role in cellular oxygen sensing[1][2]. The primary substrates of PHDs are the alpha subunits of the hypoxia-inducible factor (HIF) transcription factor[3][4][5]. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α[5][6]. This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α[6].

In hypoxic (low oxygen) conditions, the activity of PHDs is diminished due to the limited availability of their co-substrate, molecular oxygen[6]. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes[4][6]. This transcriptional activation upregulates a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, enabling cellular adaptation to low oxygen environments. There are three main isoforms of PHDs in humans: PHD1, PHD2, and PHD3, with PHD2 being the most important for regulating HIF-α stability under normal physiological conditions[7][8].

This compound: Mechanism of Prolyl Hydroxylase Inhibition

This compound is a structural analog of the PHD co-substrate 2-oxoglutarate[9][10]. It functions as a potent, cell-permeable, and competitive inhibitor of prolyl hydroxylases with respect to 2-oxoglutarate[9][11]. By binding to the 2-OG active site of the enzyme, NOG effectively blocks the binding of the natural co-substrate, thereby preventing the hydroxylation of HIF-α even in the presence of sufficient oxygen[9][10]. This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α and the subsequent activation of hypoxia-inducible genes. The interaction of NOG with the active site of PHD2 has been structurally characterized, providing a clear basis for its inhibitory mechanism[12].

Signaling Pathway of HIF-α Regulation and this compound Inhibition

Figure 1. A diagram illustrating the regulation of HIF-α under normoxic conditions and its stabilization under hypoxia or in the presence of this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against various prolyl hydroxylase isoforms using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters to describe its efficacy.

Enzyme/SystemAssay TypeParameterValue (µM)Reference(s)
Purified Prolyl 4-HydroxylaseIn Vitro Enzyme AssayKi1.9 - 7.8[11]
Purified Prolyl 4-HydroxylaseIn Vitro Enzyme AssayKi0.5 - 8[1]
Microsomes (embryonic chicken bone)Microsomal AssayIC5023[11]
PHD1In Vitro Enzyme AssayIC502.1
PHD2In Vitro Enzyme AssayIC505.6

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on prolyl hydroxylases.

In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 of this compound for PHD2 by measuring the consumption of the co-substrate α-ketoglutarate.

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • This compound

  • α-ketoglutarate (2-oxoglutarate)

  • Ammonium iron(II) sulfate

  • Sodium L-ascorbate

  • HEPES buffer (pH 7.5)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) in HCl

  • Sodium hydroxide (NaOH)

  • 96-well microplate

  • Microplate reader

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, sodium L-ascorbate, ammonium iron(II) sulfate, and the HIF-1α peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., water or DMSO) to the wells. Include a vehicle control (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant PHD2 to each well. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Quenching and Derivatization: Stop the reaction by adding 2,4-DNPH solution. This will derivatize the remaining α-ketoglutarate. Incubate at room temperature for 10-20 minutes.

  • Color Development: Add NaOH to each well to develop the color. The 2,4-dinitrophenylhydrazone derivative of α-ketoglutarate will produce a colored product in a basic solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro PHD2 Inhibition Assay Workflow Workflow for In Vitro PHD2 Inhibition Assay A Prepare Reaction Mixture (Buffer, Fe²⁺, Ascorbate, HIF-1α peptide) B Add Serial Dilutions of This compound A->B C Initiate Reaction with Recombinant PHD2 B->C D Incubate at 37°C C->D E Quench and Derivatize with 2,4-DNPH D->E F Develop Color with NaOH E->F G Read Absorbance at 450 nm F->G H Calculate % Inhibition and Determine IC₅₀ G->H

Figure 2. A schematic workflow for determining the in vitro inhibition of PHD2 by this compound using a colorimetric assay.

Cell-Based HIF-1α Stabilization Assay by Western Blot

This protocol describes how to assess the ability of this compound to stabilize HIF-1α in cultured cells using Western blotting.

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%). Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-8 hours). Include an untreated control. A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), can also be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities for HIF-1α and the loading control. An increase in the HIF-1α band intensity in this compound-treated cells compared to the untreated control indicates stabilization of the protein.

HIF-1α Stabilization Western Blot Workflow Workflow for HIF-1α Stabilization by Western Blot A Cell Culture and Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-HIF-1α) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection and Imaging G->H

Figure 3. A schematic workflow for assessing HIF-1α stabilization in cells treated with this compound via Western blotting.

Conclusion

This compound is a well-characterized and potent inhibitor of prolyl hydroxylases. Its ability to competitively inhibit the 2-oxoglutarate binding site of PHDs makes it an invaluable tool for studying the physiological and pathological roles of the HIF signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory effects of this compound and other potential PHD inhibitors. A thorough understanding of the interaction between this compound and prolyl hydroxylases is crucial for the continued development of novel therapeutics targeting a range of diseases characterized by hypoxia and ischemia.

References

The chemical formula and properties of N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, biological activity, and experimental applications of N-Oxalylglycine (NOG), a pivotal inhibitor of α-ketoglutarate-dependent dioxygenases.

Introduction

This compound (NOG) is a synthetic, cell-permeable organic compound that serves as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate).[1] Its structural similarity allows it to act as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases. These enzymes play critical roles in various physiological and pathological processes, including hypoxic signaling and epigenetic regulation.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, and key experimental methodologies for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(carboxymethylamino)-2-oxoacetic acid, is a white crystalline solid.[3] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-(carboxymethylamino)-2-oxoacetic acid[3]
Synonyms NOG, Oxalylglycine[3]
CAS Number 5262-39-5[3]
Molecular Formula C₄H₅NO₅[3]
Molecular Weight 147.09 g/mol [3]
Appearance White crystalline solid-
Solubility Deionized water: >10 mg/mLEthanol: 10 mg/mLDMSO: 10 mg/mL[4][5]
Storage Temperature 2-8°C[5]
Melting Point 104.5-110.5 °C[6]

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of N-(Methoxyoxalyl)glycine ethyl ester.[6]

Materials
  • N-(Methoxyoxalyl)glycine ethyl ester

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexanes

Protocol
  • Combine N-(Methoxyoxalyl)glycine ethyl ester (100 mg, 0.53 mmol) and KOH (88 mg, 1.6 mmol) in a vial.

  • Add 5.0 mL of MeOH to the vial.

  • Heat the reaction mixture to 60°C and monitor for the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the crude product in 2 mL of water.

  • Adjust the pH of the solution to 3-4 using 1 M HCl.

  • Concentrate the aqueous solution under reduced pressure.

  • Dissolve the resulting residue in boiling EtOAc.

  • Cool the solution, filter it, and concentrate under reduced pressure to obtain a viscous oil.

  • Dissolve the oil in a minimal amount of DCM, add hexanes, and concentrate under reduced pressure. Repeat this step three times.

  • Dry the final product under high vacuum to yield this compound as a white solid (yield: 77 mg, 99%).[6]

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of α-ketoglutarate-dependent dioxygenases. It achieves this by competing with the endogenous co-substrate, α-ketoglutarate, for the enzyme's active site.[5] This inhibitory action has significant downstream effects on several key signaling pathways.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Stabilization

Prolyl Hydroxylase Domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitin-mediated proteasomal degradation. By inhibiting PHDs, this compound prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This "pseudo-hypoxic" state is a key area of investigation for therapeutic applications in ischemia and anemia.[7]

HIF1a_Pathway cluster_normoxia Normoxic Conditions Normoxia Normoxia PHDs PHD Enzymes Normoxia->PHDs O₂ HIF1a HIF-1α PHDs->HIF1a Hydroxylation pVHL pVHL HIF1a->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHDs Inhibition HIF1a_stabilized Stabilized HIF-1α Hypoxia Hypoxia Hypoxia->PHDs Inhibition HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression

HIF-1α Signaling Pathway and NOG Inhibition.
Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

This compound also inhibits members of the Jumonji C (JmjC) domain-containing family of histone demethylases, such as the JMJD2 subfamily.[8] These enzymes are responsible for removing methyl groups from histone tails, an essential process in epigenetic regulation of gene expression. By inhibiting JMJD2 enzymes, this compound can lead to an increase in histone methylation, thereby altering chromatin structure and gene transcription. This has implications for cancer therapy, as aberrant histone methylation is a hallmark of many malignancies.

Histone_Demethylation Histone Methylated Histone (e.g., H3K9me3) Demethylated_Histone Demethylated Histone Histone->Demethylated_Histone Formaldehyde Formaldehyde Histone->Formaldehyde Succinate Succinate Histone->Succinate JMJD2 JMJD2 Enzyme JMJD2->Histone Demethylation Inhibition Inhibition aKG α-ketoglutarate aKG->JMJD2 O2 O₂ O2->JMJD2 NOG This compound NOG->JMJD2

Histone Demethylation by JMJD2 and NOG Inhibition.
Quantitative Inhibitory Activity

The inhibitory potency of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified, with the half-maximal inhibitory concentration (IC₅₀) values presented below.

Target EnzymeIC₅₀ Value (μM)Reference(s)
JMJD2A250[9]
JMJD2C500[9]
JMJD2E24[9]
PHD12.1[9]
PHD25.6[9]

Experimental Protocols

The following are representative protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

JMJD2A Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[1][10]

JMJD2A_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - JMJD2A Enzyme - H3K9me3 Substrate - this compound Start->Prepare_Reagents Add_Substrate Coat Microplate Wells with H3K9me3 Substrate Prepare_Reagents->Add_Substrate Add_Inhibitor Add this compound (or vehicle) to Wells Add_Substrate->Add_Inhibitor Add_Enzyme Add JMJD2A Enzyme to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Antibody Add Primary Antibody (recognizes demethylated product) Incubate->Add_Antibody Incubate2 Incubate Add_Antibody->Incubate2 Add_Secondary Add HRP-conjugated Secondary Antibody Incubate2->Add_Secondary Incubate3 Incubate Add_Secondary->Incubate3 Add_Substrate_Dev Add Fluorogenic Substrate Incubate3->Add_Substrate_Dev Read_Fluorescence Read Fluorescence (e.g., Ex: 530 nm, Em: 590 nm) Add_Substrate_Dev->Read_Fluorescence Analyze Analyze Data and Calculate IC₅₀ Read_Fluorescence->Analyze

Workflow for a JMJD2A Inhibition Assay.
  • Reagent Preparation : Prepare assay buffer, recombinant JMJD2A enzyme, a trimethylated histone H3 lysine 9 (H3K9me3) peptide substrate, and a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).

  • Substrate Coating : Coat the wells of a microplate with the H3K9me3 substrate and incubate to allow for stable binding. Wash the wells to remove any unbound substrate.

  • Inhibitor Addition : Add serial dilutions of this compound to the wells. Include a vehicle control (no inhibitor).

  • Enzyme Reaction : Add the JMJD2A enzyme to each well to initiate the demethylation reaction. The final concentration of α-ketoglutarate should be in excess (e.g., 0.5 mM).[1] Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Detection :

    • Wash the wells and add a primary antibody that specifically recognizes the demethylated H3K9 product. Incubate to allow for binding.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.

    • Wash and add a fluorogenic HRP substrate.

  • Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[10]

  • Data Analysis : Plot the fluorescence signal against the concentration of this compound to determine the IC₅₀ value.

PHD2 Inhibition Assay (Colorimetric)

This protocol is based on the detection of α-ketoglutarate consumption.

  • Reaction Setup : In a microplate well, combine the following in an appropriate assay buffer:

    • Recombinant PHD2 enzyme (e.g., 3 µM).

    • HIF-1α peptide substrate (e.g., 100 µM).

    • Ascorbate and Fe(II) as cofactors.

    • Varying concentrations of this compound.

  • Initiation : Start the reaction by adding a fixed concentration of α-ketoglutarate (e.g., 0.5 mM).

  • Incubation : Incubate the reaction mixture at 37°C for a set time, allowing the enzymatic reaction to proceed.

  • Quenching and Derivatization : Stop the reaction and add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize the remaining α-ketoglutarate. This forms a colored product.

  • Measurement : Measure the absorbance at a specific wavelength using a microplate spectrophotometer. The amount of color is inversely proportional to the PHD2 activity.

  • Analysis : Generate a dose-response curve by plotting the absorbance against the this compound concentration to calculate the IC₅₀.

HIF-1α Stabilization Assay (Western Blot)

This protocol outlines the detection of HIF-1α accumulation in cultured cells treated with this compound.[11]

  • Cell Culture and Treatment : Culture cells (e.g., HeLa or other cancer cell lines) to a suitable confluency. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., cells treated with CoCl₂ or grown in hypoxic conditions) and a negative (untreated) control.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To preserve HIF-1α, it is critical to perform all steps on ice and quickly.[12] Using a nitrogen-purged lysis buffer can further enhance HIF-1α recovery.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities to determine the relative increase in HIF-1α levels in this compound-treated samples compared to the control.

Conclusion

This compound is an invaluable tool for researchers studying the roles of α-ketoglutarate-dependent dioxygenases in health and disease. Its ability to inhibit PHD and JmjC enzymes provides a powerful method for probing the HIF-1α signaling pathway and epigenetic mechanisms. The data and protocols presented in this guide offer a solid foundation for the effective use of this compound in a research setting.

References

The Natural Occurrence of N-Oxalylglycine in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, analytical methodologies, and putative biosynthetic pathways of N-Oxalylglycine (NOG), a molecule of significant interest to researchers, scientists, and drug development professionals. This compound, a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, has been identified as a natural product in select plant species.[1][2] This document collates the current scientific knowledge to facilitate further investigation into its physiological roles in plants and its potential as a therapeutic agent.

Natural Sources of this compound

This compound has been definitively identified as a naturally occurring compound in the leaves of two common plant species:

  • Rhubarb (Rheum rhabarbarum)[1][3]

  • Spinach (Spinacia oleracea)[1][3]

The presence of this molecule in these plants suggests a potential role in their physiology, possibly through the regulation of 2OG-dependent oxygenases which are involved in various processes including plant growth, development, and stress responses.[1]

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound in rhubarb and spinach leaves is not extensively available in peer-reviewed literature. Further research is required to determine the typical concentration ranges of NOG in these and other plant species under various environmental conditions and developmental stages.

Experimental Protocols for Extraction and Quantification

While a specific, validated protocol for the extraction and quantification of this compound from plant matrices is not detailed in the current literature, a robust methodology can be constructed based on established techniques for the analysis of small polar molecules in plant tissues. The following proposed protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Proposed Extraction Protocol
  • Sample Preparation:

    • Harvest fresh rhubarb or spinach leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to remove water content.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of an extraction solvent consisting of 80:20 (v/v) methanol:water. This solvent is effective for extracting a broad range of polar and semi-polar metabolites.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner samples and to minimize matrix effects, a solid-phase extraction (SPE) step can be employed. A mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) SPE cartridge would be suitable for retaining NOG while removing interfering compounds.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove non-polar impurities.

    • Elute the NOG using a solvent appropriate for the chosen SPE sorbent (e.g., methanol with a small percentage of ammonia for MCX).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Proposed LC-MS/MS Quantification Protocol
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column with a polar endcapping is suitable for retaining and separating this compound. A column with dimensions such as 2.1 mm x 100 mm and a particle size of 1.7 µm would provide good resolution and efficiency.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will be effective for separating NOG from other matrix components. A typical gradient could be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be optimal for the detection of the deprotonated this compound molecule.

    • Multiple Reaction Monitoring (MRM): For accurate quantification, MRM is the preferred scan mode. This involves monitoring a specific precursor ion to product ion transition for NOG. The precursor ion would be the deprotonated molecule [M-H]⁻, and the product ions would be generated through collision-induced dissociation (CID). The exact m/z values for the precursor and product ions would need to be determined by infusing a standard solution of this compound.

    • Quantification: A calibration curve should be prepared using a certified reference standard of this compound. To account for matrix effects, it is recommended to prepare the calibration standards in a blank matrix extract (e.g., from a plant known not to contain NOG). An internal standard, such as a stable isotope-labeled version of NOG (e.g., ¹³C₂, ¹⁵N-NOG), should be used for the most accurate quantification.

Putative Biosynthetic Pathway of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not yet been elucidated. However, based on the known metabolism of its constituent parts, oxalic acid and glycine, a putative pathway can be proposed. Both oxalic acid and glycine are common metabolites in plants.

It is hypothesized that this compound is formed through the condensation of an activated form of oxalic acid, such as oxalyl-CoA, with glycine. This reaction would be catalyzed by an N-acyltransferase enzyme.

Putative this compound Biosynthesis cluster_0 Oxalic Acid Formation cluster_1 This compound Synthesis Glyoxylate Glyoxylate Oxalate Oxalic Acid Glyoxylate->Oxalate Oxidation Glycolate Glycolate Glycolate->Glyoxylate Oxalyl_CoA Oxalyl-CoA Oxalate->Oxalyl_CoA Activation Glycine Glycine NOG This compound Glycine->NOG Oxalyl_CoA->NOG CoA CoA-SH ATP ATP AMP_PPi AMP + PPi Enzyme1 Glycolate Oxidase Enzyme2 Oxalate-CoA Ligase Enzyme3 N-Acyltransferase (putative)

Caption: A putative biosynthetic pathway for this compound in plants.

This proposed pathway highlights the key steps of oxalic acid formation, its activation to a CoA thioester, and the subsequent condensation with glycine. Further research, including isotopic labeling studies and identification of the involved enzymes, is necessary to validate this hypothetical pathway.

Signaling and Logical Relationships

The primary known biological activity of this compound is its role as a competitive inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in a wide range of biological processes, including hypoxia signaling, histone demethylation, and collagen biosynthesis. By mimicking the co-substrate 2-oxoglutarate, NOG can modulate the activity of these enzymes and, consequently, the downstream signaling pathways.

NOG_Signaling_Inhibition NOG This compound TwoOG_Oxygenase 2-Oxoglutarate Dependent Oxygenase NOG->TwoOG_Oxygenase Inhibits (Competitive) Hydroxylated_Substrate Hydroxylated Substrate TwoOG_Oxygenase->Hydroxylated_Substrate Catalyzes TwoOG 2-Oxoglutarate TwoOG->TwoOG_Oxygenase Binds Substrate Substrate Substrate->TwoOG_Oxygenase Binds Downstream_Signaling Downstream Signaling (e.g., Hypoxia Response, Epigenetic Regulation) Hydroxylated_Substrate->Downstream_Signaling Initiates

Caption: Inhibition of 2-oxoglutarate dependent oxygenases by this compound.

Conclusion and Future Directions

The discovery of this compound as a natural product in common dietary plants opens up new avenues for research. Key areas for future investigation include:

  • Quantitative analysis of NOG in a wider range of plant species and in response to various stimuli.

  • Elucidation of the complete biosynthetic and metabolic pathways of NOG in plants.

  • Investigation of the physiological roles of NOG in plant growth, development, and stress responses.

  • Exploration of the pharmacological potential of naturally sourced NOG and its derivatives.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural compound. The provided methodologies and conceptual frameworks are intended to catalyze further discovery in this exciting field.

References

N-Oxalylglycine: A Technical Guide to Cell Permeability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of N-Oxalylglycine's Cellular Uptake and its Implications for Therapeutic Development

This compound (NOG) is a potent, cell-permeable inhibitor of α-ketoglutarate (αKG)-dependent dioxygenases. Its ability to enter cells and modulate the activity of key enzymes, such as prolyl hydroxylases (PHDs) and histone demethylases (JMJDs), has made it a valuable tool in biomedical research and a lead compound for therapeutic development. This technical guide provides a comprehensive overview of the cell permeability of this compound, detailing the mechanisms of its cellular uptake, experimental protocols for its characterization, and its impact on crucial signaling pathways.

Executive Summary

While this compound is widely described as cell-permeable, its direct passive diffusion across the cell membrane is limited. The more common and efficient method of achieving intracellular NOG is through its prodrug, dimethyl-oxalylglycine (DMOG). DMOG is highly membrane-permeable and is rapidly hydrolyzed in aqueous solutions and within cells to methyloxalylglycine (MOG) and subsequently to this compound. The cellular uptake of MOG is critically dependent on the expression of the monocarboxylate transporter 2 (MCT2)[1][2][3]. Therefore, the intracellular concentration and subsequent biological activity of this compound are largely governed by the expression levels of MCT2 in target cells[1][2]. This guide will delve into these nuances, providing researchers with the necessary information to effectively utilize this compound in their studies.

Data Presentation: Inhibitory Concentrations of this compound

Direct quantitative data on the cell permeability of this compound, such as the apparent permeability coefficient (Papp), is not extensively reported in the literature, largely due to its reliance on the prodrug DMOG for efficient cellular entry. However, the biological efficacy of intracellularly delivered this compound is well-characterized by its half-maximal inhibitory concentrations (IC50) against its primary enzymatic targets.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference
Prolyl Hydroxylases PHD12.1[4]
PHD25.6[4]
Jumonji C (JmjC) Domain-Containing Histone Demethylases JMJD2A250[4]
JMJD2C500[4]
JMJD2E24[4]

Signaling Pathway: this compound as a Modulator of the HIF-1 Pathway

This compound's primary mechanism of action in many biological contexts is the inhibition of prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription[5][6][7][8][9].

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / NOG Presence NOG This compound PHD Prolyl Hydroxylase (PHD) NOG->PHD HIF1a_OH HIF-1α-OH HIF1a HIF-1α HIF1a->HIF1a_OH O2, α-KG HIF1a_stable HIF-1α (stabilized) VHL VHL E3 Ligase HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1 Dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: this compound inhibits PHD, stabilizing HIF-1α and activating target gene transcription.

Experimental Protocols

Caco-2 Permeability Assay for Amino Acid Derivatives

This protocol is adapted from standard Caco-2 permeability assays and is suitable for assessing the intestinal permeability of small molecules like this compound and its derivatives[10][11][12][13][14].

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Prior to the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Alternatively, perform a Lucifer yellow rejection assay.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test compound solution in HBSS (e.g., 10 µM) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the filter membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).

Cellular Uptake Assay for this compound and its Analogues

This protocol is based on methods used to study the uptake of MOG and its analogues and can be adapted for this compound[15].

Objective: To quantify the intracellular concentration of this compound in cultured cells.

Materials:

  • Cell line of interest (e.g., a cell line with known MCT2 expression levels)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Test compound (this compound or its prodrug DMOG)

  • Extraction solvent (e.g., 80:20 methanol:water)

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Incubation:

    • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the test compound solution (e.g., DMOG at a final concentration of 1 mM in culture medium) to the cells.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Cell Lysis and Extraction:

    • After incubation, rapidly wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Add the cold extraction solvent to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation and Analysis:

    • Centrifuge the lysate to pellet the protein precipitate.

    • Collect the supernatant containing the intracellular metabolites.

    • Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Data Normalization:

    • Determine the protein concentration or cell number in parallel wells to normalize the intracellular this compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cell permeability and intracellular activity of this compound.

Experimental_Workflow cluster_permeability Permeability Assessment cluster_uptake Cellular Uptake and Activity culture Culture Caco-2 cells on Transwell inserts integrity Assess monolayer integrity (TEER measurement) culture->integrity assay Perform permeability assay (Apical to Basolateral) integrity->assay analysis Analyze samples (LC-MS/MS) assay->analysis papp Calculate Papp value analysis->papp quantify Quantify intracellular NOG (LC-MS/MS) seed Seed target cells incubate Incubate with DMOG/NOG seed->incubate extract Extract intracellular metabolites incubate->extract extract->quantify downstream Downstream functional assays (e.g., Western blot for HIF-1α) quantify->downstream

Caption: Workflow for determining this compound's permeability and cellular effects.

Conclusion

This compound is a pivotal research tool with significant therapeutic potential. Understanding its cell permeability is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics. While this compound's intrinsic permeability is limited, its prodrug DMOG, in conjunction with the MCT2 transporter, provides an effective means of achieving significant intracellular concentrations. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to investigate and harness the biological activities of this compound.

References

N-Oxalylglycine Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate, has emerged as a pivotal scaffold in the design of inhibitors for α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in a variety of physiological processes, including hypoxia sensing and histone demethylation, making them attractive targets for therapeutic intervention in diseases such as anemia, ischemia, and cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their inhibitory activity against Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and Jumonji C-domain-containing (JMJC) histone demethylases.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor by mimicking the endogenous cofactor, α-ketoglutarate (also known as 2-oxoglutarate), and binding to the active site of the target dioxygenase. This binding event prevents the enzyme from carrying out its catalytic function, which typically involves the hydroxylation of specific protein or nucleic acid substrates.

In the context of the hypoxia response pathway, inhibition of PHDs by this compound and its analogs leads to the stabilization of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. By blocking this hydroxylation, NOG derivatives allow HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.

Similarly, in the realm of epigenetics, NOG and its derivatives can inhibit the activity of JMJC histone demethylases, which are responsible for removing methyl groups from histone tails. This inhibition can lead to alterations in chromatin structure and gene expression, with potential applications in cancer therapy.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against various HIF prolyl hydroxylases and Jumonji C-domain-containing histone demethylases.

CompoundTarget EnzymeIC50 (µM)Reference(s)
This compound (NOG)PHD12.1[1][2]
This compound (NOG)PHD25.6[1][2]
This compound (NOG)JMJD2A250[1][2]
This compound (NOG)JMJD2C500[1][2]
This compound (NOG)JMJD2E24[1][2]
Dimethyloxalylglycine (DMOG)Prolyl 4-hydroxylase (microsomal)Weakly active[3]
OxalylalanineProlyl 4-hydroxylase (purified)40 (Ki)[3]
OxalylalanineProlyl 4-hydroxylase (microsomal)120[3]
N-Oxalyl-D-phenylalanine (NOFD)FIH0.24[4]

Table 1: Inhibitory Activity of this compound and Key Analogs.

Derivative of OxalylglycineR Group on Glycine NitrogenProlyl 4-Hydroxylase IC50 (µM)
OxalylglycineH23
OxalylalanineCH3120
Oxalyl-2-aminobutyric acidCH2CH3>1000
OxalylvalineCH(CH3)2>1000
OxalylleucineCH2CH(CH3)2>1000
OxalylphenylalanineCH2Ph>1000

Table 2: Structure-Activity Relationship of N-Oxalyl Amino Acid Derivatives Against Prolyl 4-Hydroxylase.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies involved in the study of this compound and its analogs, the following diagrams have been generated using the DOT language.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a HIF-1α PHD PHD HIF1a->PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH O2 O₂ O2->PHD aKG α-KG aKG->PHD Fe2 Fe²⁺ Fe2->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound (Inhibitor) NOG->PHD HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE Nucleus->HIF1_complex TargetGenes Target Genes (VEGF, EPO, etc.) HRE->TargetGenes Response Hypoxic Response TargetGenes->Response

HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

The diagram above illustrates the fate of HIF-1α under normal oxygen conditions (normoxia) versus hypoxic conditions or in the presence of a PHD inhibitor like this compound. In normoxia, HIF-1α is hydroxylated by PHDs, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxia or with PHD inhibition, HIF-1α is stabilized, dimerizes with HIF-1β, and activates the transcription of target genes.

SAR_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation start Lead Compound (this compound) synthesis Analog Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays purification->invitro cellular Cell-Based Assays purification->cellular enzyme_assay Enzyme Inhibition (e.g., AlphaScreen, MALDI-TOF) invitro->enzyme_assay binding_assay Binding Affinity invitro->binding_assay hre_assay HRE Reporter Assay cellular->hre_assay target_protein Target Protein Stabilization (Western Blot) cellular->target_protein toxicity Cytotoxicity cellular->toxicity invivo In Vivo Studies end Candidate Drug invivo->end sar SAR Analysis sar->invivo Promising Analogs optimization Lead Optimization sar->optimization optimization->synthesis enzyme_assay->sar binding_assay->sar hre_assay->sar target_protein->sar toxicity->sar

References

Methodological & Application

Application Notes and Protocols for HIF-1alpha Stabilization Using N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded through a process involving prolyl hydroxylase domain (PHD) enzymes. These enzymes hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor of PHD enzymes by mimicking their co-substrate, α-ketoglutarate. By inhibiting PHDs, NOG effectively stabilizes HIF-1α even under normoxic conditions, providing a powerful tool for studying the downstream effects of HIF-1α activation and for the development of therapeutics targeting pathways regulated by hypoxia.

These application notes provide detailed protocols for utilizing this compound to induce HIF-1α stabilization, along with methods for its detection and the analysis of its transcriptional activity.

Mechanism of Action: this compound-mediated HIF-1α Stabilization

Under normal oxygen levels, prolyl hydroxylases (PHDs) utilize O₂ and α-ketoglutarate to hydroxylate proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome. This compound, as an analog of α-ketoglutarate, competitively binds to the active site of PHDs, thereby preventing the hydroxylation of HIF-1α. This inhibition of PHD activity leads to the accumulation and stabilization of HIF-1α, which can then dimerize with HIF-1β, translocate to the nucleus, and initiate the transcription of target genes.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_nog This compound Treatment O2 O2 PHDs PHDs O2->PHDs aKG α-Ketoglutarate aKG->PHDs HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound PHDs_inhibited PHDs (Inhibited) NOG->PHDs_inhibited Inhibition HIF1a_stabilized HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding TargetGenes Target Gene Transcription HRE->TargetGenes

Figure 1. HIF-1α Signaling Pathway and NOG Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on prolyl hydroxylases and provide representative data on the expected dose-dependent stabilization of HIF-1α in cell culture.

Table 1: Inhibitory Activity of this compound against Prolyl Hydroxylases

EnzymeIC₅₀ (μM)
PHD12.1[1]
PHD25.6[1]

Table 2: Dose-Response of this compound on HIF-1α Stabilization in Cell Culture (Representative Data)

NOG Concentration (mM)HIF-1α Protein Level (Fold Change vs. Control)
0 (Vehicle)1.0
0.12.5
0.56.8
1.012.3
2.011.5

Data is representative and may vary depending on cell type and experimental conditions.

Table 3: Time-Course of HIF-1α Stabilization with 1 mM this compound (Representative Data)

Treatment Time (hours)HIF-1α Protein Level (Fold Change vs. Time 0)
01.0
13.2
27.5
412.3
89.8
165.1
242.3

Data is representative and may vary depending on cell type and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for inducing and detecting HIF-1α stabilization using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_western Western Blot cluster_reporter Reporter Gene Assay Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Cell_Treatment 3. Treat Cells with this compound (Dose-response and Time-course) Cell_Culture->Cell_Treatment NOG_Prep 2. Prepare this compound Stock Solution NOG_Prep->Cell_Treatment Cell_Lysis 4. Cell Lysis Cell_Treatment->Cell_Lysis Transfection 6b. Transfection with HRE-reporter plasmid Reporter_Lysis 7b. Cell Lysis for Reporter Assay Cell_Treatment->Reporter_Lysis Protein_Quant 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 6a. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7a. Protein Transfer SDS_PAGE->Transfer Blocking 8a. Blocking Transfer->Blocking Primary_Ab 9a. Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 10a. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11a. Chemiluminescent Detection Secondary_Ab->Detection WB_Analysis 12a. Densitometry Analysis Detection->WB_Analysis Luminescence 8b. Measure Luminescence Reporter_Lysis->Luminescence Reporter_Analysis 9b. Data Analysis Luminescence->Reporter_Analysis

Figure 2. Experimental Workflow for HIF-1α Stabilization.
Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, U87-MG)

  • Complete cell culture medium

  • This compound (NOG)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on NOG solvent)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile PBS or DMSO).

  • Cell Treatment:

    • Dose-Response: Aspirate the culture medium and replace it with fresh medium containing various concentrations of NOG (e.g., 0, 0.1, 0.5, 1.0, 2.0 mM). Include a vehicle-only control. Incubate for a fixed time (e.g., 4-8 hours).

    • Time-Course: Treat cells with a fixed concentration of NOG (e.g., 1 mM) and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).

  • Cell Harvesting: After the incubation period, proceed immediately to cell lysis for protein extraction.

Protocol 2: Western Blotting for HIF-1α Detection

Materials:

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (7.5% acrylamide recommended)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a 7.5% SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the HIF-1α bands and normalize to a loading control (e.g., β-actin or α-tubulin).

Protocol 3: HIF-1α Reporter Gene Assay

Materials:

  • HIF-1α responsive reporter plasmid (containing Hypoxia Response Elements (HREs) driving a luciferase gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Treatment: After 24 hours of transfection, treat the cells with different concentrations of NOG as described in Protocol 1.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.

Troubleshooting

  • No/Weak HIF-1α Signal:

    • Ensure rapid cell harvesting and lysis on ice to prevent HIF-1α degradation.

    • Use nuclear extracts for a more concentrated HIF-1α signal.

    • Optimize antibody concentrations and incubation times.

    • Confirm the activity of this compound.

  • High Background in Western Blots:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (e.g., switch between milk and BSA).

    • Use a higher dilution of the primary or secondary antibody.

  • Variability in Reporter Gene Assay:

    • Optimize transfection efficiency.

    • Ensure consistent cell seeding density.

    • Normalize to a co-transfected control reporter.

Conclusion

This compound is a valuable and effective tool for inducing the stabilization of HIF-1α under normoxic conditions. The protocols outlined in these application notes provide a comprehensive guide for researchers to reliably induce and quantify HIF-1α stabilization and its downstream transcriptional activity. By following these detailed methodologies, scientists can effectively investigate the multifaceted roles of the HIF-1α pathway in various biological processes and disease states.

References

N-Oxalylglycine (NOG): Application Notes and Protocols for Epigenetic Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (α-KG). This property makes it a competitive inhibitor of a broad range of α-KG-dependent dioxygenases, which are critical enzymes in epigenetic regulation. These enzymes include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. By inhibiting these enzymes, NOG and its widely used cell-permeable prodrug, Dimethyl-oxalylglycine (DMOG), serve as invaluable tools for studying the dynamic regulation of histone and DNA methylation in various biological processes and disease models.

This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in epigenetic modification studies.

Mechanism of Action

This compound mimics the endogenous cofactor α-ketoglutarate, binding to the active site of α-KG-dependent dioxygenases. This competitive inhibition prevents the demethylation of histones and the hydroxylation of methylated DNA, leading to an increase in the levels of specific methylation marks. The primary targets of NOG in epigenetic studies are the JmjC domain-containing histone demethylases, which remove methyl groups from lysine residues on histones, and the TET enzymes, which are involved in DNA demethylation.

This compound Mechanism of Action cluster_0 α-KG-Dependent Dioxygenase Active Site cluster_1 Epigenetic Regulation Enzyme Enzyme Fe(II) Fe(II) Enzyme->Fe(II) binds α-KG α-KG Enzyme->α-KG binds Histone Demethylation Histone Demethylation Enzyme->Histone Demethylation catalyzes DNA Demethylation DNA Demethylation Enzyme->DNA Demethylation catalyzes Increased Histone Methylation Increased Histone Methylation Histone Demethylation->Increased Histone Methylation Increased DNA Methylation Increased DNA Methylation DNA Demethylation->Increased DNA Methylation This compound This compound This compound->Enzyme competitively inhibits binding of α-KG

Caption: Mechanism of this compound as a competitive inhibitor.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various α-ketoglutarate-dependent dioxygenases.

Enzyme FamilyTarget EnzymeIC50 (µM)Reference
Histone Demethylases (KDM) JMJD2A (KDM4A)250[1][2]
JMJD2C (KDM4C)500[1][2]
JMJD2D (KDM4D)-[3][4]
JMJD2E (KDM4E)24[1][2]
PHF8250 - 640[5]
Prolyl Hydroxylases (PHD) PHD12.1[1][2]
PHD25.6[1][2]
DNA Hydroxylases (TET) TET1Binds (Kd = 49 µM)[6]

Note: The cell-permeable prodrug Dimethyl-oxalylglycine (DMOG) is often used in cellular assays and is rapidly hydrolyzed to this compound within the cell.

Experimental Protocols

Protocol 1: In Vitro Histone Demethylase (KDM) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on JmjC domain-containing histone demethylases in an in vitro setting.

Materials:

  • Recombinant human KDM enzyme (e.g., JMJD2A, JMJD2C)

  • Methylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound (NOG)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbate

  • Detection Reagent (e.g., Formaldehyde detection kit or antibody for the demethylated product)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • Prepare serial dilutions of NOG in the Assay Buffer to create a dose-response curve.

  • In a 96-well plate, add the recombinant KDM enzyme to each well.

  • Add the different concentrations of NOG or vehicle control to the wells.

  • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

  • Initiate the demethylation reaction by adding the methylated histone peptide substrate and α-ketoglutarate.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Measure the demethylase activity by detecting the amount of formaldehyde produced or by using an antibody specific to the demethylated histone mark.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro KDM Inhibition Assay Workflow A Prepare NOG Serial Dilutions C Add NOG Dilutions to Wells A->C B Add Recombinant KDM Enzyme to Plate B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate and α-KG D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Demethylase Activity G->H I Calculate IC50 H->I JMJD2C Signaling Pathway cluster_0 Transcription Factor Activation cluster_1 Epigenetic Regulation at Promoter HIF-1α HIF-1α Target Gene Promoter Target Gene Promoter HIF-1α->Target Gene Promoter binds AR AR AR->Target Gene Promoter binds JMJD2C JMJD2C H3K9me3 H3K9me3 JMJD2C->H3K9me3 demethylates JMJD2C->Target Gene Promoter recruited to Gene Expression Gene Expression H3K9me3->Gene Expression represses This compound This compound This compound->JMJD2C inhibits Target Gene Promoter->Gene Expression leads to NOG_TET_Pathway cluster_0 DNA Demethylation Pathway 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Enzymes Further Oxidation Products Further Oxidation Products 5hmC->Further Oxidation Products Unmethylated Cytosine Unmethylated Cytosine Further Oxidation Products->Unmethylated Cytosine Base Excision Repair TET Enzymes TET Enzymes This compound This compound This compound->TET Enzymes inhibits

References

Application Notes: Experimental Use of N-Oxalylglycine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate).[1][2] This property allows it to function as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases.[3] These enzymes play critical roles in various cellular processes, including epigenetic regulation and oxygen sensing. Due to their implication in diseases like cancer, inhibitors such as NOG are valuable tools for research and potential candidates for therapeutic development.[1]

Mechanism of Action

The primary mechanism of action of this compound in the context of cancer research is the inhibition of two main classes of enzymes:

  • Prolyl Hydroxylase Domain (PHD) Enzymes: NOG inhibits PHD1 and PHD2, which are crucial for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][4] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor and subsequent proteasomal degradation.[5][6] By inhibiting PHDs, NOG prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen.[2][7] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[8]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JMJDs): NOG also inhibits members of the JMJD family, such as JMJD2A, JMJD2C, and JMJD2E.[1][3][9] These enzymes are responsible for removing methyl groups from histone lysine residues, an important process in epigenetic regulation.[1] Histone demethylases are implicated in the progression of certain cancers, making their inhibition a strategy for anticancer agent development.[1]

Effects on Cancer Cell Lines

The experimental use of NOG on cancer cell lines primarily leverages its ability to stabilize HIF-1α. This can lead to various cellular outcomes depending on the cancer type and context:

  • Metabolic Reprogramming: Stabilization of HIF-1α can induce a shift towards aerobic glycolysis, a hallmark of cancer metabolism.[5]

  • Inhibition of Cell Growth: While HIF-1α is often associated with tumor progression, its sustained activation can also lead to cytotoxicity in certain contexts. High intracellular concentrations of NOG have been shown to inhibit glutaminolysis enzymes and cause cytotoxicity in cancer cells expressing the transporter MCT2.[2]

  • Apoptosis Induction: The metabolic stress and altered signaling resulting from NOG treatment can trigger apoptosis in cancer cells.[7][10]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various enzyme targets and its growth inhibition (GI50) effect on a specific cancer cell line.

Target Enzyme/Cell LineParameterValue (μM)Reference
PHD1IC502.1[1][3][4]
PHD2IC505.6[1][3][4]
JMJD2EIC5024[1][3]
JMJD2AIC50250[1][4]
JMJD2CIC50500[1][4]
HeLa (Human Cervical Cancer)GI50> 710[4]

Signaling Pathway Visualization

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_nog NOG Intervention O2 Oxygen PHD PHD Enzymes O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_OH Hydroxylated HIF-1α HIF1a_p HIF-1α HIF1a_p->HIF1a_OH Hydroxylation HIF1a_s HIF-1α (Stabilized) VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Recruits E3 Ligase HIF1_dimer HIF-1α/β Dimer Proteasome Proteasome Ub->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHD Inhibits HIF1a_s->HIF1_dimer Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE Binding Site Transcription Gene Transcription (e.g., GLUT1, VEGFA) HRE->Transcription

Caption: NOG inhibits PHD enzymes, preventing HIF-1α degradation and promoting gene transcription.

Experimental Protocols and Workflows

Cell Viability Assay (MTT Method)

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity after treatment with this compound.

Cell_Viability_Workflow p1 1. Seed Cells in 96-well plate p2 2. Treat with NOG (various concentrations) p1->p2 p3 3. Incubate (e.g., 48 hours) p2->p3 p4 4. Add MTT Reagent (0.5 mg/mL final conc.) p3->p4 p5 5. Incubate (2-4 hours, 37°C) p4->p5 p6 6. Solubilize Formazan (e.g., with DMSO) p5->p6 p7 7. Read Absorbance (570 nm) p6->p7

Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the NOG-containing medium or control medium (vehicle only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Dilute this stock in serum-free medium and add 10 µL to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]

Western Blot for HIF-1α Stabilization

This protocol is used to detect the accumulation of HIF-1α protein in cancer cells following treatment with NOG.

Western_Blot_Workflow p1 1. Cell Culture & Treatment with NOG (e.g., 4-8 hours) p2 2. Rapid Cell Lysis (on ice, with protease inhibitors) p1->p2 p3 3. Protein Quantification (e.g., BCA Assay) p2->p3 p4 4. SDS-PAGE (load 30-50 µg protein) p3->p4 p5 5. Transfer to PVDF Membrane p4->p5 p6 6. Blocking (5% non-fat milk in TBST) p5->p6 p7 7. Primary Antibody Incubation (anti-HIF-1α, 4°C overnight) p6->p7 p8 8. Secondary Antibody Incubation (HRP-conjugated) p7->p8 p9 9. Detection (ECL reagent & Imaging) p8->p9

Caption: Step-by-step workflow for the detection of HIF-1α protein stabilization by Western Blot.

Methodology:

  • Sample Preparation: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with NOG (a typical starting concentration is 1 mM) or a positive control like CoCl2 (100-150 µM) for 4-8 hours.

  • Cell Lysis: Since HIF-1α degrades rapidly in normoxia (half-life < 5-8 minutes), perform all subsequent steps quickly and on ice.[13] Wash cells with ice-cold PBS. Lyse cells directly in Laemmli sample buffer or a lysis buffer (e.g., RIPA) supplemented with a protease inhibitor cocktail.[14] Scrape the cells, collect the lysate, and sonicate briefly to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Load 30-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[14][15] Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14] Confirm transfer efficiency by staining the membrane with Ponceau S.[14]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., diluted 1:500 or 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing and Secondary Antibody: Wash the membrane three times for 10-15 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a chemiluminescence imaging system.[14]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after NOG treatment.

Apoptosis_Workflow p1 1. Seed & Treat Cells with NOG p2 2. Harvest Cells (include supernatant) p1->p2 p3 3. Wash with PBS & Centrifuge p2->p3 p4 4. Resuspend in Annexin V Binding Buffer p3->p4 p5 5. Stain with Annexin V-FITC & PI p4->p5 p6 6. Incubate (15 min, dark, RT) p5->p6 p7 7. Analyze by Flow Cytometry p6->p7

Caption: Protocol workflow for quantifying apoptosis via Annexin V and Propidium Iodide staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of NOG for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant for each sample.[16]

  • Washing: Wash the collected cells twice with cold PBS, centrifuging at low speed (e.g., 300 x g) for 5 minutes between washes.[16]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[17]

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.[16]

References

N-Oxalylglycine as an Inhibitor of JMJD2 Histone Demethylases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing N-Oxalylglycine as an inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. JMJD2 enzymes are epigenetic regulators implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] this compound, a cell-permeable analog of α-ketoglutarate, acts as a competitive inhibitor for numerous α-ketoglutarate-dependent dioxygenases, including the JMJD2 family.[1][2]

Data Presentation

The inhibitory activity of this compound against various JMJD2 isoforms and other related enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

EnzymeIC50 (µM)References
JMJD2A250[1]
JMJD2C500[1]
JMJD2E24[1]
PHD12.1[1][3]
PHD25.6[1][3]

Signaling Pathway

JMJD2 enzymes play crucial roles in various cellular signaling pathways by modulating histone methylation and thereby regulating gene expression. One such pathway is the Wnt/β-catenin signaling cascade, which is frequently dysregulated in cancer. JMJD2C has been shown to enhance the activity of the β-catenin signaling pathway.[4][5][6] The diagram below illustrates a simplified representation of the canonical Wnt pathway and the role of JMJD2C.

Wnt_Signaling_Pathway cluster_destruction In the absence of Wnt cluster_nucleus Inside Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Destruction_Complex Destruction Complex TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates JMJD2C JMJD2C JMJD2C->TCF_LEF enhances activity Nucleus Nucleus

JMJD2C in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Protocol 1: In Vitro JMJD2A Inhibition Assay using MALDI-TOF Mass Spectrometry

This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of JMJD2A by monitoring the demethylation of a histone H3 peptide substrate using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[7][8]

Materials and Reagents:

  • Recombinant human JMJD2A enzyme

  • Histone H3 (1-21) peptide, trimethylated on lysine 9 (H3K9me3)

  • This compound

  • α-ketoglutarate (2-oxoglutarate, 2OG)

  • Ascorbic acid

  • (NH4)2Fe(SO4)2·6H2O (Ammonium iron(II) sulfate hexahydrate)

  • HEPES buffer (50 mM, pH 7.5)

  • DMSO

  • Methanol

  • Triammonium citrate

  • α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix

  • MALDI-TOF mass spectrometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of H3K9me3 peptide, 2OG, ascorbic acid, and ammonium iron(II) sulfate in HEPES buffer.

    • The final concentration of DMSO in the assay should be kept constant across all samples (e.g., 1-5%).

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • HEPES buffer

      • Recombinant JMJD2A enzyme (final concentration, e.g., 2 µM)

      • Ascorbic acid (final concentration, e.g., 100 µM)

      • Ammonium iron(II) sulfate (final concentration, e.g., 10 µM)

      • This compound at various concentrations (or DMSO as a vehicle control).

    • Pre-incubate the mixture for 15 minutes at 25 °C.[7]

    • Initiate the demethylation reaction by adding the H3K9me3 peptide substrate (final concentration, e.g., 10 µM) and 2OG (final concentration, e.g., 10 µM).[7]

    • Incubate the reaction for 30 minutes at 37 °C.[7]

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding an equal volume of methanol.[7]

    • Add four volumes of 20 mM triammonium citrate.[7]

    • For MALDI-TOF analysis, mix 1 µL of the quenched reaction with 1 µL of CHCA matrix solution directly on the MALDI target plate.[8]

    • Allow the spots to air dry completely.

  • Data Acquisition and Analysis:

    • Acquire mass spectra for each sample using a MALDI-TOF mass spectrometer in positive ion mode.

    • Determine the relative intensities of the peaks corresponding to the trimethylated (substrate), dimethylated, and monomethylated (products) H3 peptide.

    • Calculate the percentage of demethylation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow

The following diagram outlines a general experimental workflow for screening and characterizing inhibitors of JMJD2 enzymes using a high-throughput method such as the AlphaScreen assay.[9][10]

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Assay Plate Setup (384-well) Start->Assay_Setup Dispense_Enzyme Dispense JMJD2 Enzyme, Fe(II), and Ascorbate Assay_Setup->Dispense_Enzyme Dispense_Inhibitor Dispense this compound (or compound library) Dispense_Enzyme->Dispense_Inhibitor Pre_incubation Pre-incubation Dispense_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate Peptide and 2OG) Pre_incubation->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Quench_Reaction Quench Reaction (e.g., with EDTA) Incubation->Quench_Reaction Detection Detection Step (e.g., Add AlphaScreen Beads) Quench_Reaction->Detection Read_Plate Read Plate (e.g., Envision Plate Reader) Detection->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

High-throughput screening workflow for JMJD2 inhibitors.

References

Application Notes: N-Oxalylglycine in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of biochemical events leading to neuronal cell death and neurological deficits.[1][2] A key feature of the ischemic core is severe oxygen deprivation (hypoxia), which activates cellular stress responses. One of the master regulators of the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1).[1][3] N-Oxalylglycine (NOG) and its cell-permeable analog, Dimethyloxalylglycine (DMOG), are potent inhibitors of prolyl hydroxylase domain (PHD) enzymes.[4][5][6] By inhibiting PHDs, these compounds prevent the degradation of the HIF-1α subunit, leading to its stabilization and the activation of a protective genetic program, making them promising therapeutic agents for investigation in ischemic stroke.[7][8][9]

Mechanism of Action

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the HIF-1α subunit, targeting it for rapid degradation via the ubiquitin-proteasome pathway.[3] During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3][9]

This compound acts as a competitive inhibitor of PHDs by mimicking their co-substrate, 2-oxoglutarate.[4] This inhibition effectively reproduces a hypoxic response even under normal oxygen levels, leading to the stabilization of HIF-1α.[4] The subsequent upregulation of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), is believed to confer neuroprotection against ischemic injury.[4][8][9] However, it is important to note that the role of HIF-1α can be biphasic, with some studies suggesting it may also contribute to pro-apoptotic processes depending on the severity and timing of the ischemic insult.[3][4]

NOG_Mechanism_of_Action cluster_0 Normoxia cluster_1 Ischemia / Hypoxia PHD_normoxia PHD Enzymes (Active) HIF1a_normoxia HIF-1α PHD_normoxia->HIF1a_normoxia Hydroxylates Degradation Ubiquitin-Proteasome Degradation HIF1a_normoxia->Degradation Targeted for NOG This compound (or DMOG) PHD_hypoxia PHD Enzymes NOG->PHD_hypoxia Inhibits HIF1a_hypoxia HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocates to TargetGenes Activation of Target Genes (VEGF, EPO, etc.) Nucleus->TargetGenes Activates Transcription Neuroprotection Neuroprotection TargetGenes->Neuroprotection

Caption: Mechanism of this compound (NOG) in stabilizing HIF-1α.

Application Data

Quantitative data from studies using the this compound analog, DMOG, in ischemic stroke models are summarized below.

Table 1: In Vitro Efficacy of DMOG in Oxygen-Glucose Deprivation (OGD) Model

ParameterModel SystemTreatmentConcentrationOutcomeReference
Cell ViabilityPrimary Cortical NeuronsDMOG100 µMReduced cell death induced by OGD[8]
HIF-1α ExpressionPrimary Cortical NeuronsDMOG25-250 µMDose-dependent increase in HIF-1α protein[7]
VEGF mRNA LevelsPrimary Cortical NeuronsDMOG250 µMSignificant increase after 24h treatment[4][7]

Table 2: In Vivo Efficacy of DMOG in Middle Cerebral Artery Occlusion (MCAO) Model

ParameterAnimal ModelTreatment ProtocolDosageOutcomeReference
Infarct VolumeMice30 or 60 min post-MCAO50 mg/kg, i.p.Reduced ischemic infarct volume[8]
HIF-1α ExpressionMice24h post-DMOG50 mg/kg, i.p.Enhanced peri-infarct HIF-1α expression[7][8]
Target Gene UpregulationMicePost-MCAO + DMOG50 mg/kg, i.p.Enhanced transcription of VEGF, EPO, eNOS[8]
Neurological DeficitsMicePost-MCAO + DMOG50 mg/kg, i.p.Reduced behavioral deficits[8]
Caspase-3 ActivationMicePost-MCAO + DMOG50 mg/kg, i.p.Reduced activation of pro-apoptotic caspase-3[8]

Experimental Protocols

Detailed methodologies for common in vitro and in vivo models are provided below.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol describes the induction of ischemic-like conditions in primary neuronal cultures.

1. Cell Culture:

  • Culture primary cortical neurons from embryonic day 15-17 mice or rats on poly-D-lysine coated plates.
  • Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro before experimentation.

2. NOG/DMOG Treatment:

  • Prepare stock solutions of this compound or Dimethyloxalylglycine (DMOG) in a suitable solvent (e.g., DMSO or PBS).
  • For pre-conditioning studies, add the compound to the culture medium 24 hours prior to OGD at a final concentration of 100-250 µM.[4][7]
  • For post-treatment studies, add the compound to the reperfusion medium immediately following the OGD period.[4]

3. OGD Procedure:

  • Wash the neuronal cultures twice with a glucose-free balanced salt solution (BSS) or DMEM.
  • Replace the medium with the same glucose-free solution.
  • Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <1% O₂) at 37°C for 60-90 minutes.

4. Reperfusion:

  • Remove the cultures from the hypoxic chamber.
  • Replace the glucose-free medium with the original, pre-conditioned culture medium (containing glucose and serum/supplements).
  • Return the cultures to a standard incubator (95% air, 5% CO₂) for 24 hours.

5. Assessment:

  • Cell Viability: Measure cell death using assays such as LDH release, Trypan Blue exclusion, or fluorescent live/dead staining (e.g., Calcein-AM/Propidium Iodide).
  • Molecular Analysis: Harvest cells for Western blotting to assess HIF-1α protein levels or for qRT-PCR to measure mRNA levels of target genes like VEGF.[7]

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a common surgical model for inducing focal cerebral ischemia in rodents.[2][10]

Experimental_Workflow_MCAO cluster_workflow In Vivo Experimental Workflow A 1. Animal Preparation (e.g., Adult Male Mice) B 2. MCAO Surgery (Intraluminal Filament Model) A->B C 3. Reperfusion (Filament Withdrawal after 60 min) B->C D 4. NOG/DMOG Administration (e.g., 50 mg/kg IP at 30 min post-occlusion) C->D E 5. Behavioral Assessment (e.g., Neurological Score, Rotarod Test at 24-72h) D->E F 6. Euthanasia and Tissue Collection (24h or 72h post-MCAO) E->F G 7. Infarct Volume Analysis (TTC or Cresyl Violet Staining) F->G H 8. Molecular & Cellular Analysis (Western Blot, IHC, qRT-PCR) F->H

Caption: A typical experimental workflow for using NOG/DMOG in an MCAO stroke model.

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6, 20-25g) or rats (e.g., Sprague-Dawley, 250-300g). Anesthetize the animal using isoflurane or a similar anesthetic.

2. Surgical Procedure (Intraluminal Filament Model):

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA and the CCA.
  • Insert a silicon-coated monofilament (e.g., 6-0 nylon) through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.
  • The duration of occlusion is typically 60 minutes for transient MCAO.[8]

3. Drug Administration:

  • Administer DMOG (50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection at a specified time point, such as 30 or 60 minutes after the onset of MCAO.[8]

4. Reperfusion:

  • After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory. Suture the incision and allow the animal to recover.

5. Post-Operative Assessment:

  • Neurological Scoring: Evaluate behavioral deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score) or motor function tests (e.g., rotarod, grip strength).
  • Infarct Volume Measurement: At the study endpoint (e.g., 24 or 72 hours), euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) or Cresyl Violet to visualize and quantify the infarct volume.
  • Molecular Analysis: Process brain tissue from the peri-infarct region for Western blot analysis of HIF-1α and downstream targets, or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival.[8]

Logical Relationship of NOG's Neuroprotective Effect

The application of this compound in an ischemic stroke model initiates a cascade of events that logically lead to a neuroprotective outcome. This can be visualized as a progression from the initial ischemic insult to the final improved functional recovery.

Logical_Relationship A Ischemic Insult (e.g., MCAO) B Oxygen & Glucose Deprivation A->B C Cellular Stress & Excitotoxicity B->C E Inhibition of PHD Enzymes C->E Target D Application of This compound D->E F Stabilization & Accumulation of HIF-1α E->F G Upregulation of Pro-Survival Genes (VEGF, EPO) F->G H Reduced Apoptosis & Neuronal Death G->H I Decreased Infarct Volume H->I J Improved Neurological & Functional Outcome I->J

Caption: Logical flow from NOG intervention to neuroprotective outcomes in stroke.

References

N-Oxalylglycine: A Versatile Tool for Probing Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that serves as a powerful tool for investigating the intricate mechanisms of gene regulation. As a structural analog of α-ketoglutarate (2-oxoglutarate), NOG competitively inhibits a class of enzymes known as 2-oxoglutarate-dependent dioxygenases. This inhibition has a dual impact on gene expression pathways: it stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor, mimicking a hypoxic response, and it inhibits the activity of Jumonji C (JmjC) domain-containing histone demethylases, leading to epigenetic modifications. These characteristics make NOG an invaluable reagent for studying cellular responses to hypoxia, epigenetic regulation of gene transcription, and for the identification of novel therapeutic targets in diseases such as cancer and ischemia.

Mechanism of Action

This compound's primary mode of action is the inhibition of 2-oxoglutarate (2OG)-dependent dioxygenases.[1] This broad-spectrum inhibition affects two major families of enzymes involved in gene regulation:

  • HIF Prolyl Hydroxylases (PHDs): In the presence of oxygen, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By inhibiting PHDs, NOG prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2][3]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs): These enzymes are responsible for removing methyl groups from histone tails, a key process in epigenetic regulation. For instance, several JmjC demethylases, such as those in the JMJD2/KDM4 subfamily, remove repressive histone marks like H3K9me2/3.[4] By inhibiting these demethylases, NOG can lead to an increase in histone methylation at specific gene promoters, thereby altering chromatin structure and gene transcription.[5]

Data Presentation

The inhibitory activity of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified, providing researchers with crucial data for experimental design.

Target Enzyme FamilySpecific EnzymeIC50 (µM)Reference
HIF Prolyl Hydroxylases PHD12.1[6]
PHD25.6[6]
JmjC Histone Demethylases JMJD2A/KDM4A250[6]
JMJD2C/KDM4C500[6]
JMJD2E/KDM4E24[6]

Table 1: Inhibitory concentrations (IC50) of this compound for key 2-oxoglutarate-dependent dioxygenases.

Treatment of cells with this compound leads to the upregulation of HIF-1α target genes. The following table summarizes representative data on the fold change in mRNA expression of key HIF-1α target genes after treatment with NOG or its pro-drug, Dimethyloxalylglycine (DMOG).

Cell LineTreatmentGeneFold Change in mRNA ExpressionReference
Human Colon Carcinoma Cells1 mM DMOG (24h)VEGF~4-fold[7]
Human Colon Carcinoma Cells1 mM DMOG (24h)GLUT1 (SLC2A1)~3-fold[7]
Human Breast Cancer Cells1 mM DMOG (24h)PGK1~5-fold[8]

Table 2: Representative quantitative data on the effect of this compound pro-drug (DMOG) on the expression of HIF-1α target genes.

Mandatory Visualizations

N-Oxalylglycine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOG This compound PHD HIF Prolyl Hydroxylase (PHD) NOG->PHD Inhibits JMJD JmjC Histone Demethylase (JMJD) NOG->JMJD Inhibits HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Hydroxylation (Normoxia) HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Dimerization cluster_nucleus cluster_nucleus HIF1a->cluster_nucleus Translocation VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a_OH->VHL Binding HIF1b HIF-1β HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation H3K9me3 H3K9me3 (Repressive Mark) JMJD->H3K9me3 Demethylation Active_Gene Gene Expression Altered H3K9me3->Active_Gene Repression

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_protein_analysis Protein Level Analysis cluster_rna_analysis RNA Level Analysis cluster_chromatin_analysis Chromatin Level Analysis start Start: Seed Cells treatment Treat cells with This compound (NOG) or vehicle control start->treatment incubation Incubate for desired time period (e.g., 4-24h) treatment->incubation lysis_protein Cell Lysis (RIPA buffer + protease inhibitors) incubation->lysis_protein lysis_rna RNA Extraction incubation->lysis_rna chip Chromatin Immunoprecipitation (ChIP) with H3K9me3 antibody incubation->chip western_blot Western Blot for HIF-1α and loading control lysis_protein->western_blot quant_protein Densitometry Analysis western_blot->quant_protein qRT_PCR qRT-PCR for HIF-1α target genes (e.g., VEGF, GLUT1) lysis_rna->qRT_PCR quant_rna Relative Gene Expression Analysis (ΔΔCt) qRT_PCR->quant_rna chip_qpcr ChIP-qPCR of specific gene promoters chip->chip_qpcr quant_chip Analysis of Histone Mark Enrichment chip_qpcr->quant_chip

Caption: Experimental workflow for studying NOG effects.

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with this compound

This protocol outlines the general procedure for treating cultured mammalian cells with this compound to study its effects on gene regulation.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, MCF-7)

  • Complete cell culture medium

  • This compound (NOG)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on NOG solvent)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • NOG Preparation: Prepare a stock solution of this compound. NOG is soluble in aqueous solutions like PBS (up to 10 mg/mL) and organic solvents like DMSO (up to 10 mg/mL).[9] For cellular assays, it is recommended to prepare a fresh stock solution.

  • Treatment: Dilute the NOG stock solution in complete culture medium to the desired final concentration (typically in the range of 100 µM to 1 mM). Remove the old medium from the cells and replace it with the NOG-containing medium. For the control group, use medium with an equivalent amount of the vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific downstream application.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qRT-PCR, or chromatin preparation for ChIP).

Protocol 2: Western Blot Analysis of HIF-1α Stabilization

This protocol describes the detection of HIF-1α protein levels by Western blot following this compound treatment.

Materials:

  • NOG-treated and control cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α

  • Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression

This protocol details the measurement of mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1) after NOG treatment.

Materials:

  • NOG-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.

  • Thermal Cycling: Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay for Histone Methylation

This protocol provides a method to assess changes in histone H3 lysine 9 trimethylation (H3K9me3) at specific gene promoters following NOG treatment.

Materials:

  • NOG-treated and control cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonicator

  • Anti-H3K9me3 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting specific gene promoters

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me3 antibody or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads with a series of ChIP wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • ChIP-qPCR: Perform qPCR using primers designed to amplify specific promoter regions of interest. Analyze the data to determine the relative enrichment of H3K9me3 at these loci in NOG-treated versus control cells.

Conclusion

This compound is a potent and versatile chemical probe for dissecting the complex interplay between oxygen sensing, epigenetic modifications, and gene expression. By utilizing the protocols and understanding the mechanisms outlined in these application notes, researchers can effectively employ NOG to gain deeper insights into fundamental biological processes and to explore novel therapeutic strategies for a range of human diseases.

References

Application Notes: N-Oxalylglycine (NOG) in Zebrafish Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Oxalylglycine (NOG) is a structural analog of α-ketoglutarate, a key substrate for numerous dioxygenase enzymes.[1][2][3] By competitively inhibiting α-ketoglutarate-dependent dioxygenases, NOG effectively blocks the activity of enzymes such as Prolyl Hydroxylase Domain proteins (PHDs) and Factor Inhibiting HIF (FIH).[4][5] This inhibition is central to its primary application in biological research: the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

In a normal oxygen environment (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4] By inhibiting PHDs, NOG prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes. This process effectively mimics a hypoxic (low oxygen) state at the cellular level.[6][7]

The zebrafish (Danio rerio) is an ideal vertebrate model for studying developmental processes and modeling human diseases. Its external fertilization, rapid development, and optical transparency make it highly amenable to in vivo imaging and high-throughput chemical screening.[8][9] Because the HIF signaling pathway is highly conserved between zebrafish and mammals, NOG and its cell-permeable derivative, Dimethyloxalylglycine (DMOG), are widely used to investigate the roles of hypoxia and HIF signaling in processes such as angiogenesis (blood vessel formation) and erythropoiesis (red blood cell production).[7][8][10]

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is continuously synthesized and degraded. When PHDs are inhibited by NOG, HIF-1α stabilization occurs, leading to the activation of downstream target genes that regulate critical cellular processes for adapting to low oxygen, including angiogenesis and erythropoiesis.

HIF_Pathway HIF-1α Signaling Pathway: Role of this compound (NOG) cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or NOG Treatment cluster_downstream HIF1a_normoxia HIF-1α VHL VHL Complex HIF1a_normoxia->VHL Hydroxylation PHD PHD (Prolyl Hydroxylase) PHD->HIF1a_normoxia O2 O2 O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound (NOG) NOG->PHD Inhibits HIF1a_hypoxia HIF-1α (Stable) Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus HRE HRE (Hypoxia Response Element) Nucleus->HRE Dimerization & Binding TargetGenes Target Genes (e.g., VEGF, EPO) HRE->TargetGenes Gene Transcription

Caption: HIF-1α signaling pathway and the inhibitory action of this compound (NOG).

Quantitative Data Summary

The following tables provide key information for this compound and recommended starting concentrations for zebrafish assays. Note that the cell-permeable derivative, Dimethyloxalylglycine (DMOG), is more commonly reported in zebrafish literature; its effective concentrations can serve as a guide for optimizing NOG treatment.[6]

Table 1: this compound (NOG) Properties

Property Value Reference
Synonyms NOG, Oxalylglycine [1][5]
CAS Number 5262-39-5 [3]
Molecular Formula C₄H₅NO₅ [3]
Molar Mass 147.09 g/mol [3]
Mechanism Inhibitor of α-ketoglutarate-dependent dioxygenases [1][2]
IC₅₀ (PHD1) 2.1 µM [5]

| IC₅₀ (PHD2) | 5.6 µM |[5] |

Table 2: Recommended Concentrations and Incubation Times for Zebrafish Embryo Assays

Compound Application Zebrafish Stage Concentration Range Incubation Time Reference
NOG General HIF Stabilization 6 - 24 hpf 1 - 50 µM* 24 - 72 hours [5]
DMOG General HIF Stabilization 4 - 24 hpf 50 - 200 µM 24 - 48 hours [6]
DMOG Angiogenesis Assay 26 - 72 hpf 100 µM 46 hours [10]
DMOG Infection/Inflammation 2 dpf 100 µM 24 hours [7]

Note: The concentration range for NOG is an educated estimate based on its IC₅₀ values. It is critical to perform a dose-response experiment to determine the optimal concentration for your specific assay and phenotype.

Table 3: Summary of Expected Phenotypes in Zebrafish Embryos

Assay Phenotype Description Reference
Angiogenesis Increased vessel sprouting Enhanced formation and extension of intersegmental vessels (ISVs) and subintestinal vessels (SIVs). [10]
Erythropoiesis Increased erythrocyte count Upregulation of epo gene expression leading to an increased number of hemoglobin-positive red blood cells. [9]

| Development | Potential developmental defects | Overactivation of HIF signaling can interfere with normal developmental processes, such as lateral line development. |[11] |

Experimental Workflow and Protocols

The general workflow for a zebrafish assay involving NOG treatment follows a standard procedure of embryo collection, chemical exposure, incubation, and phenotypic analysis.

Workflow General Experimental Workflow for NOG Zebrafish Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Mating 1. Zebrafish Mating & Egg Collection Staging 2. Embryo Sorting & Staging Mating->Staging Treatment 3. NOG Exposure (Dose-Response in Multi-well Plates) Staging->Treatment Incubation 4. Incubation (28.5°C) Treatment->Incubation Analysis 5. Phenotypic Analysis (e.g., Microscopy, Staining) Incubation->Analysis Quantification 6. Data Quantification & Statistical Analysis Analysis->Quantification

Caption: A generalized workflow for conducting zebrafish embryo assays with NOG.
Protocol 1: General Treatment of Zebrafish Embryos with this compound

This protocol provides a basic framework for exposing zebrafish embryos to NOG. It can be adapted for various downstream assays.

Materials:

  • This compound (NOG) powder

  • DMSO (for stock solution)

  • Zebrafish embryos (e.g., wild-type or transgenic)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • 24- or 96-well plates

  • Incubator set to 28.5°C

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of NOG (e.g., 50 mM) in DMSO. Store at -20°C.

  • Embryo Collection: Collect freshly fertilized embryos and rinse with E3 medium to remove debris.[12]

  • Staging: Incubate embryos at 28.5°C until they reach the desired developmental stage for the start of treatment (e.g., 6 hours post-fertilization, hpf).

  • Arraying Embryos: Transfer a single, healthy embryo into each well of a multi-well plate containing 1 mL (24-well plate) or 200 µL (96-well plate) of E3 medium.[13]

  • Working Solution Preparation: Prepare NOG working solutions by diluting the stock solution in E3 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control using the same final concentration of DMSO (typically ≤ 0.1%).

  • Exposure: Carefully remove the medium from each well and replace it with the appropriate NOG working solution or vehicle control.

  • Incubation: Seal the plate (e.g., with Parafilm) to prevent evaporation and incubate at 28.5°C for the desired duration (e.g., 24-72 hours).

  • Analysis: Proceed with phenotypic analysis as described in the specific assay protocols below.

Protocol 2: Angiogenesis Assay using NOG

This protocol assesses the effect of HIF-1α stabilization on the development of intersegmental vessels (ISVs).

Materials:

  • Tg(fli1:EGFP) or Tg(kdrl:EGFP) transgenic zebrafish embryos, which express Green Fluorescent Protein (GFP) in endothelial cells.[14]

  • All materials from Protocol 1.

  • Tricaine (MS-222) for anesthesia.

  • Fluorescence stereomicroscope or confocal microscope.

Procedure:

  • Follow steps 1-3 of the General Treatment Protocol using Tg(fli1:EGFP) embryos. Start treatment at approximately 24 hpf, before ISVs have fully formed.

  • Expose embryos to a range of NOG concentrations and a vehicle control as described in steps 4-7 of the General Protocol. Incubate until 48 or 72 hpf.

  • Mounting and Imaging: At the desired endpoint, anesthetize the embryos using Tricaine. Mount them laterally in a small drop of 3% methylcellulose on a glass slide.

  • Analysis: Using a fluorescence microscope, visualize the trunk vasculature. Capture images of the ISVs.

  • Quantification: Quantify angiogenic phenotypes by measuring parameters such as the total length of ISVs, the number of branches, or the number of ISVs that have successfully connected to the dorsal longitudinal anastomotic vessel (DLAV).

Protocol 3: Erythropoiesis Assay using NOG

This protocol uses whole-mount staining to evaluate changes in hemoglobinized red blood cells following NOG treatment.

Materials:

  • Wild-type or Tg(gata1:DsRed) zebrafish embryos.[8]

  • All materials from Protocol 1.

  • o-Dianisidine stain solution (0.6 mg/mL o-dianisidine, 0.01 M sodium acetate pH 5.2, 0.65% H₂O₂, 40% ethanol).

  • Stereomicroscope.

Procedure:

  • Follow steps 1-3 of the General Treatment Protocol . Treatment can begin as early as 6-10 hpf.

  • Expose embryos to NOG and vehicle controls as described in steps 4-7 of the General Protocol. Incubate until 48 or 72 hpf.

  • Staining: At the desired endpoint, dechorionate any remaining embryos manually.

  • Transfer embryos to a glass vial and add the o-dianisidine staining solution. Incubate in the dark for 15-30 minutes. The reaction is complete when a reddish-brown color develops in erythroid cells.[15]

  • Washing: Stop the reaction by removing the staining solution and washing the embryos several times with clean E3 medium or PBS.

  • Analysis: View the embryos under a stereomicroscope. Hemoglobin-containing cells will be stained dark brown.

  • Quantification: Capture images and quantify the staining intensity or count the number of stained cells in a defined region, such as the Duct of Cuvier or the caudal hematopoietic tissue (CHT).

References

N-Oxalylglycine: A Potent Inhibitor for Procollagen-Proline Dioxygenase Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Procollagen-proline dioxygenase, more commonly known as prolyl 4-hydroxylase (P4H), is a critical enzyme in collagen biosynthesis.[1][2][3] This enzyme, a member of the α-ketoglutarate-dependent dioxygenase family, catalyzes the hydroxylation of proline residues within procollagen chains.[1][4][5] This post-translational modification is essential for the formation of stable triple-helical collagen molecules, which are the primary structural component of the extracellular matrix.[2][3] Dysregulation of P4H activity and excessive collagen deposition are hallmarks of various fibrotic diseases and have been implicated in cancer metastasis.[6] Therefore, the inhibition of P4H presents a promising therapeutic strategy for these conditions.

N-Oxalylglycine (NOG) is a structural analog of 2-oxoglutarate, a co-substrate of P4H.[7][8][9] It acts as a potent and competitive inhibitor of P4H, making it an invaluable tool for studying the enzyme's function and for the development of novel antifibrotic drugs.[7][8][9] These application notes provide detailed information and protocols for utilizing this compound in the study of procollagen-proline dioxygenase inhibition.

Mechanism of Action

This compound's inhibitory effect stems from its structural similarity to 2-oxoglutarate. The P4H catalytic cycle involves the binding of Fe(II), 2-oxoglutarate, and the procollagen substrate.[6] this compound competitively binds to the 2-oxoglutarate binding site on the enzyme, thereby preventing the binding of the natural co-substrate and halting the hydroxylation reaction.[7][8]

Quantitative Data: Inhibitory Activity of this compound and its Derivatives

The inhibitory potency of this compound and related compounds against prolyl 4-hydroxylase has been quantified in various studies. The following tables summarize key inhibitory constants.

CompoundInhibition Constant (Ki)CommentsSource
This compound1.9 - 7.8 µMCompetitive with respect to 2-oxoglutarate. The range depends on the variable substrate used.[7][8]
This compound0.5 - 8 µMInteracts with the 2-oxoglutarate binding site.[4]
Oxalylalanine40 µM[7][8]
CompoundIC50 ValueExperimental SystemSource
This compound23 µMIsolated microsomes from embryonic chicken bone[7][8]
Oxalylalanine120 µMIsolated microsomes from embryonic chicken bone[7][8]
(S)-N-Oxalyl alanine38.2 µM[6]
(R)-N-Oxalyl alanine621 µM[6]

Experimental Protocols

Protocol 1: In Vitro Prolyl 4-Hydroxylase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on purified prolyl 4-hydroxylase. The activity of the enzyme is measured by quantifying the amount of hydroxyproline formed.

Materials:

  • Purified prolyl 4-hydroxylase

  • Procollagen substrate (e.g., (Pro-Pro-Gly)n)

  • This compound

  • 2-Oxoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Tris-HCl buffer (pH 7.8)

  • Bovine serum albumin (BSA)

  • Catalase

  • Dithiothreitol (DTT)

  • Reagents for hydroxyproline quantification (see Protocol 2)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, BSA, catalase, DTT, ascorbate, and FeSO4.

  • Enzyme and Inhibitor Incubation: Add the purified prolyl 4-hydroxylase to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control sample, add the vehicle used to dissolve this compound. Incubate for 5-10 minutes at room temperature.

  • Initiation of Reaction: Start the enzymatic reaction by adding the procollagen substrate and 2-oxoglutarate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as trichloroacetic acid.

  • Hydroxyproline Quantification: Determine the amount of hydroxyproline formed in each sample using a colorimetric assay as described in Protocol 2.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Colorimetric Quantification of Hydroxyproline

This protocol is for the quantification of hydroxyproline, the product of the prolyl 4-hydroxylase reaction.

Materials:

  • Hydrolyzed samples from Protocol 1

  • Chloramine-T solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of perchloric acid and isopropanol)

  • Hydroxyproline standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Hydrolysis: If not already done, hydrolyze the protein in the samples by adding concentrated HCl and heating at 110-120°C for 3-18 hours.

  • Oxidation: Add Chloramine-T solution to each sample and standard in a 96-well plate. Incubate at room temperature for 5-20 minutes to oxidize the hydroxyproline.

  • Color Development: Add Ehrlich's reagent to each well. Incubate at 60-65°C for 15-90 minutes. A chromophore will be formed.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 550-560 nm using a microplate reader.

  • Calculation: Create a standard curve using the absorbance values of the hydroxyproline standards. Determine the concentration of hydroxyproline in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Collagen_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space Procollagen Procollagen Chains (X-Pro-Gly repeats) Hydroxylated_Procollagen Hydroxylated Procollagen Chains Procollagen->Hydroxylated_Procollagen Hydroxylation of Proline Triple_Helix Procollagen Triple Helix Hydroxylated_Procollagen->Triple_Helix Helix Formation Tropocollagen Tropocollagen Triple_Helix->Tropocollagen Secretion & Propeptide Cleavage P4H Prolyl 4-Hydroxylase (P4H) P4H->Hydroxylated_Procollagen NOG This compound NOG->P4H Inhibition Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-Assembly Mature_Collagen Mature Collagen Fibers Collagen_Fibril->Mature_Collagen Cross-linking

Caption: Collagen biosynthesis pathway and the inhibitory action of this compound.

P4H_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis A Prepare Reaction Mix (Buffer, Co-factors) B Add P4H Enzyme A->B C Add this compound (Test) or Vehicle (Control) B->C D Initiate with Substrate & 2-Oxoglutarate C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Hydroxyproline F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Experimental workflow for P4H inhibition assay.

NOG_Mechanism cluster_Normal Normal Reaction cluster_Inhibition Inhibition by NOG P4H_Active_Site P4H Active Site Hydroxylation Hydroxylation Product (Hydroxyproline) P4H_Active_Site->Hydroxylation Catalyzes No_Reaction No Hydroxylation P4H_Active_Site->No_Reaction Two_OG 2-Oxoglutarate Two_OG->P4H_Active_Site Binds Proline Proline Substrate Proline->P4H_Active_Site Binds NOG This compound NOG->P4H_Active_Site Competitively Binds

Caption: Competitive inhibition mechanism of this compound.

References

In vivo Administration and Dosage of N-Oxalylglycine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a potent, cell-permeable inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases. By mimicking the co-substrate α-KG, NOG competitively inhibits a broad range of enzymes, most notably prolyl hydroxylase domain (PHD) enzymes and factor inhibiting HIF (FIH).[1][2] This inhibitory action prevents the hydroxylation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[3] Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.[4][5] Inhibition of PHDs by NOG or its derivatives leads to the stabilization and accumulation of HIF-1α, subsequently promoting the transcription of hypoxia-responsive genes involved in angiogenesis, erythropoiesis, and metabolism.[4][5][6]

While NOG itself has been studied in vitro, its in vivo application is less common. Instead, its cell-permeable prodrug, dimethyloxalylglycine (DMOG), is widely used in animal studies to achieve systemic inhibition of HIF hydroxylases and stabilization of HIF-1α.[6][7][8][9] DMOG is rapidly hydrolyzed in cells to release NOG, the active inhibitor. This document provides a comprehensive overview of the in vivo administration and dosage of DMOG as a means to activate the HIF-1α pathway, based on published research.

Data Presentation: In vivo Dosages of DMOG

The following table summarizes various in vivo studies utilizing DMOG in different animal models and disease contexts. This allows for easy comparison of administration routes, dosages, and observed outcomes.

Animal ModelDisease/Condition ModelAdministration RouteDosageTreatment Frequency & DurationKey Findings
Mouse (C57BL/6J)Stroke (transient middle cerebral artery occlusion)Intraperitoneal (i.p.)50 mg/kgSingle injection 30 or 60 min after reperfusionIncreased HIF-1α protein levels in the brain cortex; reduced ischemic brain injury.[7]
Mouse (BALB/c)Graft-versus-host disease (GVHD)Intraperitoneal (i.p.)8 mg per mouseAlternate days for the first 2 weeks post-transplant, then twice a week until day +50Decreased early gastrointestinal GVHD; reduced proinflammatory chemokine levels.[6]
MouseTraumatic Brain Injury (TBI)Intraperitoneal (i.p.)20 mg/kgDaily for 22 days post-TBIIncreased nuclear accumulation of HIF-1α; reduced cell death and lesion volume; improved memory and motor functions.[8]
Mouse (BALB/c)Endotoxic shock (LPS-induced)Intraperitoneal (i.p.)8 mg per mouseSingle injection 2 hours prior to LPS administrationAttenuated endotoxic shock; modulated macrophage activation and IL-10 production.[10]
Mouse (C57BL/6J)General metabolic studyIntraperitoneal (i.p.)320 mg/kg/dayDaily for 3 consecutive daysEnhanced HIF-1α expression in the liver; reduced expression of the mature form of SREBP1c.[11]
RatStroke (permanent and transient middle cerebral artery occlusion)Intraperitoneal (i.p.)40 mg/kg and 200 mg/kgPre- and post-treatmentBoth doses significantly reduced infarct volumes. The 40 mg/kg dose showed better behavioral improvement and was associated with improved regional cerebral blood flow.[12]
MouseSpinal Cord Injury (SCI)Intraperitoneal (i.p.)Not specified in abstract, but DMOG treatment was administeredNot specified in abstractIncreased HIF-1α expression; promoted neural survival and axonal regeneration by activating autophagy.[13]

Experimental Protocols

Protocol 1: Preparation and Administration of DMOG for Neuroprotection Studies in Mice

This protocol is based on methodologies used in stroke and traumatic brain injury models.[7][8]

1. Materials:

  • Dimethyloxalylglycine (DMOG)
  • Dimethyl sulfoxide (DMSO)
  • Sterile saline (0.9% NaCl)
  • Sterile microcentrifuge tubes
  • Syringes (1 mL) and needles (26-30 gauge)
  • Animal balance

2. Preparation of DMOG Solution:

  • Prepare a stock solution of DMOG by dissolving it in DMSO at a concentration of 1 M.[7]
  • For a working solution, dilute the DMOG stock solution in sterile saline to achieve the desired final concentration for injection. For a 50 mg/kg dose in a 25 g mouse, the required dose is 1.25 mg. The final injection volume should be kept consistent, typically between 100-200 µL.
  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the DMOG working solution.[7]

3. Administration Protocol:

  • Weigh each animal to accurately calculate the injection volume.
  • Restrain the mouse securely.
  • Administer the DMOG solution or vehicle control via intraperitoneal (i.p.) injection. The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum.[14]
  • The timing of administration is critical and should be based on the experimental design (e.g., 30-60 minutes post-reperfusion in a stroke model).[7]

Protocol 2: Long-term Administration of DMOG in a Murine Model of Chronic Disease

This protocol is adapted from studies on GVHD and TBI requiring repeated dosing.[6][8]

1. Materials:

  • Dimethyloxalylglycine (DMOG)
  • Phosphate-buffered saline (PBS) or sterile saline
  • Sterile microcentrifuge tubes
  • Syringes (1 mL) and needles (26-30 gauge)
  • Animal balance

2. Preparation of DMOG Solution:

  • Dissolve DMOG directly in sterile PBS or saline to the desired concentration.[6][8] For example, to administer a dose of 8 mg per mouse in a 200 µL volume, the concentration would be 40 mg/mL.
  • Ensure the DMOG is completely dissolved before administration. Gentle warming or vortexing may be required.
  • Vehicle Control: Use sterile PBS or saline.

3. Administration Protocol:

  • Weigh the animals regularly to monitor their health and adjust for any significant weight changes if dosing is weight-dependent.
  • Administer the DMOG solution or vehicle control via intraperitoneal injection as described in Protocol 1.
  • Follow the specific dosing schedule outlined in the experimental design, for instance, daily for 22 days or on alternate days for a specified period.[6][8]

Mandatory Visualizations

Signaling Pathway of HIF-1α Stabilization by this compound

The following diagram illustrates the mechanism by which NOG (and its prodrug DMOG) leads to the stabilization of HIF-1α.

HIF1a_Stabilization cluster_normoxia Normoxia cluster_inhibition NOG/DMOG Administration HIF-1a HIF-1a HIF-1a-OH Hydroxylated HIF-1a HIF-1a->HIF-1a-OH Hydroxylation PHDs PHDs PHDs->HIF-1a-OH O2 O2 O2->PHDs a-KG a-KG a-KG->PHDs pVHL pVHL HIF-1a-OH->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DMOG DMOG NOG NOG DMOG->NOG Hydrolysis PHDs_inhibited PHDs NOG->PHDs_inhibited Inhibition HIF-1a_stable HIF-1a HIF-1_complex HIF-1 Complex HIF-1a_stable->HIF-1_complex HIF-1b HIF-1b (ARNT) HIF-1b->HIF-1_complex Nucleus Nucleus HIF-1_complex->Nucleus Translocation HRE Hypoxia Response Elements Nucleus->HRE Gene_Transcription Target Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

Caption: Mechanism of HIF-1α stabilization by NOG/DMOG.

Experimental Workflow for In Vivo DMOG Study

The following diagram outlines a typical workflow for an in vivo experiment investigating the effects of DMOG.

DMOG_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (optional) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Animal Group Allocation Baseline_Measurements->Group_Allocation Control_Group Control Group (Vehicle) Group_Allocation->Control_Group Treatment_Group Treatment Group (DMOG) Group_Allocation->Treatment_Group Disease_Induction Disease Model Induction (e.g., TBI, Stroke) Treatment_Admin DMOG or Vehicle Administration Disease_Induction->Treatment_Admin Monitoring Monitoring (Health, Behavior) Treatment_Admin->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End Control_Group->Disease_Induction Treatment_Group->Disease_Induction

Caption: General experimental workflow for in vivo DMOG studies.

References

Application Notes and Protocols: N-Oxalylglycine in Assays for Factor-Inhibiting HIF (FIH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor-Inhibiting Hypoxia-Inducible Factor (FIH) is a critical asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor (HIF), a master regulator of the cellular response to low oxygen (hypoxia).[1] Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-α subunit.[2] This hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby repressing the transcriptional activity of HIF.[2] In hypoxic conditions, the lack of oxygen inhibits FIH activity, allowing HIF to activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

N-Oxalylglycine (NOG) is a structural analog of 2-oxoglutarate (2OG), a key co-substrate for FIH and other 2OG-dependent dioxygenases. By competitively inhibiting FIH, this compound serves as a valuable tool for studying the HIF signaling pathway and for the development of therapeutics targeting hypoxia-related diseases. These application notes provide detailed protocols for using this compound in in vitro and cell-based assays to investigate FIH activity.

Data Presentation

This compound is a broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases. The following table summarizes the inhibitory potency of this compound against FIH and other related enzymes.

Enzyme TargetIC50 (μM)
Factor-Inhibiting HIF (FIH)0.36
Prolyl Hydroxylase Domain 1 (PHD1)2.1
Prolyl Hydroxylase Domain 2 (PHD2)12.3, 5.6
Aspartate/asparagine-β-hydroxylase (AspH)11.1
Jumonji Domain-Containing Protein 5 (JMJD5)0.15

Note: IC50 values can vary depending on assay conditions. Data compiled from multiple sources.[3][4][5]

Signaling Pathway

The diagram below illustrates the role of FIH in the HIF signaling pathway and the mechanism of inhibition by this compound.

HIF Signaling Pathway HIF Signaling Pathway and FIH Inhibition Normoxia Normoxia (O2 present) FIH_active Active FIH Normoxia->FIH_active Hypoxia Hypoxia (O2 absent) FIH_inactive Inactive FIH Hypoxia->FIH_inactive Hydroxylation Asparaginyl Hydroxylation FIH_active->Hydroxylation No_Hydroxylation No Asparaginyl Hydroxylation FIH_inactive->No_Hydroxylation HIF1a HIF-1α HIF1a->Hydroxylation HIF1a->No_Hydroxylation HIF1b HIF-1β (ARNT) HIF1_complex HIF-1 Complex HIF1b->HIF1_complex Binding p300/CBP Binding HIF1_complex->Binding p300_CBP p300/CBP Co-activators p300_CBP->Binding No_Binding No p300/CBP Binding Hydroxylation->No_Binding No_Hydroxylation->HIF1_complex Transcriptional_Repression Transcriptional Repression No_Binding->Transcriptional_Repression Transcriptional_Activation Transcriptional Activation Binding->Transcriptional_Activation Target_Genes Hypoxia Response Genes (e.g., VEGF, EPO) Transcriptional_Activation->Target_Genes NOG This compound NOG->FIH_active Inhibits

Caption: FIH in the HIF Signaling Pathway.

Experimental Protocols

In Vitro FIH Inhibition Assay using ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the in vitro hydroxylation of a HIF-1α C-terminal transactivation domain (C-TAD) peptide by FIH and its inhibition by this compound.

Materials:

  • Recombinant human FIH

  • Biotinylated HIF-1α C-TAD peptide (e.g., residues 786-826)

  • This compound (NOG)

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Streptavidin-coated 96-well plates

  • Anti-hydroxy-HIF-1α (Asn803) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in water or DMSO.

    • Prepare working solutions of FIH, biotinylated HIF-1α C-TAD peptide, 2OG, ascorbate, and FeSO4 in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer containing FIH, biotinylated HIF-1α C-TAD peptide, ascorbate, and FeSO4 to each well.

    • Add serial dilutions of this compound (e.g., 0, 0.3, 1, 3 µM) to the wells.

    • To initiate the reaction, add varying concentrations of 2-oxoglutarate (e.g., 0-25 µM).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Capture:

    • Transfer the reaction mixtures to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Detection:

    • Add the anti-hydroxy-HIF-1α (Asn803) antibody and incubate for 1 hour at room temperature.

    • Wash the plate 3 times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Development and Reading:

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the 2OG concentration for each this compound concentration.

    • The inhibition constant (Ki) can be estimated using the following formula: Ki = [I] / ((KDi / KD0) - 1), where [I] is the inhibitor concentration, and KDi or KD0 is the 2OG concentration showing 50% maximum absorbance in the presence or absence of the inhibitor, respectively.[6]

In Vitro FIH Inhibition Assay Workflow Workflow for In Vitro FIH Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (FIH, Peptide, NOG, 2OG, etc.) Start->Prepare_Reagents Assay_Setup Set up Assay in 96-well Plate (Add reagents and NOG dilutions) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add 2OG) Assay_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Capture Capture Biotinylated Peptide on Streptavidin Plate Incubate->Capture Wash1 Wash Plate Capture->Wash1 Add_Primary_Ab Add Primary Antibody (Anti-hydroxy-HIF-1α) Wash1->Add_Primary_Ab Incubate_Ab1 Incubate Add_Primary_Ab->Incubate_Ab1 Wash2 Wash Plate Incubate_Ab1->Wash2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary_Ab Incubate_Ab2 Incubate Add_Secondary_Ab->Incubate_Ab2 Wash3 Wash Plate Incubate_Ab2->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Develop Develop Color Add_Substrate->Develop Stop_Reaction Add Stop Solution Develop->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data (Calculate Ki) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: In Vitro FIH Inhibition Assay Workflow.

Cell-Based FIH Reporter Gene Assay

This protocol describes a cell-based assay to measure the effect of this compound on FIH activity using a HIF-dependent luciferase reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • HIF-dependent luciferase reporter plasmid (containing a hypoxia response element, HRE)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • This compound (NOG)

  • Cell culture medium and supplements

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the HIF-dependent firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate the cells under normoxic conditions for 16-24 hours. A positive control can be cells incubated under hypoxic conditions (e.g., 1% O2) without the inhibitor.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of FIH activity.

Cell-Based FIH Reporter Gene Assay Workflow Workflow for Cell-Based FIH Reporter Gene Assay Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Transfect_Cells Co-transfect with Firefly and Renilla Plasmids Plate_Cells->Transfect_Cells Incubate_Transfection Incubate for 24 hours Transfect_Cells->Incubate_Transfection Treat_Cells Treat Cells with This compound Incubate_Transfection->Treat_Cells Incubate_Treatment Incubate under Normoxia Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize and Analyze Data Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

N-Oxalylglycine Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] It is important to note that this is an approximation, and solubility can be influenced by the specific formulation of PBS and the purity of the this compound.

Q2: Can I prepare a stock solution of this compound in PBS and store it for later use?

A2: It is not recommended to store aqueous solutions of this compound for more than one day.[1] The compound's stability in aqueous solutions is limited, and prolonged storage can lead to degradation. For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol and storing them at -20°C or -80°C.[1][3]

Q3: Is it better to dissolve this compound directly in PBS or to first dissolve it in an organic solvent?

A3: Both methods are viable, depending on the experimental requirements. Direct dissolution in PBS avoids the potential confounding effects of organic solvents on biological systems.[1] However, if a higher concentration stock solution is needed or if solubility in PBS is challenging, dissolving in an organic solvent like DMSO or ethanol first and then diluting into your aqueous experimental medium is a common practice.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Q4: What is the mechanism of action of this compound?

A4: this compound is a structural analog of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[4][5] This includes enzymes like prolyl hydroxylases (PHDs) and Jumonji C-domain-containing histone demethylases (JmjC-KDMs).[3][6] By inhibiting PHDs, this compound can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[3]

Troubleshooting Guide: this compound Solubility in PBS

This guide provides a systematic approach to resolving common solubility issues with this compound in PBS.

Problem: this compound is not dissolving in PBS at the desired concentration.

Troubleshooting StepDetailed InstructionsKey Considerations
1. Verify Concentration Double-check your calculations to ensure you are not attempting to dissolve this compound above its solubility limit of approximately 10 mg/mL in PBS (pH 7.2).Exceeding the solubility limit will result in a saturated solution with undissolved solid.
2. Gentle Heating Warm the PBS solution to 37°C while stirring. This can increase the rate of dissolution.Do not boil the solution, as this may degrade the this compound.
3. Sonication Place the vial containing the PBS and this compound in a sonicator bath for 5-10 minute intervals.[7]Monitor the solution temperature to avoid excessive heating. Allow the solution to cool to room temperature before use.
4. pH Adjustment The pH of your PBS should be around 7.2-7.4.[1] If your PBS is acidic, the solubility of this compound, which is an acidic compound, may be reduced. You can adjust the pH of your PBS solution with small additions of 1M NaOH while monitoring with a pH meter.Perform small, incremental pH adjustments and check for dissolution after each addition. Be mindful that significant changes in pH may affect your experiment.
5. Prepare a Concentrated Stock in Organic Solvent If direct dissolution in PBS fails, prepare a concentrated stock solution in DMSO or ethanol (e.g., 10 mg/mL).[1][8] Then, dilute this stock solution into your PBS to achieve the final desired concentration.Ensure the final concentration of the organic solvent is minimal and does not interfere with your experimental system. Always run a vehicle control with the same concentration of the organic solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
PBS (pH 7.2)10 mg/mL[1][2]
Deionized Water>10 mg/mL[9]
DMSO10 mg/mL[2]
Ethanol10 mg/mL[8]
Dimethyl Formamide (DMF)5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Solution in PBS

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of this compound powder in a sterile conical tube. For a 1 mL solution, weigh 10 mg of this compound.

  • Add the desired volume of PBS (pH 7.2) to the tube.

  • Vortex the tube for 30-60 seconds to suspend the powder.

  • If the powder is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter. If necessary, repeat sonication.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately. Do not store for more than 24 hours at 4°C.[1]

Visualizations

G cluster_0 Troubleshooting Workflow start Start: this compound insoluble in PBS check_conc Is concentration <= 10 mg/mL? start->check_conc adjust_conc Adjust concentration to <= 10 mg/mL check_conc->adjust_conc No sonicate Apply sonication (5-10 min intervals) check_conc->sonicate Yes adjust_conc->check_conc check_dissolved1 Is it dissolved? sonicate->check_dissolved1 heat Gentle warming (37°C) check_dissolved1->heat No success Success: Solution Prepared check_dissolved1->success Yes check_dissolved2 Is it dissolved? heat->check_dissolved2 ph_check Check and adjust PBS pH to 7.2-7.4 check_dissolved2->ph_check No check_dissolved2->success Yes check_dissolved3 Is it dissolved? ph_check->check_dissolved3 organic_stock Prepare stock in DMSO or Ethanol check_dissolved3->organic_stock No check_dissolved3->success Yes organic_stock->success

Caption: Troubleshooting workflow for this compound solubility issues in PBS.

G cluster_1 HIF-1α Regulation & this compound Inhibition hif HIF-1α hydroxylation Hydroxylation of HIF-1α hif->hydroxylation phd Prolyl Hydroxylases (PHDs) phd->hydroxylation akg α-ketoglutarate akg->phd o2 O₂ o2->phd vhl VHL protein binding hydroxylation->vhl degradation Proteasomal Degradation vhl->degradation nog This compound nog->inhibition inhibition->phd

Caption: Simplified signaling pathway of HIF-1α degradation and its inhibition by this compound.

References

Technical Support Center: Optimizing N-Oxalylglycine for HIF Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of N-Oxalylglycine (NOG) and its pro-drug Dimethyloxalylglycine (DMOG) in your research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve maximal and consistent Hypoxia-Inducible Factor-1α (HIF-1α) stabilization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (NOG) in stabilizing HIF-1α?

A1: this compound is a cell-permeable inhibitor of α-ketoglutarate-dependent dioxygenases, which include the prolyl hydroxylase domain (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and rapid proteasomal degradation. NOG, as a structural analog of α-ketoglutarate, competitively inhibits PHD activity. This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and subsequent translocation to the nucleus to activate target gene expression.

Q2: What is the difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?

A2: Dimethyloxalylglycine (DMOG) is a cell-permeable ester pro-drug of this compound.[2] Once inside the cell, DMOG is rapidly hydrolyzed by intracellular esterases to form the active inhibitor, NOG. DMOG is often used in cell culture experiments due to its enhanced cell permeability. However, it's important to note that DMOG is unstable in cell culture media, with a reported half-life of approximately 10 minutes, where it is non-enzymatically converted to methyl-oxalylglycine (MOG) and then to NOG.[3]

Q3: What is the recommended concentration range for NOG and DMOG to achieve HIF-1α stabilization?

A3: The optimal concentration can be cell-type dependent and should be determined empirically. However, a general starting point for DMOG is in the range of 0.1 to 1 mM.[4] For NOG, which is the active compound, lower concentrations may be effective, but its direct application is less common in cell culture due to potentially lower cell permeability compared to DMOG. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How long should I treat my cells with NOG or DMOG to see HIF-1α stabilization?

A4: HIF-1α is a highly transient protein with a short half-life under normoxic conditions.[5] Upon effective inhibition of PHDs by NOG, HIF-1α protein levels can be detected within a few hours. A typical incubation time for observing robust HIF-1α stabilization is between 4 to 8 hours.[6] However, the optimal time course may vary between cell types.

Q5: What are the potential off-target effects of NOG and DMOG?

A5: As NOG is an inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases, off-target effects are possible, especially at higher concentrations.[4] These can include inhibition of other hydroxylases and histone demethylases. At high intracellular concentrations, NOG can also affect metabolic pathways by inhibiting enzymes like isocitrate dehydrogenase (IDH) and glutamate dehydrogenase (GDH).[2] It is crucial to perform dose-response experiments and include appropriate controls to minimize and account for potential off-target effects. Some studies have also shown that DMOG can inhibit mitochondrial respiration, an effect that precedes HIF target gene expression.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak HIF-1α signal on Western Blot 1. Suboptimal NOG/DMOG concentration: The concentration used may be too low for your specific cell line. 2. Short incubation time: The treatment duration may not be sufficient for HIF-1α to accumulate. 3. Rapid HIF-1α degradation during sample preparation: HIF-1α is extremely labile and can be degraded within minutes of exposure to normoxic conditions.[5] 4. Inefficient protein extraction: HIF-1α is a nuclear protein, and whole-cell lysates may not be enriched enough. 5. Poor antibody quality or dilution: The primary antibody may not be sensitive enough or used at an incorrect dilution.1. Perform a dose-response experiment: Test a range of concentrations (e.g., for DMOG: 0.1, 0.5, 1, and 2 mM). 2. Optimize incubation time: Perform a time-course experiment (e.g., 2, 4, 6, and 8 hours). 3. Work quickly and on ice during cell lysis: Use a lysis buffer containing protease and phosphatase inhibitors. Consider lysing cells directly in Laemmli buffer.[7] 4. Prepare nuclear extracts: This will enrich for stabilized HIF-1α.[8] 5. Use a validated HIF-1α antibody: Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., cells treated with cobalt chloride or grown in hypoxia).
Inconsistent HIF-1α stabilization between experiments 1. Variability in cell confluence: Cell density can affect cellular metabolism and response to treatment. 2. Inconsistent NOG/DMOG stock solution: The compound may have degraded over time. 3. Batch-to-batch variability of NOG/DMOG. 1. Plate cells at a consistent density: Ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions: If storing, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Aqueous solutions of NOG are not recommended for storage for more than one day.[9] 3. Test each new batch of the compound: Perform a quality control experiment to ensure consistent activity.
Observed cytotoxicity or changes in cell morphology 1. High concentration of NOG/DMOG: Excessive concentrations can lead to off-target effects and cellular stress. 2. Solvent toxicity: The solvent used to dissolve NOG/DMOG (e.g., DMSO) may be at a toxic concentration.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Ensure final solvent concentration is non-toxic: Typically, the final DMSO concentration should be kept below 0.1%. Run a vehicle-only control.

Data Summary

This compound (NOG) and Pro-drug (DMOG) Efficacy
CompoundTypical Concentration RangeIncubation TimeKey Considerations
This compound (NOG) Cell-type dependent, generally lower than DMOG4 - 8 hoursActive form, but may have lower cell permeability than DMOG.
Dimethyloxalylglycine (DMOG) 0.1 - 1 mM[4]4 - 8 hoursPro-drug, good cell permeability. Unstable in media, rapidly converted to NOG.[3]

Experimental Protocols

Detailed Protocol for HIF-1α Stabilization and Detection by Western Blot

This protocol provides a step-by-step guide for treating cells with NOG or DMOG and subsequently detecting stabilized HIF-1α via Western blotting.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, MCF-7, or your cell line of interest) in appropriate cell culture medium (e.g., DMEM or RPMI-1640) and grow to 70-80% confluency.

  • Prepare a fresh stock solution of NOG or DMOG in a suitable solvent (e.g., DMSO or sterile water).

  • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. Include a vehicle-only control.

  • Incubate the cells for the desired period (e.g., 4-8 hours) at 37°C in a humidified incubator.

2. Protein Extraction (Nuclear Extract):

  • After incubation, wash the cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease/phosphatase inhibitors).

  • Incubate on ice for 15 minutes to allow cells to swell.

  • Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously for 10 seconds to lyse the cytoplasmic membrane.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, and protease/phosphatase inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear proteins.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Mix 20-40 µg of nuclear protein extract with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto an 8% SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • For a loading control, probe the membrane with an antibody against a nuclear protein (e.g., Lamin B1 or PCNA).

Visualizations

HIF_Stabilization_by_NOG cluster_0 Normoxia cluster_1 This compound Treatment HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation PHD PHD Enzymes PHD->HIF1a_OH O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited PHD Enzymes NOG->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: Mechanism of HIF-1α stabilization by this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate (e.g., 4-8 hours) treatment->incubation harvest Harvest Cells incubation->harvest extraction Protein Extraction (e.g., Nuclear Extract) harvest->extraction quantification Protein Quantification extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for HIF-1α detection after NOG treatment.

Troubleshooting_Logic start Start: No/Weak HIF-1α Signal check_concentration Is NOG/DMOG concentration optimal? start->check_concentration optimize_concentration Action: Perform Dose-Response check_concentration->optimize_concentration No check_time Is incubation time sufficient? check_concentration->check_time Yes optimize_concentration->start optimize_time Action: Perform Time-Course check_time->optimize_time No check_lysis Was sample preparation and extraction adequate? check_time->check_lysis Yes optimize_time->start improve_lysis Action: Use Nuclear Extract, Work Quickly on Ice check_lysis->improve_lysis No check_western Is Western Blot protocol optimized? check_lysis->check_western Yes improve_lysis->start improve_western Action: Validate Antibody, Use Positive Control check_western->improve_western No success Success: Strong HIF-1α Signal check_western->success Yes improve_western->start

Caption: Troubleshooting logic for weak or absent HIF-1α signal.

References

N-Oxalylglycine (NOG) Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Oxalylglycine (NOG) in aqueous solutions. NOG's utility as an inhibitor of α-ketoglutarate dependent dioxygenases is well-established; however, its limited stability in aqueous environments can be a critical factor in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound (NOG) exhibits limited stability in aqueous solutions. It is recommended that aqueous stock solutions are prepared fresh for each experiment and not stored for more than 24 hours. Degradation is known to occur, particularly under alkaline conditions.

Q2: What are the primary degradation products of NOG in aqueous solutions?

A2: Under alkaline conditions, NOG decomposes into glyoxylate and N-formylglycine. N-formylglycine can further hydrolyze to formate and glycinate over time. While the degradation pathway at neutral pH has not been as extensively studied, a similar hydrolysis mechanism is anticipated.

Q3: What factors can influence the stability of NOG?

A3: The stability of NOG in aqueous solutions is influenced by several factors, including:

  • pH: Stability is significantly lower under alkaline conditions.

  • Temperature: Higher temperatures are expected to accelerate the degradation rate.

  • Time: The concentration of intact NOG will decrease over time in solution.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results, prepare NOG solutions fresh on the day of use. If a stock solution must be made, it is advisable to dissolve NOG in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. Aqueous working solutions should be prepared immediately before the experiment by diluting the organic stock solution in the desired aqueous buffer.

Q5: Can I use an aqueous solution of NOG that has been stored for several days?

A5: It is strongly advised against using aged aqueous solutions of NOG. The concentration of the active compound will likely be lower than expected, which can lead to inaccurate and irreproducible experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect of NOG. Degradation of NOG in the aqueous experimental medium.Prepare a fresh aqueous solution of NOG for each experiment. Minimize the time between solution preparation and its addition to the experimental system. Consider preparing a concentrated stock in anhydrous DMSO and diluting it into the aqueous medium immediately before use.
High variability between experimental replicates. Inconsistent levels of NOG degradation across different samples or time points.Ensure uniform timing for the preparation and application of NOG solutions across all replicates. If experiments are lengthy, consider the stability of NOG over the entire experimental duration.
Unexpected changes in the pH of the experimental medium. The degradation of NOG can produce acidic byproducts (e.g., glyoxylic acid, formic acid), which may alter the pH of poorly buffered solutions.Use a well-buffered aqueous system (e.g., PBS, HEPES) to maintain a stable pH throughout the experiment.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). These may correspond to the degradation products of NOG, such as glyoxylate or N-formylglycine.Characterize the unknown peaks by comparing their retention times or mass-to-charge ratios with those of suspected degradation product standards.

Quantitative Data Summary

The following table summarizes the known and extrapolated stability data for this compound. Note that data at physiological pH is limited, and the provided values are illustrative based on the known instability.

Condition Parameter Value Source/Comment
Alkaline Solution ([OH-] = 0.01-0.10 M, 25°C)Decomposition Rate Constant (k)(1.2 ± 0.1) × 10⁻³ s⁻¹
PBS (pH 7.2) Recommended Storage Time< 24 hours
Cell Culture Media (Illustrative) Estimated Half-life of related compound Dimethyl-oxalylglycine (DMOG)~10 minutesThis suggests that related compounds are also unstable under typical cell culture conditions.
Aqueous Buffer (pH 7.4, 37°C) Estimated Half-lifeHours (Precise data not available)Based on general chemical principles and the known instability, the half-life is expected to be in the order of hours.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid)

  • This compound, glyoxylate, and N-formylglycine analytical standards

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of NOG Stock Solution: Prepare a concentrated stock solution of NOG in the aqueous buffer (e.g., 10 mM).

  • Incubation: Place the NOG solution in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the NOG solution.

  • Sample Analysis: Immediately analyze the aliquot by HPLC-UV.

    • Inject a fixed volume of the sample onto the C18 column.

    • Elute the compounds using a suitable mobile phase gradient.

    • Monitor the absorbance at a wavelength where NOG and its degradation products can be detected (e.g., 210 nm).

  • Quantification:

    • Generate a standard curve for NOG, glyoxylate, and N-formylglycine using their respective analytical standards.

    • Determine the concentration of NOG and its degradation products in each sample by comparing their peak areas to the standard curves.

  • Data Analysis:

    • Plot the concentration of NOG as a function of time.

    • Determine the degradation rate constant (k) and the half-life (t½) of NOG under the tested conditions.

Visualizations

NOG_Degradation_Pathway NOG This compound Intermediate Hydrolysis NOG->Intermediate Glyoxylate Glyoxylate Intermediate->Glyoxylate NFormylglycine N-Formylglycine Intermediate->NFormylglycine FurtherHydrolysis Further Hydrolysis NFormylglycine->FurtherHydrolysis Formate Formate FurtherHydrolysis->Formate Glycinate Glycinate FurtherHydrolysis->Glycinate

Caption: Degradation pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_NOG Prepare NOG Stock Solution Incubate Incubate at Defined Temperature Prep_NOG->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC-UV Analysis Sample->HPLC Quantify Quantify NOG & Degradation Products HPLC->Quantify Plot Plot Concentration vs. Time Quantify->Plot Calculate Calculate Rate Constant & Half-life Plot->Calculate

Caption: Workflow for assessing this compound stability.

Why is my N-Oxalylglycine experiment not showing HIF activation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Oxalylglycine and HIF Activation

Welcome to the technical support center for this compound (NOG) and Dimethyl-Oxalylglycine (DMOG) related experiments. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers successfully design and interpret their Hypoxia-Inducible Factor (HIF) activation experiments.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound or its derivatives to induce HIF-1α stabilization.

Q1: Why am I not seeing HIF-1α stabilization after treating my cells with this compound?

A1: Failure to detect HIF-1α stabilization is a common issue that can be traced to several factors related to the compound itself, the cell model, or the experimental protocol. Here are the most likely causes and their solutions:

  • Issue 1: Poor Cell Permeability of this compound (NOG)

    • Explanation: this compound itself has poor membrane permeability. Its cell-permeable pro-drug derivative, Dimethyl-Oxalylglycine (DMOG), is rapidly converted to its active form, NOG, intracellularly.[1] If you are applying NOG directly to cell culture media, it may not be entering the cells in sufficient concentrations.

    • Solution: Use the cell-permeable ester prodrug, Dimethyl-Oxalylglycine (DMOG), for cell-based assays.[1][2] DMOG is widely used to inhibit prolyl hydroxylase domain (PHD) enzymes and induce HIF-1α stabilization in culture.[1][3]

  • Issue 2: Compound Instability and Degradation

    • Explanation: DMOG is known to be unstable in cell culture media, with a reported half-life of just 10 minutes.[1] Similarly, aqueous solutions of NOG are not recommended for storage for more than one day.[4] If your stock solutions are old or improperly stored, the compound may be inactive.

    • Solution: Always prepare fresh stock solutions of DMOG or NOG before each experiment. Dissolve the compound in an appropriate solvent like water (for NOG) or DMSO (for DMOG) and dilute it into your culture media immediately before treating the cells.[4][5]

  • Issue 3: Inappropriate Cell Line

    • Explanation: The cellular uptake of NOG's precursor, MOG (methyl-oxalylglycine, a DMOG derivative), is dependent on the expression of specific transporters, such as the monocarboxylate transporter MCT2.[1] If your cell line has low or no expression of the necessary transporters, intracellular accumulation of NOG will be insufficient to inhibit PHDs.

    • Solution: Check the expression level of MCT2 in your chosen cell line. If it is low, consider using a different cell line known to be responsive to DMOG or use an alternative method for HIF stabilization, such as cobalt chloride (CoCl₂) treatment or incubation in a hypoxic chamber.

  • Issue 4: Incorrect Timing or Concentration

    • Explanation: HIF-1α stabilization is a dynamic process. The optimal incubation time and concentration of DMOG can vary between cell types. In vitro studies show HIF-1α is typically active 2-24 hours after treatment. Concentrations that are too low will be ineffective, while excessively high concentrations can be cytotoxic.[1][3]

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with concentrations reported in the literature (e.g., 100-500 µM for DMOG) and assess HIF-1α levels at various time points (e.g., 2, 4, 8, 16, 24 hours).[3]

  • Issue 5: Insufficient Detection Sensitivity

    • Explanation: Under normoxic conditions, HIF-1α protein is rapidly degraded, resulting in very low basal levels.[6] Even when stabilized, the increase might be difficult to detect in whole-cell lysates. The active form of HIF-1α translocates to the nucleus to function as a transcription factor.

    • Solution: Use a highly sensitive detection method like an optimized Western blot or an ELISA. To increase the signal, prepare nuclear extracts instead of using whole-cell lysates. This enriches the sample for the active, stabilized HIF-1α protein. Always include a positive control, such as cells treated with a known HIF activator like CoCl₂ or cells cultured under hypoxic conditions (<5% O₂).

Troubleshooting Workflow

This diagram provides a logical flow to diagnose why your experiment may be failing.

Troubleshooting_Workflow start No HIF-1α Activation Observed q1 Which compound are you using? start->q1 nog_sol NOG has poor cell permeability. Switch to cell-permeable DMOG. q1->nog_sol NOG q2 Are your compound solutions freshly prepared? q1->q2 DMOG nog_path This compound (NOG) dmog_path Dimethyl-Oxalylglycine (DMOG) sol_prep DMOG is unstable in media (t½ ≈ 10 min). Prepare fresh solutions for each experiment. q2->sol_prep No q3 Have you optimized concentration and incubation time? q2->q3 Yes sol_no No sol_yes Yes opt_sol Perform a dose-response (e.g., 100-500 µM) and time-course (e.g., 2-24h) experiment. q3->opt_sol No q4 Is your detection method sensitive enough? q3->q4 Yes opt_no No opt_yes Yes detect_sol Use nuclear extracts instead of whole-cell lysates. Include positive controls (hypoxia, CoCl₂). q4->detect_sol No q5 Does your cell line express the required transporters (e.g., MCT2)? q4->q5 Yes detect_no No detect_yes Yes trans_sol Verify transporter expression (e.g., RT-qPCR). Consider using a different cell line or an alternative HIF stabilization method. q5->trans_sol No / Unknown trans_no No / Unknown

Caption: A step-by-step workflow to troubleshoot failed HIF activation experiments.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action for this compound and DMOG?

A2: this compound is a structural analog of α-ketoglutarate (α-KG).[1][7] It competitively inhibits α-KG-dependent dioxygenases, including the prolyl hydroxylases (PHDs) that target HIF-1α.[2][8] Under normal oxygen (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, which signals for its ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent degradation by the proteasome.[9][10] By inhibiting PHDs, NOG prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α, which can then activate the transcription of hypoxia-responsive genes.[8][9] DMOG is a cell-permeable prodrug that is de-esterified inside the cell to produce NOG.[1]

HIF-1α Regulation Pathway

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) or NOG/DMOG PHD_active PHD Active HIF_hydrox HIF-1α is Hydroxylated (on Pro402/Pro564) PHD_active->HIF_hydrox VHL VHL Complex Binding HIF_hydrox->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome PHD_inactive PHD Inactive HIF_stable HIF-1α is Stable PHD_inactive->HIF_stable HIF_dimer HIF-1α / HIF-1β Dimerization HIF_stable->HIF_dimer Nucleus Nuclear Translocation HIF_dimer->Nucleus HRE Binds to HREs Nucleus->HRE Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription HIF_alpha HIF-1α Protein HIF_alpha->HIF_hydrox HIF_alpha->HIF_stable NOG NOG / DMOG NOG->PHD_active Inhibits Hypoxia Hypoxia Hypoxia->PHD_active Inhibits

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/NOG conditions.

Q3: Are there off-target effects of NOG or DMOG I should be aware of?

A3: Yes. Since NOG is an α-ketoglutarate mimic, it can inhibit other α-KG-dependent enzymes, not just PHDs. These include the Jumonji C-domain-containing histone lysine demethylases (JMDJs).[5][11] Additionally, studies have shown that DMOG can directly inhibit mitochondrial function and cellular respiration, an effect that occurs before the activation of HIF target genes.[12] These off-target effects can influence cell metabolism and signaling, so it is crucial to interpret results carefully and consider using multiple methods to confirm HIF-1α-dependent effects (e.g., using HIF-1α siRNA).

Q4: What are the expected downstream effects of successful HIF-1α activation?

A4: Stabilized HIF-1α dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes.[13] This activates the transcription of dozens of genes involved in processes like:

  • Angiogenesis: (e.g., Vascular Endothelial Growth Factor, VEGF)

  • Metabolic Adaptation: Upregulation of glycolytic enzymes (e.g., GLUT1, LDHA) to promote anaerobic respiration.

  • Cell Survival and Proliferation. [2]

You can verify successful HIF activation by measuring the mRNA or protein levels of these well-established downstream target genes.

Quantitative Data Summary

The following tables provide key quantitative data for planning your experiments.

Table 1: Inhibitory Activity of this compound

Target Enzyme IC₅₀ Value Reference
HIF Prolyl Hydroxylase-1 (PHD1) 2.1 µM [5]

| HIF Prolyl Hydroxylase-2 (PHD2) | 5.6 µM |[5] |

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

Compound Cell Line Effective Concentration Observed Effect Reference
DMOG HUVEC 125 µM Maximal tubule formation [3]
DMOG mpkCCDcl4 1 mM Decreased ENaC expression [14]
DMOG General Use 100 - 500 µM HIF-1α stabilization [3]

| NOG (in vitro) | JMJD2A/2C | 1 mM | Inhibition of demethylation |[5] |

Experimental Protocols

Protocol 1: Induction of HIF-1α Stabilization using DMOG

  • Cell Seeding: Plate your cells in appropriate culture vessels (e.g., 6-well or 100 mm plates) and allow them to reach 70-80% confluency.

  • Preparation of DMOG Stock: Prepare a fresh 100 mM stock solution of DMOG in sterile DMSO. Vortex to ensure it is fully dissolved.

  • Cell Treatment: Dilute the DMOG stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 100 µM, 250 µM, 500 µM). For a final concentration of 100 µM, add 1 µL of 100 mM DMOG stock to each 1 mL of media.

  • Control Groups:

    • Vehicle Control: Treat cells with an equivalent volume of DMSO.

    • Positive Control (Hypoxia): Place an untreated plate of cells in a hypoxic incubator or chamber (1-3% O₂).

    • Positive Control (CoCl₂): Treat cells with 100-150 µM cobalt chloride.

  • Incubation: Incubate the cells for the desired period (e.g., 4-8 hours).

  • Harvesting: After incubation, immediately place the plates on ice and proceed to protein extraction. For HIF-1α, it is highly recommended to perform nuclear extraction.

Protocol 2: Detection of HIF-1α by Western Blot

  • Nuclear Protein Extraction: Use a commercial nuclear extraction kit or a well-established protocol to separate nuclear and cytoplasmic fractions. This step is critical for enriching the HIF-1α signal.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of nuclear protein (e.g., 20-40 µg) onto an 8% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.

  • Loading Control: Probe the same membrane for a nuclear loading control protein (e.g., Lamin B1 or PCNA) to ensure equal protein loading.

References

Troubleshooting off-target effects of N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine (NOG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the use of NOG in experiments, with a specific focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOG) and what is its primary mechanism of action?

This compound is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate, 2OG).[1][2] Its primary function is to act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3][4] By mimicking α-ketoglutarate, NOG binds to the active site of these enzymes but does not facilitate the hydroxylation process, thereby inhibiting their activity.[2][3] Its most well-characterized targets are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[5][6][7]

Q2: I am using NOG to stabilize HIF-1α, but I'm observing high levels of cell death. What could be the cause?

High concentrations of NOG can lead to significant cytotoxicity due to off-target inhibition of other essential α-ketoglutarate-dependent metabolic enzymes.[8] When using the cell-permeable prodrug Dimethyl-oxalylglycine (DMOG), it is rapidly converted in culture media to Methyl-oxalylglycine (MOG).[9] Cells expressing the monocarboxylate transporter MCT2 can actively transport MOG, leading to the accumulation of intracellular NOG to millimolar levels.[8][9] These high concentrations can inhibit enzymes like isocitrate dehydrogenase (IDH) and glutamate dehydrogenase (GDH), disrupting the TCA cycle and leading to metabolic collapse and cytotoxicity.[8][9]

Q3: How can I differentiate between the intended (on-target) effects on HIF signaling and unintended (off-target) effects?

Distinguishing on-target from off-target effects is crucial for data interpretation. Here are several strategies:

  • Dose-Response Analysis: The on-target effect (HIF-1α stabilization) should occur at a lower concentration than broad cytotoxicity. NOG inhibits PHDs in the low micromolar range, whereas many off-target effects and cytotoxicity are observed at much higher concentrations.[6][8][10]

  • Use of Structurally Unrelated Inhibitors: Confirm your phenotype using a different, structurally unrelated inhibitor of the same target (e.g., another PHD inhibitor). If both compounds produce the same biological effect, it is more likely to be an on-target phenomenon.

  • Rescue Experiments: This is a definitive method for validation.[11] After treating with NOG to produce a phenotype, introduce a modified version of your target protein (e.g., a constitutively active HIF-1α mutant that doesn't require PHD inhibition) that is resistant to the inhibitor's mechanism. If this rescues the phenotype, it confirms the effect was on-target.[11]

  • Knockdown/Knockout Controls: Use siRNA or CRISPR to reduce the expression of the intended target (e.g., HIF-1α). If the phenotype observed with NOG is mimicked by the genetic knockdown, it strengthens the evidence for an on-target effect.

Q4: My results show changes in histone methylation, but I was targeting HIF-1α. Is this an off-target effect?

Not necessarily. NOG is a broad-spectrum inhibitor of α-ketoglutarate-dependent dioxygenases, which include both the HIF prolyl hydroxylases and the JmjC histone demethylases.[2][12] Therefore, observing changes in histone methylation is a known on-target effect of NOG, but it may be an unintended one if your sole focus is the HIF pathway. The IC50 values for JmjC enzymes are generally higher than for PHDs, meaning you may only see significant histone methylation changes at higher NOG concentrations.[6][10]

Q5: I am not seeing the expected stabilization of HIF-1α. What are some potential issues?

  • Compound Instability: Ensure your NOG stock solution is fresh. Aqueous solutions of NOG are not recommended for storage longer than one day.[13]

  • Cellular Uptake: NOG itself has poor cell permeability. For cell-based assays, the use of its ester prodrug, Dimethyl-oxalylglycine (DMOG), is common.[12] DMOG is more cell-permeable and is rapidly hydrolyzed to NOG inside the cell.[8]

  • Oxygen Levels: The effect of PHD inhibition is most pronounced under normoxic conditions where HIF-1α is actively hydroxylated and degraded. Under severe hypoxia, PHDs are already inactive, and NOG will have a minimal additional effect on HIF-1α stabilization.

  • Incorrect Concentration: Ensure you are using a concentration sufficient to inhibit PHDs (typically in the low micromolar range for the active NOG molecule).

Quantitative Data Summary

The inhibitory potency of this compound varies across different α-ketoglutarate-dependent dioxygenases. This differential sensitivity is key to designing experiments that can isolate specific pathway effects.

Target Enzyme FamilySpecific TargetIC50 (μM)Reference(s)
HIF Prolyl Hydroxylases (PHDs) PHD12.1[5][6][14]
PHD25.6 - 12.3[5][6][15]
FIH (Factor Inhibiting HIF)0.36[15]
JmjC Histone Demethylases (KDMs) JMJD2A250[6][14]
JMJD2C500[6][14]
JMJD2E24[10][14]
JMJD50.15[15]
Other Dioxygenases Aspartate/Asparagine-β-hydroxylase (AspH)11.1[15]

Visualizations

HIF_Pathway NOG Mechanism of Action on HIF-1α Pathway Normoxia Normoxia (High O2) PHDs Prolyl Hydroxylases (PHD1, PHD2, PHD3) Normoxia->PHDs Activates HIF1a HIF-1α PHDs->HIF1a Hydroxylates (OH) VHL pVHL HIF1a->VHL Binds to Degradation Degradation HIF1a->Degradation Stabilization HIF-1α Stabilization Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation NOG This compound (NOG) NOG->PHDs Inhibits Nucleus Nucleus Stabilization->Nucleus Translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates

Caption: NOG inhibits PHDs, preventing HIF-1α degradation and promoting target gene expression.

Troubleshooting_Workflow Troubleshooting NOG Off-Target Effects start Unexpected Phenotype or Cytotoxicity Observed q_conc Is a high concentration (>>10 µM) being used? start->q_conc a_conc_yes High potential for off-target effects. Perform dose-response. q_conc->a_conc_yes Yes a_conc_no Proceed with validation. q_conc->a_conc_no No q_target Is the intended on-target effect confirmed? a_conc_yes->q_target a_conc_no->q_target a_target_no Validate target engagement. (e.g., Western for HIF-1α, Histone methylation assay) q_target->a_target_no No a_target_yes Phenotype may be off-target. q_target->a_target_yes Yes a_target_no->q_target Re-evaluate q_validate Perform definitive validation. a_target_yes->q_validate rescue Conduct Rescue Experiment q_validate->rescue diff_inhibitor Use Structurally Different Inhibitor q_validate->diff_inhibitor knockdown Compare with Genetic Knockdown q_validate->knockdown conclusion_on Phenotype is On-Target rescue->conclusion_on If Rescued conclusion_off Phenotype is Off-Target rescue->conclusion_off If Not Rescued diff_inhibitor->conclusion_on If Phenotype Matches diff_inhibitor->conclusion_off If No Match knockdown->conclusion_on If Phenotype Matches knockdown->conclusion_off If No Match

Caption: A logical workflow for diagnosing and validating potential off-target effects of NOG.

DMOG_Uptake Cellular Uptake and Activation of DMOG cluster_extracellular Extracellular (Cell Culture Media) cluster_intracellular Intracellular DMOG Dimethyl-oxalylglycine (DMOG) (Cell Permeable Prodrug) MOG Methyl-oxalylglycine (MOG) DMOG->MOG Non-enzymatic hydrolysis (t½ ≈ 10 min) MCT2 MCT2 Transporter MOG->MCT2 Transport MOG_in MOG NOG This compound (NOG) (Active Inhibitor) MOG_in->NOG Intracellular Esterases Targets High [NOG] leads to On-Target Effects (PHDs, JMJDs) & Off-Target Effects (IDH, GDH) NOG->Targets MCT2->MOG_in

Caption: Conversion of the prodrug DMOG to active NOG and its transport into the cell.

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization

This protocol is designed to assess the on-target effect of NOG on its primary target, the PHD enzymes, by measuring the accumulation of their substrate, HIF-1α.

  • Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with a dose-response of NOG or DMOG (e.g., 0, 10, 50, 100, 500 µM) for 4-6 hours under normoxic conditions. Include a positive control if available (e.g., treatment with CoCl₂ or deferoxamine, or incubation under 1% O₂).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or Tubulin, 1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Visualize bands using an ECL (chemiluminescence) substrate and an imaging system. A successful on-target effect will show a dose-dependent increase in the HIF-1α band intensity.

Protocol 2: General Cell Viability Assay (MTS/MTT)

This protocol assesses the general cytotoxic effects of NOG, which are often linked to off-target inhibition of metabolic enzymes.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a broad dose-response of NOG or DMOG (e.g., ranging from 1 µM to 2 mM) for 24, 48, or 72 hours. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

  • MTS/MTT Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of media).

    • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.

  • Measurement:

    • For MTS assays, measure the absorbance at 490 nm directly.

    • For MTT assays, first add the solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals, then measure absorbance at 570 nm.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the dose-response curve to determine the IC50 for cytotoxicity. This value can be compared to the IC50 for the on-target effect to establish a therapeutic window.

References

How to improve the efficacy of N-Oxalylglycine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-Oxalylglycine (NOG) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (NOG)?

A1: this compound is a structural analog of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[3][4] NOG also inhibits other α-ketoglutarate-dependent enzymes, including the Jumonji C (JmjC) domain-containing histone demethylases (JMJD).[5][6]

Q2: What are the main applications of NOG in cell culture?

A2: NOG is widely used to mimic hypoxic conditions to study the cellular response to low oxygen. It is also utilized to investigate the role of histone demethylases in gene expression and cancer biology.[1][7][8]

Q3: Is this compound cell-permeable?

A3: Yes, this compound is reported to be cell-permeable.[8][9][10] However, for enhanced intracellular delivery and efficacy, its prodrug, Dimethyloxalylglycine (DMOG), is often recommended.[3][11][12]

Q4: How should I prepare and store this compound solutions?

A4: this compound is a crystalline solid that can be dissolved in various solvents. For cell culture, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium. Aqueous solutions of NOG are not recommended for storage for more than one day.[13] Stock solutions in solvents like DMSO can be stored at -20°C for one month or -80°C for up to six months.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of NOG treatment 1. Insufficient intracellular concentration: While NOG is cell-permeable, its uptake may be inefficient in certain cell lines. 2. Degradation of NOG: NOG in aqueous solutions can be unstable over time. 3. Incorrect dosage: The effective concentration of NOG can vary significantly between cell lines.1. Consider using the cell-permeable prodrug Dimethyloxalylglycine (DMOG) . DMOG is rapidly converted to NOG intracellularly, leading to higher active concentrations.[3][11][12] 2. Always prepare fresh dilutions of NOG in your cell culture medium from a frozen stock solution immediately before use.[13] 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
High levels of cytotoxicity observed 1. High expression of MCT2 transporter: The intermediate of DMOG metabolism, MOG, is transported into cells via the monocarboxylate transporter 2 (MCT2). High MCT2 expression can lead to excessive intracellular accumulation of NOG and subsequent cytotoxicity.[11] 2. Off-target effects: At high concentrations, NOG can inhibit other metabolic enzymes, leading to cellular stress.[11]1. If using DMOG, consider reducing the concentration or the treatment duration. Alternatively, if high MCT2 expression is suspected, using NOG directly at a higher concentration might be a better option. 2. Lower the concentration of NOG or DMOG to the lowest effective dose determined from your dose-response curve to minimize off-target effects.
Precipitation of NOG in culture medium 1. Poor solubility: NOG has limited solubility in certain media or at high concentrations. 2. Incorrect solvent for stock solution: The initial solvent may not be compatible with the aqueous culture medium.1. Ensure the final concentration of NOG in the culture medium does not exceed its solubility limit. Sonication may aid in dissolving NOG in aqueous solutions.[9] 2. Prepare stock solutions in a solvent compatible with your cell culture, such as sterile water or PBS. If using an organic solvent like DMSO, ensure the final concentration in the medium is low (typically <0.1%) to avoid solvent-induced toxicity.[13]

Quantitative Data

Table 1: Inhibitory Activity of this compound (IC50 Values)

Target EnzymeIC50 (µM)
PHD12.1[5][8]
PHD25.6[5][8]
JMJD2A250[7][8]
JMJD2C500[7][8]
JMJD2E24[7][8]

Table 2: Solubility of this compound

SolventSolubility
Water>10 mg/mL
H2O25 mg/mL (Sonication recommended)[9]
H2O100 mg/mL (with ultrasonic)[5]
PBS (pH 7.2)~10 mg/mL[13]
DMSO< 1 mg/mL (insoluble or slightly soluble)[5]
DMSO~10 mg/ml[13]
Ethanol~10 mg/ml[13]
DMF~5 mg/ml[13]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile PBS (pH 7.2) to a stock concentration of 10 mg/mL.[13]

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Aliquots can be stored at -20°C for short-term use (up to one month). For longer storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the NOG stock solution.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.

    • Remove the old medium from the cells and replace it with the NOG-containing medium.

    • Incubate the cells for the desired treatment duration.

  • Downstream Analysis:

    • After incubation, harvest the cells for downstream applications such as Western blotting for HIF-1α stabilization, gene expression analysis, or other relevant assays.

Visualizations

NOG_HIF1a_Pathway cluster_normoxia Normoxia cluster_nog_treatment This compound Treatment HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited PHD Enzymes NOG->PHD_inhibited Inhibition HIF1a_stable HIF-1α (stable) HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Target_Genes Target Gene Expression HRE->Target_Genes Activates DMOG_Delivery_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular DMOG DMOG (Prodrug) MOG MOG DMOG->MOG Spontaneous Conversion MCT2 MCT2 Transporter MOG->MCT2 MOG_in MOG MCT2->MOG_in NOG NOG (Active Drug) MOG_in->NOG Conversion Target_Enzymes Target Enzymes (PHDs, JMJDs) NOG->Target_Enzymes Inhibition

References

N-Oxalylglycine vs. DMOG: A Technical Guide for Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides a comprehensive comparison of N-Oxalylglycine (NOG) and its cell-permeable analog, Dimethyloxalylglycine (DMOG), to help you select the optimal reagent for your research and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound (NOG) and DMOG?

The fundamental difference lies in their cell permeability. DMOG is a cell-permeable prodrug of NOG.[1][2] Once inside the cell, DMOG is rapidly de-esterified to form this compound, which is the active inhibitor. NOG itself has minimal permeability across the cellular plasma membrane, making DMOG the preferred choice for experiments with intact cells.[1]

Q2: How do NOG and DMOG work to stabilize HIF-1α?

Both compounds function as competitive inhibitors of α-ketoglutarate (αKG)-dependent dioxygenases, most notably Prolyl Hydroxylase Domain enzymes (PHDs).[3][4][5][6] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for proteasomal degradation. By acting as an αKG analog, NOG (derived from DMOG in cell-based assays) binds to the active site of PHDs and prevents this hydroxylation.[7] This leads to the stabilization and nuclear accumulation of HIF-1α, which can then activate the transcription of hypoxia-responsive genes.[5][6]

Q3: Which compound is more suitable for my cell-based experiments?

For any experiment involving live cells, DMOG is the superior choice due to its excellent cell permeability.[8] NOG is typically used for in vitro assays with purified enzymes or in cell-free systems.

Q4: What are the typical working concentrations for DMOG in cell culture?

The effective concentration of DMOG can vary depending on the cell type and experimental duration. However, a common starting range is between 100 µM and 1 mM.[3][9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired outcome.

Q5: How should I prepare and store DMOG and NOG solutions?

  • DMOG: DMOG is soluble in water and DMSO.[4] However, it is unstable in aqueous solutions and cell culture media, where it is rapidly converted to its active form.[2][11] Therefore, it is crucial to prepare fresh solutions for each experiment.[5][6] For long-term storage, DMOG powder should be stored at -20°C. A concentrated stock solution in dry DMSO can be prepared, aliquoted, and stored at -20°C for up to 3 months.[12]

  • NOG: NOG is soluble in various solvents, including water, PBS (pH 7.2), ethanol, and DMSO.[13][14] Aqueous solutions of NOG are not recommended for storage for more than one day.[14] The powder form is stable for years when stored at -20°C.[14]

Q6: Are there any off-target effects I should be aware of?

Yes. Since NOG is an α-ketoglutarate analog, both NOG and DMOG can act as pan-hydroxylase inhibitors, affecting other αKG-dependent enzymes like Jumonji C-domain-containing histone demethylases (JMJDs).[7][13][15] Additionally, DMOG has been shown to have HIF-independent effects, including the direct inhibition of mitochondrial respiration.[7][16] High concentrations can also induce cytotoxicity, which has been linked to the expression of the monocarboxylate transporter MCT2.[11]

Quantitative Data Summary

PropertyThis compound (NOG)Dimethyloxalylglycine (DMOG)
Molecular Formula C₄H₅NO₅[17]C₆H₉NO₅[4]
Molecular Weight 147.1 g/mol [17]175.14 g/mol [4]
Mechanism of Action Competitive inhibitor of α-ketoglutarate-dependent dioxygenases[18]Cell-permeable prodrug of NOG[1][2]
Cell Permeability Minimal[1]High[8]
IC₅₀ (PHD1) 2.1 µM[13][19]Not directly applicable (acts via NOG)
IC₅₀ (PHD2) 5.6 µM[13][19]Not directly applicable (acts via NOG)
Solubility Water (>10 mg/mL), PBS (10 mg/mL), Ethanol (10 mg/mL), DMSO (<1.47 mg/mL to 10 mg/mL)[14][19][20]Water (>30 mg/mL), DMSO (>20 mg/mL)[4]
Stability Aqueous solutions are unstable (use within a day)[14]Unstable in aqueous media; prepare fresh solutions[5][6]
Primary Use Case In vitro enzyme assays, cell-free systemsCell-based assays, in vivo studies

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No/weak induction of HIF-1α or target genes 1. DMOG Degradation: DMOG is unstable in media.[2][11]1. Always prepare DMOG solution fresh before adding it to the cells.[5][6]
2. Insufficient Concentration: The concentration may be too low for your cell type.2. Perform a dose-response curve (e.g., 100 µM, 250 µM, 500 µM, 1 mM) to find the optimal concentration.[9]
3. Incorrect Incubation Time: HIF-1α stabilization can be transient.3. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak of HIF-1α protein accumulation.
High cell toxicity or death observed 1. Concentration Too High: High concentrations of DMOG can be cytotoxic.[21][22]1. Reduce the DMOG concentration. Ensure you have determined the optimal dose with a dose-response curve.
2. High MCT2 Expression: Cytotoxicity correlates with the expression of the transporter MCT2.[11]2. If possible, measure MCT2 expression in your cell line. Consider using a lower DMOG concentration for a longer duration.
3. Off-target Effects: Inhibition of mitochondrial respiration can lead to cell stress.[16]3. Acknowledge this potential off-target effect in your experimental interpretation. Lowering the concentration may mitigate this.
Inconsistent results between experiments 1. DMOG Stock Degradation: Improperly stored or old DMOG stock may have lost potency.1. Prepare fresh DMSO stock solutions every 3 months and store them in aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles.
2. Variation in Cell Conditions: Cell density, passage number, and media conditions can affect the response.2. Standardize your cell culture protocols. Ensure consistent cell density at the time of treatment and use cells within a defined passage number range.

Experimental Protocols

Protocol: Induction of HIF-1α in Cultured Cells using DMOG

This protocol provides a general framework for treating adherent mammalian cells with DMOG to stabilize HIF-1α.

1. Materials:

  • Dimethyloxalylglycine (DMOG) powder (e.g., Sigma-Aldrich D3695)

  • Sterile, anhydrous DMSO

  • Cell line of interest (e.g., HeLa, HCT116, HEK293)

  • Complete cell culture medium

  • Sterile PBS

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot)

2. Preparation of DMOG Stock Solution (100 mM):

  • Under sterile conditions, dissolve 17.51 mg of DMOG powder in 1 mL of anhydrous DMSO to make a 100 mM stock solution.

  • Gently vortex until fully dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store aliquots at -20°C for up to 3 months.[12] Avoid repeated freeze-thaw cycles.

3. Cell Treatment Procedure:

  • Plate your cells in the desired format (e.g., 6-well plates) and grow them to 70-80% confluency.

  • On the day of the experiment, thaw a fresh aliquot of the 100 mM DMOG stock solution.

  • Prepare the final working concentration of DMOG by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. For example, to make a 1 mM working solution, add 10 µL of the 100 mM stock to 1 mL of medium.

    • Note: Always prepare this working solution immediately before use.[5]

  • Aspirate the old medium from the cells.

  • Add the DMOG-containing medium to the cells. For a control group, add medium containing an equivalent amount of DMSO vehicle.

  • Incubate the cells for the desired time period (a 4-8 hour incubation is often sufficient for HIF-1α protein detection).[3]

4. Downstream Analysis (Example: Western Blot for HIF-1α):

  • After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Proceed with SDS-PAGE, protein transfer, and immunoblotting using a validated primary antibody against HIF-1α.

Mandatory Visualizations

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_dmog Hypoxia or DMOG Treatment O2 Oxygen (O2) PHD PHD Enzymes O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_p2 HIF-1α-OH (Hydroxylated) PHD->HIF1a_p2 HIF1a_p1 HIF-1α HIF1a_p1->PHD Proline Hydroxylation VHL VHL HIF1a_p2->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation DMOG DMOG → NOG PHD_inhibited PHD Enzymes DMOG->PHD_inhibited Inhibition HIF1a_s1 HIF-1α (Stabilized) Nucleus Nucleus HIF1a_s1->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization & DNA Binding Gene Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene

Caption: HIF-1α signaling pathway under normoxia vs. DMOG treatment.

Experimental_Workflow start Start prep_stock Prepare 100 mM DMOG Stock in Anhydrous DMSO start->prep_stock culture_cells Plate and Culture Cells to 70-80% Confluency prep_stock->culture_cells prep_working Prepare Fresh Working Solution of DMOG in Culture Medium culture_cells->prep_working control_setup Prepare Vehicle Control (DMSO in Medium) culture_cells->control_setup treat_cells Treat Cells with DMOG or Vehicle Control prep_working->treat_cells control_setup->treat_cells incubation Incubate for Desired Time (e.g., 4-8h) treat_cells->incubation harvest Harvest Cells (e.g., Lysis for Western Blot) incubation->harvest analysis Perform Downstream Analysis (e.g., WB, qPCR, etc.) harvest->analysis end End analysis->end

Caption: A typical experimental workflow for using DMOG in cell culture.

References

Avoiding cytotoxicity with high concentrations of N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid cytotoxicity when using high concentrations of N-Oxalylglycine (NOG) and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving NOG and DMOG, providing step-by-step guidance to identify and resolve the problems.

Issue 1: Significant cell death observed after treatment with DMOG/NOG.

Question: I am observing a high level of cytotoxicity in my cell culture after treatment with DMOG/NOG, even at concentrations that are reported to be effective for HIF-1α stabilization. What could be the cause and how can I troubleshoot this?

Answer:

Unexpected cytotoxicity with DMOG/NOG is a common issue and is often related to the specific characteristics of the cell line being used. Here’s a step-by-step guide to troubleshoot this problem:

Step 1: Assess the Expression Level of Monocarboxylate Transporter 2 (MCT2) in Your Cell Line.

  • Rationale: High intracellular concentrations of NOG can lead to off-target effects, primarily the inhibition of metabolic enzymes like glutamate dehydrogenase (GDH), resulting in cytotoxicity.[1][2][3] The prodrug DMOG is converted to methyloxalylglycine (MOG) in the culture medium, which is then transported into the cell by MCT2.[1][3] Cell lines with high MCT2 expression are therefore more susceptible to NOG-induced cytotoxicity.[1]

  • Action:

    • Review the literature for reported MCT2 (gene name: SLC16A7) expression levels in your cell line.

    • If data is unavailable, perform a qPCR or Western blot to determine the relative expression of MCT2 in your cells compared to a cell line with known low expression.

Step 2: Perform a Dose-Response and Time-Course Experiment.

  • Rationale: The cytotoxic effects of NOG are concentration and time-dependent.[4] It's crucial to determine the optimal concentration that provides the desired biological effect (e.g., HIF-1α stabilization) without causing significant cell death in your specific cell line.

  • Action:

    • Treat your cells with a wide range of DMOG/NOG concentrations (e.g., from low micromolar to millimolar).

    • Assess cell viability at different time points (e.g., 24, 48, 72 hours) using a standard cytotoxicity assay (see Experimental Protocols section).

    • Concurrently, assess the desired biological endpoint (e.g., HIF-1α stabilization by Western blot) at the same concentrations and time points.

    • Determine the therapeutic window for your cell line.

Step 3: Measure Glutamate Dehydrogenase (GDH) Activity.

  • Rationale: Inhibition of GDH is a key off-target effect of high intracellular NOG concentrations that contributes to cytotoxicity.[1][2] Measuring GDH activity can confirm if this is the mechanism of cell death in your experiment.

  • Action:

    • Treat your cells with the cytotoxic concentration of DMOG/NOG.

    • Measure GDH activity in cell lysates using a commercially available kit (see Experimental Protocols section).

    • A significant decrease in GDH activity in treated cells compared to control cells would support this mechanism of toxicity.

Step 4: Consider Using a Less Cytotoxic Alternative.

  • Rationale: If your cell line has high MCT2 expression and is highly sensitive to DMOG/NOG, consider using an alternative prolyl hydroxylase (PHD) inhibitor with a different mechanism of uptake or lower off-target effects.

  • Action:

    • Explore the use of MOG analogues that have been specifically designed to have reduced cytotoxicity while still inhibiting PHDs.[5]

    • Investigate other classes of PHD inhibitors that are not substrates for MCT2.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (NOG) and DMOG?

A1: this compound is a structural analog of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[2] Its primary targets include prolyl hydroxylases (PHDs) and Jumonji C-domain-containing histone demethylases (JMJDs). Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1α (HIF-1α), leading to its stabilization and the activation of hypoxic response pathways.[9][10] Dimethyloxalylglycine (DMOG) is a cell-permeable prodrug that is rapidly converted to NOG within the cell.[2][10]

Q2: Why is DMOG often more cytotoxic than NOG at the same concentration?

A2: NOG itself has poor cell permeability. DMOG, being more lipophilic, can more readily cross the cell membrane. Furthermore, in cell culture media, DMOG is converted to methyloxalylglycine (MOG), which is a substrate for the monocarboxylate transporter MCT2. In cells expressing high levels of MCT2, this leads to a significant accumulation of intracellular NOG, reaching concentrations that can inhibit metabolic enzymes and cause cytotoxicity.[1][3][11]

Q3: What are typical working concentrations for DMOG to achieve HIF-1α stabilization without causing cytotoxicity?

A3: The effective and non-toxic concentration of DMOG is highly cell-line dependent. Generally, concentrations ranging from 100 µM to 1 mM are used to stabilize HIF-1α.[10] However, for cell lines with high MCT2 expression, concentrations at the higher end of this range, or even lower, can be cytotoxic.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q4: Can I use NOG directly on my cells?

A4: While NOG is the active compound, its poor cell permeability makes it less effective than DMOG for intracellular targets in many cell lines. If you are working with cell lysates or purified enzymes, NOG is the appropriate compound to use. For intact cells, DMOG is generally preferred.

Q5: Are there any visual cues in my cell culture that might indicate NOG/DMOG-induced cytotoxicity?

A5: Yes, you may observe morphological changes such as cell rounding, detachment from the culture plate (for adherent cells), blebbing of the plasma membrane, and a decrease in cell density. These are general indicators of cytotoxicity and should be confirmed with a quantitative viability assay.

Q6: How should I prepare and store my DMOG/NOG stock solutions?

A6: DMOG is typically dissolved in DMSO to prepare a concentrated stock solution. NOG is soluble in water or buffers like PBS. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Data Presentation

Table 1: Reported IC50 Values of this compound for Various Enzymes

Enzyme TargetReported IC50 (µM)
Prolyl Hydroxylase 1 (PHD1)2.1
Prolyl Hydroxylase 2 (PHD2)5.6
JMJD2A250
JMJD2C500
JMJD2E24

Table 2: MCT2 Expression and DMOG Sensitivity in Selected Cancer Cell Lines

Cell LineCancer TypeMCT2 (SLC16A7) mRNA Expression (Relative)DMOG IC50 (mM)
HCC1569Breast CancerLow>10
MCF7Breast CancerHigh~1
HCT116Colorectal CancerModerate~5
PC-3Prostate CancerHigh<1
K562LeukemiaHigh<1
HL60LeukemiaHigh<1
SW480Colorectal CancerHigh<1
A549Lung CancerHigh<1

Note: The data presented here is compiled from various sources and should be used as a general guide. It is essential to determine the specific values for your experimental system.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with various concentrations of DMOG/NOG or the vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Glutamate Dehydrogenase (GDH) Activity

This protocol is a general guideline. It is recommended to use a commercially available GDH activity assay kit and follow the manufacturer’s instructions.

  • Sample Preparation:

    • Culture and treat cells with the desired concentrations of DMOG/NOG.

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells in the assay buffer provided with the kit.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates to normalize the GDH activity.

  • Assay Procedure:

    • Prepare the reaction mixture according to the kit's instructions. This typically includes a substrate (glutamate) and a cofactor (NAD+).

    • Add the cell lysate to the reaction mixture in a 96-well plate.

    • Incubate the plate at the recommended temperature for the specified time. During this time, GDH will convert glutamate to α-ketoglutarate, reducing NAD+ to NADH.

  • Detection: The production of NADH is measured colorimetrically or fluorometrically at the appropriate wavelength, as specified by the kit.

  • Calculation: Calculate the GDH activity based on the rate of NADH production, normalized to the protein concentration of the lysate.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMOG DMOG (Prodrug) MOG MOG DMOG->MOG Conversion in media NOG NOG (Active Inhibitor) MOG:e->NOG:w Uptake via MCT2 PHD Prolyl Hydroxylases (PHD) NOG->PHD Inhibition GDH Glutamate Dehydrogenase (GDH) NOG->GDH Inhibition (High Conc.) HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_OH Hydroxylated HIF-1α VHL VHL HIF1a_OH->VHL Binding HIF1a->HIF1a_OH HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Stabilization Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_OH Degradation Metabolism Cellular Metabolism GDH->Metabolism Cytotoxicity Cytotoxicity Metabolism->Cytotoxicity Disruption leads to HIF1b HIF-1β HIF1a_stabilized->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression MCT2 MCT2 Transporter

Caption: NOG/DMOG signaling pathway and mechanism of cytotoxicity.

experimental_workflow start Start: Observe Cytotoxicity step1 Step 1: Perform Dose-Response & Time-Course Viability Assay start->step1 step2 Step 2: Determine MCT2 Expression (qPCR / Western Blot) step1->step2 step3 Step 3: Measure GDH Activity step2->step3 step4 Step 4: Consider Alternatives step3->step4 end End: Optimized Experiment step4->end troubleshooting_logic decision decision start High Cytotoxicity Observed check_conc Is the DMOG/NOG concentration too high? start->check_conc lower_conc Action: Lower the concentration and repeat experiment check_conc->lower_conc Yes check_mct2 Does your cell line have high MCT2 expression? check_conc->check_mct2 No reassess Re-assess cytotoxicity lower_conc->reassess mct2_high Problem: High intracellular NOG accumulation check_mct2->mct2_high Yes other_mechanism Investigate other cytotoxicity mechanisms check_mct2->other_mechanism No check_gdh Is GDH activity significantly reduced? mct2_high->check_gdh gdh_inhibited Mechanism Confirmed: Off-target inhibition of metabolism check_gdh->gdh_inhibited Yes check_gdh->other_mechanism No use_alternative Solution: Use a less cytotoxic PHD inhibitor gdh_inhibited->use_alternative use_alternative->reassess end Problem Resolved reassess->end

References

Technical Support Center: N-Oxalylglycine Activity Verification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for verifying the activity of N-Oxalylglycine (NOG) as a prolyl hydroxylase domain (PHD) inhibitor. Positive controls are essential for validating experimental results, and this document outlines the use of Dimethyloxalylglycine (DMOG) and IOX2 as reliable comparators.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (NOG) is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate). It acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2][3] By binding to the active site of PHDs, NOG prevents the hydroxylation of the HIF-1α subunit.[3] Under normal oxygen conditions (normoxia), this hydroxylation targets HIF-1α for proteasomal degradation. Inhibition of this process by NOG leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[4][5]

Q2: Why are positive controls necessary when testing this compound activity?

A2: Positive controls are crucial to ensure that the experimental setup and assay are performing as expected. If the positive control, a compound with known PHD inhibitory activity, shows the expected effect (e.g., HIF-1α stabilization), you can be confident that your reagents, cell lines, and techniques are valid. This allows you to accurately interpret the results obtained with your test compound, this compound.

Q3: What are recommended positive controls for this compound experiments?

A3: Two commonly used and effective positive controls for this compound are:

  • Dimethyloxalylglycine (DMOG): A cell-permeable ester prodrug of this compound.[1][2] Once inside the cell, it is hydrolyzed to NOG. It is widely used to induce a hypoxic response chemically.[6]

  • IOX2: A potent and selective inhibitor of PHD2.[7][8][9] It is structurally distinct from NOG and serves as an excellent alternative positive control.

Q4: My positive control (DMOG or IOX2) is working, but I don't see any activity with this compound. What are the possible reasons?

A4: This is a common issue that can often be resolved with the following troubleshooting steps:

  • Cell Permeability: this compound has lower cell permeability compared to its ester derivative, DMOG.[1] If you are using a cell-based assay, NOG may not be entering the cells efficiently. Consider increasing the concentration of NOG, the incubation time, or switching to its cell-permeable form, DMOG.

  • Reagent Quality and Solubility: Ensure that your this compound is of high purity and has been stored correctly. Prepare fresh solutions, as NOG solutions in aqueous buffers are not recommended for long-term storage.[10] Confirm the solubility of NOG in your chosen solvent and that it remains in solution in your final assay buffer. This compound is soluble in water and DMSO.[10][11]

  • Assay Conditions: The inhibitory activity of competitive inhibitors like NOG can be influenced by the concentration of the competing substrate, α-ketoglutarate. Ensure that the α-ketoglutarate concentration in your assay is not excessively high, as this would require a higher concentration of NOG to achieve inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and recommended positive controls against PHD enzymes. IC50 values can vary between different assay formats and conditions.

CompoundTarget Enzyme(s)IC50 ValueReference(s)
This compound (NOG) PHD12.1 µM[12][13]
PHD25.6 µM[12][13]
PHD2106.4 µM[14]
Dimethyloxalylglycine (DMOG) HIF-PHNot specified as direct IC50, used at 0.1-1 mM in cell culture to stabilize HIF-1α[4][6]
IOX2 PHD221 nM[8][9]
PHD222 nM[7]

Experimental Protocols

Biochemical Assay: In Vitro PHD2 Inhibition Assay (Colorimetric)

This protocol is adapted from a method that measures the consumption of α-ketoglutarate.[14]

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., a 19-amino acid peptide from the C-terminal oxygen degradation domain)[14]

  • This compound, DMOG, or IOX2

  • α-ketoglutarate (α-KG)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound and positive controls (DMOG, IOX2) at various concentrations.

  • In a 96-well plate, add the assay buffer, recombinant PHD2 enzyme (e.g., 3 µM), and the HIF-1α peptide substrate (e.g., 100 µM).[14]

  • Add the desired concentration of this compound or the positive control to the appropriate wells. Include a "no inhibitor" control.

  • Initiate the reaction by adding α-ketoglutarate (e.g., 0.5 mM).[14]

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and derivatize the remaining α-ketoglutarate by adding 2,4-DNPH.

  • After a further incubation, add a strong base to develop the color.

  • Read the absorbance at 425 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Cell-Based Assay: HIF-1α Stabilization by Western Blot

This protocol outlines the detection of HIF-1α protein accumulation in cells treated with PHD inhibitors.

Materials:

  • Human cell line (e.g., HeLa, HEK293, U2OS)[15]

  • Cell culture medium and supplements

  • This compound, DMOG, or IOX2

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 100 µM - 1 mM), DMOG (e.g., 100 µM - 1 mM), or IOX2 (e.g., 10 µM - 100 µM) for a specified time (e.g., 4-8 hours).[4] Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

N-Oxalylglycine_Signaling_Pathway cluster_0 Normoxia cluster_1 This compound Treatment HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation aKG α-KG aKG->PHD O2 O2 O2->PHD NOG This compound PHD_inhibited PHD NOG->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE HIF1_complex->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

Caption: this compound inhibits PHD, leading to HIF-1α stabilization and gene transcription.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay reagents Combine Recombinant PHD2, HIF-1α Peptide, and Inhibitor start_reaction Add α-ketoglutarate reagents->start_reaction incubate_biochem Incubate at 37°C start_reaction->incubate_biochem derivatize Add 2,4-DNPH incubate_biochem->derivatize readout_biochem Measure Absorbance at 425 nm derivatize->readout_biochem end End readout_biochem->end treat_cells Treat Cells with Inhibitor lyse_cells Lyse Cells treat_cells->lyse_cells western_blot Western Blot for HIF-1α lyse_cells->western_blot analyze Analyze Protein Levels western_blot->analyze analyze->end start Start start->reagents start->treat_cells

Caption: Workflow for biochemical and cell-based assays to verify this compound activity.

References

Technical Support Center: N-Oxalylglycine (NOG) and Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Oxalylglycine (NOG), a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, in cell culture. The primary focus is on understanding and mitigating the impact of serum on NOG activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOG) and what is its primary mechanism of action?

This compound (NOG) is a cell-permeable small molecule that acts as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate).[1][2] It competitively inhibits α-ketoglutarate-dependent dioxygenases, a broad family of enzymes.[3] In cell biology research, NOG is most commonly used to inhibit prolyl hydroxylase domain (PHD) enzymes.[4] The inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and accumulation even under normoxic (normal oxygen) conditions.[5]

Q2: How does serum in cell culture media affect the activity of NOG?

While direct studies on the interaction between NOG and serum are limited, the complex and variable composition of serum can significantly impact NOG's activity in several ways:

  • Protein Binding: Serum contains high concentrations of proteins, most notably albumin.[6] Small molecules can bind to albumin, which can sequester NOG and reduce its effective (free) concentration available to the cells.[7][8] This can lead to a decrease in its inhibitory potency.

  • Component Variability: The composition of serum, particularly fetal bovine serum (FBS), can vary significantly between different lots.[9][10] This variability in growth factors, hormones, and other small molecules can lead to inconsistent experimental results when using NOG.

  • Presence of Competing Molecules: Serum may contain endogenous molecules that can compete with NOG for binding to its target enzymes or affect the HIF-1α signaling pathway, leading to variability in the observed cellular response.

Q3: Should I use serum-free or serum-containing media for my experiments with NOG?

The choice between serum-free and serum-containing media depends on the specific experimental goals and cell type.

  • Serum-Containing Media: Often used for routine cell culture due to its rich supply of growth factors that support robust cell proliferation.[11] However, the undefined nature and batch-to-batch variability of serum can lead to inconsistent results with NOG.[9][12]

  • Serum-Free Media: Provides a chemically defined and consistent environment, which is crucial for experiments requiring high reproducibility.[13] Using serum-free media can help to eliminate the confounding variables introduced by serum, allowing for a more accurate assessment of NOG's direct effects.

For quantitative experiments aimed at determining the precise dose-response of NOG, transitioning to a serum-free or reduced-serum medium is highly recommended. If serum is required for cell viability, it is crucial to perform lot testing and use a single, qualified batch of serum for the entire set of experiments.

Q4: What is the recommended working concentration for NOG?

The optimal working concentration of NOG can vary depending on the cell type, cell density, and the specific experimental conditions (e.g., presence of serum). Generally, concentrations in the range of 100 µM to 1 mM are used to achieve stabilization of HIF-1α. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weak HIF-1α stabilization with NOG. Serum Interference: NOG may be binding to serum proteins, reducing its effective concentration.- Reduce the serum concentration in your media during the NOG treatment. - Switch to a serum-free medium if your cells can tolerate it. - Perform a dose-response curve to determine the optimal NOG concentration in your specific serum-containing medium.
Suboptimal NOG Concentration: The concentration of NOG may be too low to effectively inhibit PHDs.- Increase the concentration of NOG. Perform a dose-response experiment to find the optimal concentration.
Cell Density: High cell density can alter the cellular microenvironment and affect the response to NOG.- Ensure consistent cell seeding density across all experiments.
Rapid HIF-1α Degradation: HIF-1α has a very short half-life under normoxic conditions.- Minimize the time between cell harvesting and lysis. Keep samples on ice.[14] - Use a lysis buffer containing protease inhibitors.[14]
High background in Western blot for HIF-1α. Improper Sample Preparation: HIF-1α is primarily located in the nucleus when stabilized.- Use nuclear extracts instead of whole-cell lysates for Western blotting to enrich for HIF-1α.[15]
Antibody Issues: The primary or secondary antibody may be non-specific or used at too high a concentration.- Optimize the antibody concentrations. - Include appropriate positive and negative controls in your Western blot.[15]
Cell toxicity observed after NOG treatment. High NOG Concentration: Excessive concentrations of NOG may have off-target effects and induce cytotoxicity.- Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of NOG for your cell line. - Use the lowest effective concentration of NOG that achieves the desired level of HIF-1α stabilization.
Solvent Toxicity: The solvent used to dissolve NOG (e.g., DMSO) may be toxic to the cells at the final concentration.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).

Experimental Protocols

Protocol 1: Induction and Detection of HIF-1α Stabilization by NOG using Western Blot

This protocol provides a general guideline for treating cells with NOG and detecting the stabilized HIF-1α protein by Western blotting.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with or without serum)

  • This compound (NOG)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Nuclear extraction kit (recommended)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin, GAPDH, or a nuclear-specific protein like Lamin B1 if using nuclear extracts)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in culture plates at a consistent density and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • NOG Treatment:

    • Prepare a stock solution of NOG in an appropriate solvent (e.g., water or DMSO).

    • Dilute the NOG stock solution in fresh cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the NOG-containing medium. Include a vehicle control (medium with the same concentration of solvent used for NOG).

    • Incubate the cells for the desired treatment duration (e.g., 4-8 hours).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells directly on the plate using ice-cold lysis buffer with protease inhibitors. For enriched HIF-1α signal, use a nuclear extraction kit according to the manufacturer's protocol.[15]

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Data Presentation

Table 1: IC50 Values of this compound for PHD Isoforms

EnzymeIC50 (µM)
PHD12.1
PHD25.6

Data sourced from APExBIO product information.[4]

Visualizations

HIF1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_NOG_treatment NOG Treatment cluster_nucleus O2 Oxygen (O2) PHDs Prolyl Hydroxylases (PHDs) O2->PHDs aKG α-Ketoglutarate aKG->PHDs HIF1a_OH Hydroxylated HIF-1α HIF1a HIF-1α HIF1a->PHDs Hydroxylation VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_OH->VHL Binding NOG This compound (NOG) PHDs_inhibited Prolyl Hydroxylases (PHDs) NOG->PHDs_inhibited Inhibition HIF1a_stable HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: NOG-mediated stabilization of HIF-1α.

Troubleshooting_Workflow Start Inconsistent/Weak HIF-1α Stabilization CheckSerum Is serum present in the media? Start->CheckSerum ReduceSerum Reduce serum concentration or switch to serum-free media CheckSerum->ReduceSerum Yes OptimizeNOG Perform NOG dose-response experiment CheckSerum->OptimizeNOG No ReduceSerum->OptimizeNOG CheckProtocol Review sample preparation protocol OptimizeNOG->CheckProtocol UseNuclearExtract Use nuclear extracts for Western blot CheckProtocol->UseNuclearExtract Whole-cell lysate used CheckAntibody Optimize antibody concentrations CheckProtocol->CheckAntibody Nuclear extract used Success Consistent HIF-1α Stabilization Achieved UseNuclearExtract->Success CheckAntibody->Success

Caption: Troubleshooting workflow for NOG experiments.

References

N-Oxalylglycine degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Oxalylglycine (NOG). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving this compound?

A1: this compound is a crystalline solid that can be dissolved in various solvents. For aqueous solutions, it can be dissolved directly in buffers such as PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[1][2] For organic stock solutions, solvents like ethanol and DMSO are suitable, with solubilities of around 10 mg/mL.[1] To aid dissolution, especially in aqueous buffers, gentle warming to 37°C and sonication can be beneficial. When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[1]

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The solid compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Some suppliers also recommend storage at 2-8°C under desiccated conditions.

Q3: How stable is this compound in solution, and how should I store the solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1][2] It is advised not to store aqueous solutions for more than one day.[1][2] If you have prepared stock solutions in organic solvents like DMSO or ethanol, they can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q4: What is the primary mechanism of action of this compound?

A4: this compound functions as a competitive inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases.[3][4] It is a structural analog of α-KG and binds to the active site of these enzymes, thereby preventing the binding of the endogenous substrate and inhibiting their catalytic activity. This inhibitory action affects various biological pathways, including histone demethylation and the hypoxia-inducible factor (HIF) signaling pathway.[1][3]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibitory effect observed Degradation of this compound: The compound may have degraded due to improper storage or handling of solutions. Aqueous solutions are particularly susceptible to hydrolysis.Always prepare fresh aqueous solutions of this compound before each experiment. If using a stock solution in an organic solvent, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
Incorrect concentration: Errors in calculation or dilution may lead to a final concentration that is too low to elicit an inhibitory effect.Double-check all calculations for preparing stock and working solutions. It is also advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Inhibitor-enzyme pre-incubation time: Insufficient pre-incubation time may not allow for adequate binding of this compound to the target enzyme.Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. This can range from a few minutes to over an hour, depending on the enzyme and assay conditions.
Precipitation of this compound in cell culture media Low solubility in media: The concentration of this compound may exceed its solubility limit in the specific cell culture medium being used, especially after the addition of other supplements.First, ensure that the final concentration of any organic solvent used to dissolve the stock solution is minimal and not causing precipitation. If solubility is still an issue, consider preparing a more dilute stock solution or testing the solubility of this compound in your specific media formulation beforehand.
Variability between experimental replicates Inconsistent solution preparation: Small variations in the preparation of this compound solutions can lead to different effective concentrations in each replicate.Prepare a single batch of this compound working solution that is sufficient for all replicates and controls in an experiment to ensure consistency.
Edge effects in plate-based assays: Evaporation from the outer wells of a microplate can concentrate the compound and other reagents, leading to variability.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile water or PBS to maintain a humid environment.

Data Presentation

This compound Storage and Stability Summary
Form Storage Temperature Reported Stability Reference
Crystalline Solid-20°C≥ 4 years[1]
Crystalline Solid2-8°C (desiccated)Data not specified
Aqueous Solution4°CNot recommended for > 1 day[1][2]
DMSO/Ethanol Stock-20°CUp to 1 month
DMSO/Ethanol Stock-80°CUp to 6 months
This compound Solubility
Solvent Approximate Solubility Reference
PBS (pH 7.2)~10 mg/mL[1][2]
Deionized Water>10 mg/mL
Ethanol~10 mg/mL[1]
DMSO~10 mg/mL[1]
DMF~5 mg/mL[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer at a given temperature.

1. Materials:

  • This compound
  • High-purity water (e.g., HPLC grade)
  • Buffer components (e.g., phosphate salts for PBS)
  • Calibrated pH meter
  • Incubator or water bath set to the desired temperature
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase for HPLC
  • Autosampler vials

2. Procedure:

  • Prepare the Aqueous Buffer: Prepare the desired aqueous buffer (e.g., 1X PBS, pH 7.4) using high-purity water and analytical grade reagents. Filter the buffer through a 0.22 µm filter.
  • Prepare this compound Solution: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to a final concentration of 1 mg/mL. Ensure complete dissolution.
  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis (e.g., 100 µg/mL), and inject it into the HPLC system. This will serve as the initial concentration reference.
  • Incubation: Place the remaining this compound solution in the incubator or water bath set at the desired temperature (e.g., 25°C or 37°C).
  • Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the incubated solution.
  • Sample Analysis: For each time point, dilute the aliquot to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
  • Data Analysis:
  • Record the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of this compound remaining versus time to visualize the degradation profile.
  • If significant degradation is observed, the degradation rate constant (k) and half-life (t½) can be calculated assuming first-order kinetics.

Visualizations

NOG_Signaling_Pathway Inhibition of α-KG Dependent Dioxygenases by this compound cluster_0 Cellular Environment cluster_1 Biological Processes alpha_KG α-Ketoglutarate (Substrate) Dioxygenase α-KG Dependent Dioxygenase alpha_KG->Dioxygenase Binds to NOG This compound (Inhibitor) NOG->Dioxygenase Competitively Inhibits Histone_Demethylation Histone Demethylation Dioxygenase->Histone_Demethylation Regulates HIF_Hydroxylation HIF-α Hydroxylation Dioxygenase->HIF_Hydroxylation Regulates Collagen_Synthesis Collagen Synthesis Dioxygenase->Collagen_Synthesis Regulates

Caption: this compound signaling pathway inhibition.

Experimental_Workflow General Experimental Workflow for using this compound Start Start Experiment Prepare_Stock Prepare Fresh Stock Solution (e.g., in DMSO or Aqueous Buffer) Start->Prepare_Stock Determine_Concentration Determine Working Concentration (from literature or dose-response) Prepare_Stock->Determine_Concentration Prepare_Working Prepare Working Solution (Dilute stock in assay buffer/media) Determine_Concentration->Prepare_Working Treat_Samples Treat Cells or Enzyme with this compound Prepare_Working->Treat_Samples Incubate Incubate for a Defined Period Treat_Samples->Incubate Perform_Assay Perform Downstream Assay (e.g., Western Blot, Enzyme Activity) Incubate->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow using this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Problem Inconsistent or No Effect? Check_Solution Was the aqueous solution prepared fresh? Problem->Check_Solution Solution_Yes Proceed to next check Check_Solution->Solution_Yes Yes Solution_No Prepare fresh solution Check_Solution->Solution_No No Check_Storage Was the stock solution stored correctly? Storage_Yes Proceed to next check Check_Storage->Storage_Yes Yes Storage_No Use a fresh stock aliquot Check_Storage->Storage_No No Check_Concentration Are the calculations for concentration correct? Concentration_Yes Proceed to next check Check_Concentration->Concentration_Yes Yes Concentration_No Recalculate and re-prepare Check_Concentration->Concentration_No No Check_Assay Are assay conditions (e.g., incubation time) optimized? Assay_Yes Consider other experimental variables Check_Assay->Assay_Yes Yes Assay_No Optimize assay conditions Check_Assay->Assay_No No Solution_Yes->Check_Storage Storage_Yes->Check_Concentration Concentration_Yes->Check_Assay

Caption: A logical guide for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to N-Oxalylglycine and Other HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Oxalylglycine (NOG) and other prominent Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction to HIF Prolyl Hydroxylase Inhibitors

HIF prolyl hydroxylases (PHD1, PHD2, and PHD3) are key enzymes in the cellular oxygen sensing pathway. Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This post-translational modification targets HIF-α for proteasomal degradation, keeping its levels low. In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a wide range of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

Inhibitors of PHDs mimic a hypoxic state by preventing HIF-α degradation, thereby activating the HIF signaling pathway. This has significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease, where several HIF-PHIs have been approved for clinical use.

This compound is a structural analog of α-ketoglutarate (2-oxoglutarate), a co-substrate for PHDs and other 2-oxoglutarate-dependent dioxygenases. It acts as a competitive inhibitor of these enzymes. While widely used as a research tool, it is important to compare its performance against more recently developed and clinically advanced HIF-PHIs.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and a selection of other well-characterized HIF prolyl hydroxylase inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can vary between different sources.

Table 1: In Vitro Potency of HIF Prolyl Hydroxylase Inhibitors against PHD Isoforms

InhibitorPHD1 IC₅₀ (µM)PHD2 IC₅₀ (µM)PHD3 IC₅₀ (µM)Reference(s)
This compound (NOG) 2.15.6-[1][2]
Roxadustat (FG-4592) -0.027-
Vadadustat (AKB-6548) -0.029-
Daprodustat (GSK1278863) -0.067-
Molidustat (BAY 85-3934) -0.007-

Table 2: Cellular Activity of HIF Prolyl Hydroxylase Inhibitors

InhibitorCell LineAssayEC₅₀ (µM)Reference(s)
Roxadustat (FG-4592) VariousHRE Reporter Assay5.1
Daprodustat (GSK1278863) VariousHRE Reporter Assay0.8
Molidustat (BAY 85-3934) VariousHRE Reporter Assay2.1

Note: EC₅₀ values for this compound in cellular HIF stabilization or HRE reporter assays are not consistently reported in the reviewed literature, making a direct comparison in this format challenging. Its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is often used in cellular studies.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway Under Normoxia and Hypoxia

The following diagram illustrates the central role of PHDs in regulating HIF-1α stability. Under normal oxygen levels (normoxia), PHDs hydroxylate HIF-1α, leading to its degradation. During low oxygen conditions (hypoxia) or in the presence of a PHD inhibitor, this process is blocked.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) / PHD Inhibition HIF1a_normoxia HIF-1α OH_HIF1a HIF-1α-OH HIF1a_normoxia->OH_HIF1a Hydroxylation PHDs_normoxia PHDs PHDs_normoxia->OH_HIF1a O2 O₂ O2->PHDs_normoxia aKG_normoxia α-KG aKG_normoxia->PHDs_normoxia VHL_normoxia VHL E3 Ligase OH_HIF1a->VHL_normoxia Binding Ub Ubiquitin VHL_normoxia->Ub Ubiquitination Proteasome_normoxia Proteasome Ub->Proteasome_normoxia Degradation_normoxia Degradation Proteasome_normoxia->Degradation_normoxia HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization PHD_Inhibitor PHD Inhibitor (e.g., this compound) PHDs_hypoxia PHDs PHD_Inhibitor->PHDs_hypoxia Inhibition HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Transcription

Caption: HIF-1α signaling under normoxic vs. hypoxic/inhibited conditions.

Experimental Workflow for Evaluating HIF Prolyl Hydroxylase Inhibitors

This diagram outlines a typical workflow for screening and characterizing HIF-PHI candidates.

Experimental_Workflow cluster_screening Screening & Initial Characterization cluster_validation Validation & Further Analysis In_Vitro_Assay In Vitro PHD Enzyme Assay Cell_Based_Assay Cell-Based HRE Reporter Assay In_Vitro_Assay->Cell_Based_Assay HIF_Stabilization HIF-1α Stabilization (Western Blot) Cell_Based_Assay->HIF_Stabilization Target_Gene_Expression Target Gene Expression (qPCR) HIF_Stabilization->Target_Gene_Expression Selectivity_Profiling Selectivity Profiling (vs. other 2-OGDDs) Target_Gene_Expression->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Selectivity_Profiling->In_Vivo_Studies

Caption: A typical experimental workflow for HIF-PHI evaluation.

Detailed Experimental Protocols

In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PHD isoform.

Principle: Recombinant PHD enzyme is incubated with a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, along with the necessary co-factors (Fe(II), ascorbate, and α-ketoglutarate). The hydroxylation of the peptide is then quantified.

Materials:

  • Recombinant human PHD1, PHD2, or PHD3

  • Synthetic biotinylated HIF-1α ODD peptide (e.g., residues 556-574)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 2 mM Ascorbate, 100 µM α-ketoglutarate

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Quenching solution: EDTA in assay buffer

  • Detection reagents (e.g., antibody-based detection kits like AlphaScreen or mass spectrometry)

Procedure:

  • Prepare a reaction mixture containing the PHD enzyme and assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the HIF-1α peptide.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of hydroxylated peptide using a suitable detection method. For example, an AlphaScreen assay can be used which relies on the interaction of an antibody specific to the hydroxylated proline with acceptor beads.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for HIF-1α Stabilization

This cellular assay determines the ability of a compound to increase the intracellular levels of HIF-1α.

Principle: Cells are treated with the test compound, which inhibits PHD activity and leads to the accumulation of HIF-1α protein. The total cellular protein is then extracted, separated by size via SDS-PAGE, and HIF-1α is detected using a specific antibody.

Materials:

  • Cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α

  • Loading control antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-8 hours). A positive control such as cobalt chloride or DMOG can be used.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of HIF in response to treatment with an inhibitor.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). When HIF is stabilized by an inhibitor, it binds to the HREs and drives the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Materials:

  • A stable cell line expressing an HRE-luciferase reporter construct (e.g., HCT116-HRE-luc)

  • Cell culture medium and supplements

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HRE-reporter cells in a white, clear-bottom 96-well plate.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a period sufficient to allow for gene transcription and translation (e.g., 16-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal luciferase activity.

Discussion and Conclusion

This compound serves as a valuable and cost-effective tool for in vitro studies of PHD inhibition and as a broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases. Its mechanism as a competitive inhibitor of the α-ketoglutarate binding site is well-established.

However, for researchers requiring higher potency and selectivity, particularly for in vivo or clinical translation studies, the more recently developed HIF-PHIs such as Roxadustat, Vadadustat, and Daprodustat offer significant advantages. These compounds generally exhibit lower IC₅₀ values against the PHD isoforms and have been optimized for pharmacokinetic and pharmacodynamic properties.

The choice of inhibitor will ultimately depend on the specific research question. For initial screening and mechanistic studies where broad inhibition of 2-oxoglutarate-dependent dioxygenases is acceptable or even desired, this compound and its cell-permeable derivative DMOG are suitable options. For studies requiring potent and more selective inhibition of the HIF prolyl hydroxylases with the potential for in vivo application, one of the clinically advanced compounds would be more appropriate.

This guide provides a framework for understanding and comparing this compound with other HIF prolyl hydroxylase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting an inhibitor.

References

In Vitro Showdown: N-Oxalylglycine vs. Roxadustat in HIF Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of N-Oxalylglycine and Roxadustat, two key molecules known to modulate the hypoxia-inducible factor (HIF) pathway. This analysis is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

This compound (NOG) is a broad-spectrum inhibitor of α-ketoglutarate-dependent dioxygenases, while Roxadustat (FG-4592) is a more specific and clinically advanced inhibitor of HIF prolyl hydroxylases (PHDs). Both compounds effectively stabilize HIF-α subunits, leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cellular metabolism. However, their potency, specificity, and off-target effects differ significantly, making a direct comparison crucial for research applications.

Mechanism of Action: A Tale of Two Inhibitors

Under normoxic conditions, HIF-α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Both this compound and Roxadustat are structural analogs of α-ketoglutarate, a co-substrate for PHD enzymes. By competitively inhibiting PHDs, they prevent the hydroxylation of HIF-α, leading to its stabilization, nuclear translocation, and dimerization with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

Roxadustat is a potent and selective inhibitor of PHDs, with a well-documented role in stimulating erythropoiesis. In contrast, this compound exhibits broader inhibitory activity, also affecting other α-ketoglutarate-dependent dioxygenases such as Jumonji C-domain-containing histone lysine demethylases (JMJDs), which can lead to more widespread epigenetic modifications.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available quantitative data for this compound and Roxadustat from various in vitro studies. It is important to note that these values were obtained from different studies and under potentially different experimental conditions, and therefore should be interpreted with caution as a direct comparison of potency.

ParameterThis compoundRoxadustatReference
PHD1 IC50 2.1 µMSimilar effects on PHD1, PHD2, and PHD3 reported[1][2]
PHD2 IC50 5.6 µMSub-µM range[1][3]
JMJD2A IC50 250 µMNot reported to significantly inhibit JMJDs[4]
JMJD2C IC50 500 µMNot reported to significantly inhibit JMJDs[4]
JMJD2E IC50 24 µMNot reported to significantly inhibit JMJDs[4]
Delayed-Rectifier K+ Current (Peak) IC50 Not Reported5.71 µM[5]
Delayed-Rectifier K+ Current (Late) IC50 Not Reported1.32 µM[5]

Key In Vitro Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Roxadustat are provided below.

HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of HIF-1α protein levels in cell lysates following treatment with this compound or Roxadustat.

Materials:

  • Cell line (e.g., HeLa, Hep3B, or other suitable cell line)

  • Cell culture medium and supplements

  • This compound and Roxadustat

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α (e.g., mouse anti-HIF-1α)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or Roxadustat for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with the primary antibody for the loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the relative levels of HIF-1α stabilization.

VEGF Secretion Assay (ELISA)

This protocol outlines the quantification of vascular endothelial growth factor (VEGF) secreted into the cell culture medium.

Materials:

  • Cell line (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium

  • This compound and Roxadustat

  • VEGF ELISA kit (human)

Procedure:

  • Seed cells in culture plates and grow to a desired confluency.

  • Replace the medium with a fresh medium containing different concentrations of this compound or Roxadustat.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant and centrifuge to remove any detached cells.

  • Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the concentration of VEGF based on a standard curve.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • This compound and Roxadustat

  • 96-well plate

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Harvest endothelial cells and resuspend them in a medium containing the desired concentrations of this compound or Roxadustat.

  • Seed the cells onto the solidified matrix.

  • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Visualize the tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition cluster_stabilization HIF-1α Stabilization HIF_alpha HIF-1α PHDs PHDs HIF_alpha->PHDs Hydroxylation VHL VHL HIF_alpha->VHL O2 O2 O2->PHDs aKG α-KG aKG->PHDs Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound PHDs_inhibited PHDs NOG->PHDs_inhibited Inhibit Roxa Roxadustat Roxa->PHDs_inhibited Inhibit HIF_alpha_stable HIF-1α (Stable) Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-1β HIF_beta->Nucleus HIF_complex HIF-1 Complex HRE HRE HIF_complex->HRE Binding Nucleus->HIF_complex Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes

Caption: HIF-1α signaling pathway under normoxia and inhibition by this compound or Roxadustat.

In Vitro Analysis Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Cell Culture (e.g., HeLa, HUVEC) treatment Treatment with This compound or Roxadustat start->treatment western Western Blot (HIF-1α Stabilization) treatment->western elisa ELISA (VEGF Secretion) treatment->elisa tube_formation Tube Formation Assay (Angiogenesis) treatment->tube_formation quant_hif Quantification of HIF-1α levels western->quant_hif quant_vegf Quantification of VEGF concentration elisa->quant_vegf quant_angio Quantification of Tube Formation tube_formation->quant_angio comparison Comparative Analysis quant_hif->comparison quant_vegf->comparison quant_angio->comparison

Caption: General workflow for the in vitro comparison of this compound and Roxadustat.

Conclusion

Both this compound and Roxadustat are valuable tools for the in vitro study of the HIF pathway. Roxadustat, with its higher potency and selectivity for PHDs, is a more targeted tool for investigating the direct consequences of HIF stabilization. This compound, while less potent and broader in its inhibitory profile, can be useful for studying the effects of inhibiting a wider range of α-ketoglutarate-dependent dioxygenases. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity. The provided data and protocols offer a foundation for designing and interpreting in vitro studies aimed at further elucidating the nuanced roles of these important signaling molecules.

References

Validating HIF-1alpha Stabilization: A Comparative Guide to N-Oxalylglycine and Other PHD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Oxalylglycine (NOG) and other prominent prolyl hydroxylase (PHD) inhibitors in their ability to stabilize Hypoxia-Inducible Factor-1alpha (HIF-1α). We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying biological pathways and experimental workflows.

Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation (ODD) domain by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and the activation of genes crucial for cellular adaptation to low oxygen.

This compound and other synthetic PHD inhibitors mimic the effect of hypoxia by competitively inhibiting PHD enzymes, thereby stabilizing HIF-1α even in the presence of oxygen. Validating this stabilization is a critical step in research and drug development involving the HIF pathway.

Performance Comparison of PHD Inhibitors

The efficacy of various PHD inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) against PHD enzymes and their ability to induce HIF-1α stabilization in cellular assays. While this compound is a potent inhibitor, its cell permeability is limited. Its esterified, cell-permeable analog, Dimethyloxalylglycine (DMOG), is therefore more commonly used in cell-based experiments. Newer generations of PHD inhibitors, such as Roxadustat and Vadadustat, have been developed for clinical use and exhibit high potency.

Table 1: Quantitative Comparison of PHD Inhibitor Potency

CompoundTargetIC50 (nM)Key Characteristics
This compound (NOG) PHD1, PHD22,100, 5,600Broad-spectrum 2-oxoglutarate analogue; low cell permeability.
Dimethyloxalylglycine (DMOG) PHDsVaries (pro-drug)Cell-permeable ester of NOG; commonly used in vitro to stabilize HIF-1α.[1][2][3]
Roxadustat (FG-4592) PHDs27A potent, orally active PHD inhibitor developed for the treatment of anemia.[4][5]
Vadadustat (AKB-6548) PHDs29Another potent PHD inhibitor in clinical development for anemia.
GSK1278863 PHDs67A clinical-stage PHD inhibitor.[4]
IOX2 PHD222A potent and selective PHD2 inhibitor.[6]
Molidustat (BAY 85-3934) PHDs7A potent PHD inhibitor.[4]

Note: IC50 values can vary depending on the specific assay conditions and the PHD isoform being tested.

Experimental Validation of HIF-1α Stabilization

The most common method to validate the stabilization of HIF-1α protein following treatment with this compound or other PHD inhibitors is Western blotting. This technique allows for the specific detection and semi-quantitative analysis of HIF-1α levels in cell lysates.

Detailed Experimental Protocol: Western Blotting for HIF-1α

This protocol outlines the key steps for assessing HIF-1α stabilization in cultured cells.

1. Cell Culture and Treatment:

  • Culture your chosen cell line (e.g., HEK293, HeLa, or a cancer cell line known to express HIF-1α) to approximately 70-80% confluency.

  • Treat the cells with this compound (typically as the cell-permeable DMOG) or other PHD inhibitors at various concentrations and for different time points (e.g., 4, 8, 24 hours) to determine the optimal conditions for HIF-1α stabilization. Include a vehicle-treated control group.

  • For a positive control, you can expose untreated cells to hypoxic conditions (e.g., 1% O2) or treat them with cobalt chloride (CoCl2), another chemical inducer of HIF-1α.

2. Cell Lysis and Protein Extraction:

  • Due to the rapid degradation of HIF-1α in the presence of oxygen, it is crucial to perform the lysis step quickly and on ice.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to prevent protein degradation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay. This is essential for equal loading of protein in the subsequent steps.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling them in Laemmli sample buffer.

  • Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor the separation.

  • Run the gel electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Wash the membrane again extensively with TBST.

6. Detection and Analysis:

  • Prepare a chemiluminescent substrate and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

  • For quantitative analysis, the band intensities for HIF-1α can be measured using densitometry software and normalized to the corresponding housekeeping protein band intensity. The fold-change in HIF-1α expression relative to the vehicle-treated control can then be calculated.

Visualizing the Molecular Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the HIF-1α signaling pathway, the mechanism of action of this compound, and the experimental workflow for validating HIF-1α stabilization.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_nog Hypoxia / NOG Treatment HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD PHD->HIF1a_OH O2 O2 O2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stabilized Stabilized HIF-1α HIF1a_hypoxia->HIF1a_stabilized Stabilization PHD_inhibited PHD NOG This compound NOG->PHD_inhibited Inhibition HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: HIF-1α signaling under normoxia vs. hypoxia/NOG treatment.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Densitometry detection->analysis end Results: HIF-1α Stabilization analysis->end

Caption: Experimental workflow for Western blot validation of HIF-1α.

Logical_Relationship cluster_inhibitors PHD Inhibitors NOG This compound PHD_Enzyme PHD Enzyme NOG->PHD_Enzyme Inhibit DMOG DMOG DMOG->PHD_Enzyme Inhibit Roxadustat Roxadustat Roxadustat->PHD_Enzyme Inhibit Vadadustat Vadadustat Vadadustat->PHD_Enzyme Inhibit HIF1a_Stabilization HIF-1α Stabilization PHD_Enzyme->HIF1a_Stabilization Leads to Cellular_Response Cellular Response (e.g., Gene Expression) HIF1a_Stabilization->Cellular_Response Induces

Caption: Logical relationship of PHD inhibitors and cellular outcomes.

References

A Comparative Analysis of N-Oxalylglycine and Hypoxia on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular responses to low oxygen (hypoxia) and hypoxia-mimetic compounds is critical. This guide provides an objective comparison of the effects of N-Oxalylglycine (NOG), a prolyl hydroxylase (PHD) inhibitor, and physiological hypoxia on gene expression, supported by experimental data and detailed protocols.

At the heart of the cellular response to hypoxia is the stabilization of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. Hypoxia inhibits PHD activity by limiting its co-substrate, oxygen. Similarly, this compound, as a 2-oxoglutarate analog, competitively inhibits PHDs. Both conditions lead to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of target genes. While both stimuli activate the same central pathway, the resulting gene expression profiles exhibit both similarities and notable differences.

Quantitative Comparison of Gene Expression

To illustrate the comparative effects on gene expression, the following table summarizes data from a representative RNA-sequencing study in HeLa cells. This study compared the transcriptional response to hypoxia (1% O2) and treatment with a prolyl hydroxylase inhibitor, IOX2, which acts via the same mechanism as this compound. The data are presented as log2 fold change (log2FC) relative to normoxic controls.

Gene SymbolGene NameFunctionHypoxia (1% O2) log2FCPHD Inhibitor (IOX2) log2FC
Angiogenesis
VEGFVascular Endothelial Growth Factor AAngiogenesis, vascular permeability2.52.8
ANGPTL4Angiopoietin Like 4Angiogenesis, lipid metabolism4.54.2
PGFPlacental Growth FactorAngiogenesis2.12.3
Glycolysis
PGK1Phosphoglycerate Kinase 1Glycolysis2.02.2
ALDOAAldolase, Fructose-Bisphosphate AGlycolysis1.81.9
HK2Hexokinase 2Glycolysis1.51.7
Erythropoiesis
EPOErythropoietinRed blood cell production3.53.8
Cell Survival/Apoptosis
BNIP3BCL2 Interacting Protein 3Apoptosis, autophagy3.23.0
Other HIF Targets
CA9Carbonic Anhydrase 9pH regulation5.05.5
EGLN3Egl-9 Family Hypoxia Inducible Factor 3PHD3, feedback regulation3.83.5

Data is derived from a study by Frost et al., 2019, which utilized the PHD inhibitor IOX2. IOX2 and this compound share a common mechanism of action as 2-oxoglutarate analogs that inhibit prolyl hydroxylases.

Signaling Pathways

The signaling cascades initiated by hypoxia and this compound converge on the stabilization of HIF-1α, yet their initial triggers differ. The following diagrams illustrate these pathways.

Hypoxia_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD O2 O2 O2->PHD KG 2-OG KG->PHD VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stable) HIF1a_hypoxia->HIF1a_stable PHD_hypoxia PHD O2_low Low O2 O2_low->PHD_hypoxia Inhibition HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HRE HRE HIF1_complex->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription

Hypoxia Signaling Pathway.

NOG_Signaling_Pathway cluster_normoxia_nog Normoxia + this compound HIF1a_normoxia_nog HIF-1α HIF1a_stable_nog HIF-1α (Stable) HIF1a_normoxia_nog->HIF1a_stable_nog PHD_nog PHD NOG This compound NOG->PHD_nog Competitive Inhibition KG_nog 2-OG HIF1_complex_nog HIF-1 Complex HIF1a_stable_nog->HIF1_complex_nog HIF1b_nog HIF-1β HIF1b_nog->HIF1_complex_nog Nucleus_nog Nucleus HRE_nog HRE HIF1_complex_nog->HRE_nog Binding Gene_Expression_nog Target Gene Expression HRE_nog->Gene_Expression_nog Transcription

This compound Signaling Pathway.

Experimental Protocols

Reproducibility is paramount in research. Below are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

1. Cell Seeding:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

2. Hypoxia Treatment:

  • Place the cell culture plates in a hypoxic incubator or chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2.

  • Incubate for the desired duration (e.g., 16-24 hours) at 37°C.

3. This compound (or other PHD inhibitor) Treatment:

  • Prepare a stock solution of the PHD inhibitor (e.g., 100 mM IOX2 in DMSO).

  • On the day of the experiment, dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 100 µM IOX2).

  • Replace the existing medium in the wells with the medium containing the inhibitor.

  • Incubate for the same duration as the hypoxia treatment under normoxic conditions (21% O2, 5% CO2) at 37°C.

  • A vehicle control (e.g., DMSO) should be run in parallel.

RNA Extraction and Gene Expression Analysis

1. RNA Isolation:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol reagent).

  • Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform and precipitation with isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

2. RNA Quantification and Quality Control:

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by gel electrophoresis or using a bioanalyzer.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., β-actin), and a SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

4. RNA-Sequencing (RNA-seq):

  • Prepare sequencing libraries from the isolated RNA. This includes steps of RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the libraries on a next-generation sequencing platform.

  • The resulting sequencing reads are then aligned to a reference genome, and gene expression is quantified.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the different treatment conditions.

The following diagram outlines the general experimental workflow:

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis Seeding Cell Seeding Treatment Treatment Seeding->Treatment Normoxia Normoxia (Control) Hypoxia Hypoxia (1% O2) NOG This compound RNA_Extraction RNA Extraction Normoxia->RNA_Extraction Hypoxia->RNA_Extraction NOG->RNA_Extraction QC RNA QC & Quantification RNA_Extraction->QC cDNA_Synth cDNA Synthesis QC->cDNA_Synth RNA_Seq RNA-Seq QC->RNA_Seq qPCR qRT-PCR cDNA_Synth->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis

Experimental Workflow.

Conclusion

Both this compound and hypoxia are potent inducers of the HIF-1α signaling pathway, leading to the upregulation of a common set of genes involved in crucial cellular processes such as angiogenesis and glycolysis. The quantitative data suggests that PHD inhibitors like this compound can closely mimic the effects of hypoxia on the expression of many key HIF target genes. However, it is important for researchers to be aware that differences in the magnitude and scope of the transcriptional response may exist. The choice between using a chemical inducer like this compound and subjecting cells to a low-oxygen environment will depend on the specific experimental goals, with chemical inducers offering ease of use and precise dose-control, while physiological hypoxia represents a more direct in vitro model of the in vivo tumor microenvironment. This guide provides the foundational data and protocols to aid in making that informed decision.

N-Oxalylglycine: A Comparative Guide to its Inhibition of α-Ketoglutarate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate (2-oxoglutarate), is a widely recognized competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in various physiological processes, including histone demethylation, collagen synthesis, and the hypoxia response, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the inhibitory effects of this compound on several key α-ketoglutarate-dependent enzymes, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound varies among different α-ketoglutarate-dependent enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values reported for several key enzymes.

Enzyme FamilySpecific EnzymeInhibitorIC50 (µM)Ki (µM)Notes
Histone Demethylases (JmjC domain-containing) JMJD1AThis compoundValue not explicitly provided in sources-NOG is known to inhibit JmjC domain-containing histone demethylases.[1]
JMJD2AThis compound250[2]-
JMJD2CThis compound500[2]-
JMJD2EThis compound24[3]-Inhibition was assessed using a MALDI-TOF MS-based peptide demethylation assay.[4]
JARID1AThis compoundValue not explicitly provided in sources-Hypoxia, which can be mimicked by NOG, inhibits JARID1A activity.[5]
Prolyl Hydroxylases PHD1This compound2.1[3]-
PHD2This compound5.6[3]-
PHD3This compound51.3[6]-Determined using a colorimetric α-ketoglutarate detection assay.[6]
Prolyl 4-hydroxylaseThis compound23 (in microsomes)[7][8]1.9 - 7.8[7][8]Inhibition is competitive with respect to 2-oxoglutarate.[7][8] The Ki value varies depending on the substrate used.[7][8]
HIF Prolyl HydroxylaseThis compoundNot explicitly provided, but used as an inhibitor[9]-NOG is used to inhibit HIF prolyl hydroxylase in vitro.[9]
Other α-Ketoglutarate-Dependent Dioxygenases TauD (Taurine/α-ketoglutarate dioxygenase)This compound-~290[10]NOG is a weak competitive inhibitor with respect to α-ketoglutarate.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of inhibitory studies. Below are summaries of the experimental protocols used to determine the inhibitory effects of this compound on key α-ketoglutarate-dependent enzymes.

Histone Demethylase (JMJD2E) Inhibition Assay
  • Principle: A MALDI-TOF mass spectrometry-based assay is used to measure the demethylation of a histone peptide substrate.

  • Procedure:

    • The reaction mixture contains JMJD2E enzyme, a trimethylated histone H3 peptide substrate (e.g., ARK(me3)STGGK), α-ketoglutarate, and varying concentrations of this compound.[4]

    • The reaction is incubated to allow for enzymatic demethylation.

    • The reaction is stopped, and the products are analyzed by MALDI-TOF mass spectrometry to quantify the extent of demethylation.

    • IC50 values are calculated by plotting the percentage of enzyme activity against the concentration of this compound.[4]

Prolyl Hydroxylase Domain (PHD3) Inhibition Assay
  • Principle: A colorimetric assay that measures the decrease in α-ketoglutarate concentration resulting from the prolyl hydroxylase reaction.[6]

  • Procedure:

    • The reaction is initiated by adding PHD3 enzyme to a mixture containing a HIF-1α peptide substrate (100 µM), α-ketoglutarate (0.5 mM), and varying concentrations of this compound.[6]

    • The reaction proceeds, and the remaining α-ketoglutarate is derivatized with 2,4-dinitrophenylhydrazine (DNPH).

    • The resulting hydrazone is measured spectrophotometrically to determine the amount of α-ketoglutarate consumed.

    • A dose-response curve is generated by plotting the enzyme activity against the this compound concentration to determine the IC50 value.[6]

Prolyl 4-Hydroxylase Inhibition Assay
  • Principle: Measurement of prolyl hydroxylation in vitro using purified enzyme or in isolated microsomes.[7][8]

  • Procedure (In Vitro):

    • Purified prolyl 4-hydroxylase is incubated with a procollagen-like polypeptide substrate, α-ketoglutarate, and co-factors (Fe²⁺, ascorbate).

    • Varying concentrations of this compound are added to the reaction mixture.

    • The formation of hydroxyproline is quantified, often using radio-labeled proline and subsequent analysis.

    • Kinetic parameters (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations, demonstrating competitive inhibition with respect to 2-oxoglutarate.[7][8]

  • Procedure (Microsomal Assay):

    • Microsomes containing prolyl 4-hydroxylase are isolated from tissues like embryonic chicken bone.[7][8]

    • The microsomes are incubated with a proline-rich substrate and the necessary co-factors in the presence of varying concentrations of this compound.

    • The inhibition of prolyl hydroxylation is measured to determine the IC50 value.[7][8]

HIF Prolyl Hydroxylase Inhibition Assay
  • Principle: An in vitro assay that measures the hydroxylation of a synthetic HIF-1α peptide.[9]

  • Procedure:

    • A biotinylated peptide corresponding to a segment of HIF-1α (residues 556–575) is immobilized on streptavidin-agarose beads.[9]

    • The immobilized peptide is incubated with a source of HIF prolyl hydroxylase activity (e.g., rabbit reticulocyte lysate or recombinant enzyme), cofactors (FeCl₂, ascorbate, and 2-oxoglutarate), and this compound.[9]

    • The extent of peptide hydroxylation is determined, often by assessing its ability to bind to the von Hippel-Lindau protein (pVHL).[9]

Visualizing the Mechanism and Workflow

To better understand the role of this compound and the experimental processes, the following diagrams are provided.

Inhibition_Mechanism cluster_enzyme α-KG Dependent Enzyme Enzyme Enzyme Active Site Product Hydroxylated Product Enzyme->Product Catalyzes Hydroxylation No_Reaction No Reaction Enzyme->No_Reaction alphaKG α-Ketoglutarate alphaKG->Enzyme Binds to Active Site NOG This compound (Inhibitor) NOG->Enzyme Competitively Binds to Active Site Substrate Substrate Substrate->Enzyme

Caption: Competitive inhibition of α-ketoglutarate-dependent enzymes by this compound.

Experimental_Workflow start Start: Prepare Reaction Mixture reagents Enzyme + Substrate + α-KG + Cofactors + NOG (variable conc.) start->reagents incubation Incubate at Optimal Temperature reagents->incubation measurement Measure Enzyme Activity (e.g., Product Formation, Substrate Depletion) incubation->measurement analysis Data Analysis: Plot % Inhibition vs. [NOG] measurement->analysis result Determine IC50 / Ki Value analysis->result

Caption: General experimental workflow for determining the inhibitory potency of this compound.

References

Cross-Validation of N-Oxalylglycine Effects with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the pharmacological agent N-Oxalylglycine (NOG) and genetic knockdown of its primary target, Prolyl Hydroxylase Domain 2 (PHD2). By examining the outcomes of both approaches, this document serves as a valuable resource for cross-validating experimental findings and understanding the intricacies of the Hypoxia-Inducible Factor (HIF) signaling pathway.

This compound is a cell-permeable inhibitor of α-ketoglutarate-dependent dioxygenases, including the PHD enzymes.[1][2] By inhibiting PHD2, NOG prevents the hydroxylation and subsequent degradation of HIF-1α, leading to its stabilization and the activation of downstream hypoxic response genes.[3][4] Genetic knockdown of the EGLN1 gene, which encodes PHD2, is expected to produce a similar phenotype by removing the key enzyme responsible for HIF-1α degradation under normoxic conditions.[5][6] This guide objectively compares the quantitative effects, experimental methodologies, and underlying signaling pathways associated with both techniques.

Quantitative Comparison of this compound (and its analog DMOG) versus PHD2 Knockdown

The following tables summarize the quantitative effects of pharmacological inhibition of PHD2 by this compound or its cell-permeable analog, Dimethyloxalylglycine (DMOG), in comparison to the genetic knockdown of PHD2 using siRNA or shRNA. These data are compiled from various studies to provide a comparative overview.

Parameter Pharmacological Inhibition (DMOG/NOG) Genetic Knockdown (siPHD2/shPHD2) Cell Type/Model Reference
HIF-1α Protein Stabilization Significantly increasedSignificantly increasedHuman Chondrocytes[6]
Elevated protein levelsElevated protein levelsA549 and H1650 cells[7]
Increased expressionIncreased protein level by 27%HK-2 cells[3]
VEGF mRNA Expression Not explicitly quantifiedIncreased by ~2-foldNIH-3T3 cells[5]
Not explicitly quantifiedSignificantly reduced upon YAP1 depletion, which is stabilized by PHD2 knockdownA549 and H1650 cells[7]
HIF-1α Target Gene Expression (General) Increased expression of HIF target genesUpregulation of HIF target genesVarious[4][6]

Note: Direct comparative studies using this compound are limited; therefore, data from studies using its widely accepted analog, DMOG, are included. Variations in experimental conditions, cell types, and methodologies may contribute to differences in the magnitude of observed effects.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of PHD2 Inhibition

cluster_0 Pharmacological Intervention cluster_1 Genetic Intervention NOG This compound (NOG) or DMOG PHD2 PHD2 (EGLN1) NOG->PHD2 Inhibits siRNA siRNA/shRNA (EGLN1 knockdown) siRNA->PHD2 Inhibits (knocks down) HIF1a HIF-1α PHD2->HIF1a Targets for degradation HIF1b HIF-1β (ARNT) HIF1a->HIF1b Hydroxylation Hydroxylation VHL VHL VHL->HIF1a Binds to hydroxylated HIF-1α Ubiquitination Ubiquitination Proteasome Proteasomal Degradation HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGFA, EPO) HRE->TargetGenes Activates transcription Hydroxylation->VHL Enables binding Ubiquitination->Proteasome Targets for cluster_0 Experimental Arms cluster_1 Downstream Analysis cluster_2 Data Comparison A Cell Culture (e.g., HEK293, HUVEC) B1 Treatment with This compound/DMOG A->B1 B2 Transfection with siRNA for EGLN1 (PHD2) A->B2 C Cell Lysis and Protein/RNA Extraction B1->C B2->C D1 Western Blot for HIF-1α and PHD2 C->D1 D2 qRT-PCR for VEGFA and other target genes C->D2 E Quantitative Analysis (Densitometry, ΔΔCt) D1->E D2->E F Comparative Analysis of Pharmacological vs. Genetic Intervention E->F

References

N-Oxalylglycine Derivatives as Potent Inhibitors of Histone Demethylases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, N-Oxalylglycine (NOG) and its derivatives have emerged as a significant class of inhibitors targeting α-ketoglutarate-dependent enzymes, including the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation and are implicated in various diseases, most notably cancer. This guide provides a comparative analysis of the inhibitory constants (Ki) of NOG derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for research and therapeutic development.

Comparative Inhibitory Activity of this compound Derivatives

This compound is structurally similar to α-ketoglutarate, a key co-substrate for JmjC demethylases, allowing it to act as a competitive inhibitor.[1] Research has focused on synthesizing and evaluating various NOG derivatives to enhance their potency and selectivity. A key study by Hamada et al. (2009) explored the structure-activity relationship of several NOG derivatives against JmjC histone demethylases JMJD2A, JMJD2C, and JMJD2D.[2]

The inhibitory activities of these compounds are often reported as IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%. While the inhibitory constant (Ki) is a more direct measure of binding affinity, IC50 values provide a valuable comparison of the relative potency of different compounds under specific assay conditions. The table below summarizes the available IC50 data for this compound and one of its derivatives against several histone demethylases and other α-ketoglutarate-dependent enzymes.

CompoundTarget EnzymeIC50 (µM)
This compound (NOG) JMJD2A250[3]
JMJD2C500[3]
JMJD2E24[3]
PHD12.1[3]
PHD25.6[3]
Compound 1 (a NOG derivative) JMJD2A>1000[2]
JMJD2C>1000[2]
JMJD2D>1000[2]

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (NOG) and a derivative against various enzymes. Lower IC50 values indicate greater potency.

Understanding the Inhibition Mechanism

This compound and its derivatives primarily act as competitive inhibitors with respect to the co-substrate α-ketoglutarate. The binding of these inhibitors to the active site of the enzyme prevents the binding of α-ketoglutarate, thereby halting the demethylation reaction. The general signaling pathway of JmjC histone demethylase activity and its inhibition is depicted below.

JMJD_Inhibition_Pathway cluster_enzyme JmjC Histone Demethylase cluster_substrates Substrates cluster_products Products cluster_inhibitor Inhibition JMJD JMJD Enzyme H3K9me2 Demethylated Histone (e.g., H3K9me2) JMJD->H3K9me2 Produces Succinate Succinate JMJD->Succinate Produces CO2 CO2 JMJD->CO2 Produces ActiveSite Active Site H3K9me3 Methylated Histone (e.g., H3K9me3) H3K9me3->JMJD Binds to aKG α-Ketoglutarate aKG->JMJD Binds to NOG This compound Derivative NOG->JMJD Competitively Inhibits α-KG Binding

Figure 1. Mechanism of JmjC histone demethylase inhibition by this compound derivatives.

Experimental Protocols for Determining Inhibitory Constants

The determination of the inhibitory constant (Ki) is crucial for the quantitative comparison of enzyme inhibitors. Below is a generalized workflow and a specific protocol for a histone demethylase assay.

General Workflow for Ki Determination

The process of determining the Ki value for an enzyme inhibitor typically involves several key steps, from initial enzyme activity measurements to data analysis using kinetic models.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Measure Reaction Velocity at Different Substrate and Inhibitor Concentrations D->E F Plot Data (e.g., Lineweaver-Burk or Dixon Plot) E->F H Calculate IC50 Value E->H G Determine Michaelis-Menten Constant (Km) F->G I Calculate Inhibitory Constant (Ki) using the Cheng-Prusoff Equation G->I H->I

Figure 2. General experimental workflow for determining the inhibitory constant (Ki) of an enzyme inhibitor.

Histone Demethylase (JMJD2A) Inhibition Assay Protocol

This protocol is a representative example of how the inhibitory activity of this compound derivatives against a histone demethylase like JMJD2A can be determined.

1. Reagents and Materials:

  • Recombinant human JMJD2A enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • α-Ketoglutarate (co-substrate)

  • Ascorbate and Fe(II) (co-factors)

  • This compound derivative (inhibitor)

  • Assay buffer (e.g., HEPES, Tris-HCl)

  • Detection reagents (e.g., AlphaLISA® acceptor beads and streptavidin-donor beads)

  • 384-well microplates

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the this compound derivative in the assay buffer.

  • In a 384-well plate, add the diluted inhibitor solutions. Include a no-inhibitor control (vehicle control).

  • Add the JMJD2A enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a substrate master mix containing the biotinylated histone H3 peptide, α-ketoglutarate, ascorbate, and Fe(II) in the assay buffer.

  • Initiate the demethylase reaction by adding the substrate master mix to all wells.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes).

  • Stop the reaction by adding a solution containing EDTA or by adding the detection reagents.

  • Add the detection reagents (e.g., AlphaLISA® acceptor beads specific for the demethylated product, followed by streptavidin-donor beads that bind to the biotinylated peptide).

  • Incubate in the dark to allow for bead association.

  • Read the plate on a suitable microplate reader to measure the signal, which is proportional to the extent of demethylation.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the Ki value, the assay should be repeated at various concentrations of the substrate (α-ketoglutarate).

  • The data can then be analyzed using kinetic models, such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), to determine the mode of inhibition and calculate the Ki value. For competitive inhibitors, the Cheng-Prusoff equation can be used to convert IC50 to Ki: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

References

N-Oxalylglycine and Other Hypoxia Mimetics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Oxalylglycine (NOG) and other prominent hypoxia-mimetic agents, namely Desidustat, Daprodustat, and Vadadustat. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development in therapeutic areas where the induction of hypoxic responses is desirable.

Mechanism of Action: Stabilizing the Hypoxia-Inducible Factor (HIF) Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is continuously synthesized and subsequently targeted for degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

Hypoxia-mimetic agents function by inhibiting the activity of PHD enzymes. By doing so, they prevent the hydroxylation of HIF-1α, even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β. This HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in processes such as erythropoiesis, angiogenesis, and glucose metabolism.

This compound acts as a competitive inhibitor of 2-oxoglutarate, a co-substrate of PHD enzymes.[1] Desidustat, Daprodustat, and Vadadustat are also potent inhibitors of HIF-prolyl hydroxylases, effectively stabilizing HIF-1α and HIF-2α to stimulate erythropoiesis.[2][3][4]

Quantitative Comparison of Hypoxia Mimetic Efficacy

The following table summarizes the in vitro and cellular potency of this compound and other selected hypoxia mimetics in inhibiting PHD enzymes and stabilizing HIF-1α.

CompoundTargetIC50 / EC50Assay TypeReference
This compound PHD12.1 µMEnzyme Inhibition Assay[5]
PHD25.6 µMEnzyme Inhibition Assay[5]
PHD22.52 ± 0.6 μMFluorescence Polarization Assay[6]
Desidustat HIF-1α Stabilization32.6 µMCell-Based Bioassay[2]
HIF-2α Stabilization22.1 µMCell-Based Bioassay[2]
Daprodustat PHD13.5 nMEnzyme Inhibition Assay[6][7]
PHD222.2 nMEnzyme Inhibition Assay[6][7]
PHD32.2 nM / 5.5 nMEnzyme Inhibition Assay[6][7]
Vadadustat PHD115.36 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[5]
PHD211.83 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[5]
PHD37.63 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[5]

Signaling Pathway and Experimental Workflow

HIF-1α Signaling Pathway Under Normoxia and Hypoxia/Hypoxia Mimetic Treatment

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Hypoxia Mimetic HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding O2 O₂ O2->PHD aKG α-KG aKG->PHD Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HypoxiaMimetic Hypoxia Mimetics (NOG, Desidustat, etc.) PHD_inhibited PHD HypoxiaMimetic->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding GeneTranscription Gene Transcription (EPO, VEGF, etc.) HRE->GeneTranscription

Caption: HIF-1α signaling under normal and hypoxic/hypoxia mimetic conditions.

Comparative Experimental Workflow for Efficacy Assessment

Experimental Workflow cluster_assays Efficacy Assays start Cell Culture (e.g., HEK293, Hep3B) treatment Treatment with Hypoxia Mimetics (NOG, Desidustat, Daprodustat, Vadadustat) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification qpcr RT-qPCR (mRNA levels of target genes like VEGF, EPO) lysis->qpcr RNA Extraction western_blot Western Blot (HIF-1α protein levels) quantification->western_blot elisa ELISA (HIF-1α protein levels) quantification->elisa analysis Data Analysis & Comparison western_blot->analysis elisa->analysis qpcr->analysis

Caption: Workflow for comparing the efficacy of hypoxia mimetics.

Experimental Protocols

HIF-1α Stabilization Assay via Western Blot

This protocol details the steps to quantify the stabilization of HIF-1α in cultured cells following treatment with hypoxia mimetics.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293 or HeLa) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, Desidustat, Daprodustat, or Vadadustat for a predetermined time (e.g., 4-6 hours). Include a vehicle-treated control group.

b. Cell Lysis and Protein Extraction:

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly in the well by adding 100-200 µL of RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Quantitative Analysis of HIF-1α by ELISA

This protocol provides a method for the quantitative measurement of HIF-1α protein levels in cell lysates.

a. Sample Preparation:

  • Prepare cell lysates as described in the Western Blot protocol (steps 1a-c).

  • Dilute the cell lysates to a final protein concentration within the detection range of the ELISA kit.

b. ELISA Procedure (Example using a Sandwich ELISA Kit):

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Add 100 µL of standard or sample to each well of the microplate pre-coated with a capture antibody against HIF-1α.

  • Incubate for 1-2.5 hours at room temperature or overnight at 4°C.[8]

  • Aspirate the liquid from each well and wash the wells 3-4 times with the provided wash buffer.

  • Add 100 µL of a biotinylated detection antibody specific for HIF-1α to each well.

  • Incubate for 1 hour at room temperature.[8]

  • Aspirate and wash the wells as before.

  • Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubate for 45 minutes at room temperature.[8]

  • Aspirate and wash the wells.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[8]

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Immediately measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of HIF-1α in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound and the "-dustat" class of compounds are all effective in stabilizing HIF-1α through the inhibition of PHD enzymes. The provided quantitative data indicates that while this compound is a potent inhibitor in the low micromolar range, compounds like Daprodustat and Vadadustat exhibit significantly higher potency with IC50 values in the low nanomolar range. The choice of a specific hypoxia mimetic will depend on the required potency, selectivity, and the specific experimental or therapeutic context. The detailed protocols and workflows provided in this guide offer a robust framework for the comparative assessment of these and other hypoxia-mimetic agents.

References

In Silico Analysis of N-Oxalylglycine Binding: A Comparative Guide for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate (also known as 2-oxoglutarate or 2OG), is a widely utilized cell-permeable inhibitor of 2-oxoglutarate-dependent oxygenases.[1][2] These enzymes play critical roles in various biological processes, including hypoxic signaling, histone demethylation, and collagen biosynthesis, making them significant targets in drug discovery.[3] NOG functions by mimicking the 2OG co-substrate, binding to the enzyme's active site, but failing to initiate the hydroxylation process, thereby acting as a competitive inhibitor.[2] This guide provides a comparative analysis of this compound's binding to its key target enzymes, supported by in vitro inhibitory data and in silico docking performance of alternative compounds. It is intended for researchers, scientists, and drug development professionals engaged in the study of these enzyme families.

Mechanism of Action: Competitive Inhibition

This compound's inhibitory action stems from its structural similarity to the endogenous co-substrate, 2-oxoglutarate. The enzyme's catalytic cycle requires the binding of Fe(II) and 2OG to the active site. NOG competes with 2OG for this binding site. Its structure allows it to coordinate with the active site Fe(II) ion, but it is not a substrate for the subsequent oxidative decarboxylation, effectively halting the enzyme's catalytic activity.

cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound Enzyme 2OG Oxygenase + Fe(II) Enzyme_2OG Enzyme-2OG Complex Enzyme->Enzyme_2OG 2-Oxoglutarate (2OG) binds Enzyme_Substrate Active Complex Enzyme_2OG->Enzyme_Substrate Primary Substrate binds Products Hydroxylated Substrate + Succinate + CO2 Enzyme_Substrate->Products Oxygen-dependent Oxidation Products->Enzyme Release Enzyme_I 2OG Oxygenase + Fe(II) Enzyme_NOG Enzyme-NOG Complex (Inactive) Enzyme_I->Enzyme_NOG This compound (NOG) binds competitively Enzyme_NOG->Enzyme_NOG

Caption: Competitive inhibition of 2-oxoglutarate oxygenases by this compound.

Comparative Analysis of Target Enzyme Binding

This compound exhibits broad-spectrum activity against several families of 2OG-dependent oxygenases, most notably the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain enzymes (PHDs) and the Jumonji C (JmjC) domain-containing histone demethylases (specifically the JMJD2 subfamily).

In Vitro Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values of this compound against its primary target enzymes. Lower values indicate higher potency.

Target Enzyme FamilySpecific EnzymeIC50 of this compound (µM)
HIF Prolyl Hydroxylases PHD12.1
PHD25.6
Histone Demethylases JMJD2A (KDM4A)250
JMJD2C (KDM4C)500
JMJD2E (KDM4E)24

Data sourced from multiple references.[4]

In Silico Performance of Alternative Inhibitors

While this compound serves as a crucial reference compound, significant research is focused on identifying more potent and selective inhibitors. Molecular docking is a primary in silico method used to predict the binding affinity of a ligand to a protein target, typically expressed as a binding energy score (e.g., in kcal/mol). More negative values suggest stronger binding. The following table presents a comparison of binding energies for alternative inhibitors against PHD2 and JMJD2A, as identified through virtual screening studies.

Note: In many computational screening studies, known inhibitors like this compound are used as benchmarks or controls for validating the docking protocol. However, the specific binding energy scores for these reference compounds are not always reported in the final publication, which focuses on novel hits.

Table 2: In Silico Binding Affinities of Alternative Enzyme Inhibitors

Target Enzyme Alternative Compound ID Computational Method Predicted Binding Energy (kcal/mol)
PHD2 CMNPD13808 Molecular Docking -8.69
CID71496944 Molecular Docking -8.48
CID15081178 Molecular Docking -8.03
Control: 4HG Molecular Docking -6.87
JMJD2A (KDM4A) (E)-JIB-04 AutoDock Vina Not explicitly stated, but identified as a potent inhibitor through docking and assays.[5]

| | N-oxalyl-D-tyrosine derivatives | Multiple methods | Showed selective inhibition for JMJD2 over PHD2.[1] |

Data for PHD2 inhibitors sourced from a virtual screening study of natural products.[6]

Experimental Protocols

In Silico Molecular Docking Protocol (Representative)

This protocol outlines a typical workflow for predicting the binding affinity and pose of an inhibitor to a target enzyme using common molecular docking software like AutoDock Vina.[7]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target enzyme (e.g., PHD2, JMJD2A) from the Protein Data Bank (PDB).[8]

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT).

  • Ligand Preparation:

    • Generate the 2D structure of the inhibitor (e.g., this compound, alternative compounds) and convert it to a 3D structure.

    • Minimize the energy of the 3D structure using a suitable force field.

    • Detect the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand structure in the PDBQT format.

  • Grid Box Generation:

    • Define the active site for docking. This is typically done by creating a "grid box" centered on the co-crystallized native ligand or key catalytic residues (e.g., the Fe(II)-binding triad).[7]

    • The size of the grid box should be large enough to accommodate the ligand and allow for conformational sampling.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared protein, ligand, and grid box configuration files.[7]

    • The software will generate multiple binding poses (conformations) for the ligand within the active site and calculate a binding energy score for each.

  • Analysis of Results:

    • Analyze the output to identify the pose with the lowest binding energy, which represents the most probable binding mode.[9]

    • Visualize the protein-ligand complex to examine key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.[9]

In Vitro Enzyme Inhibition Assay Protocol (Representative)

This protocol describes a fluorescence-based assay to measure the activity of 2-oxoglutarate-dependent oxygenases and determine the IC50 values of inhibitors.[10]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing essential cofactors like Fe(II) and ascorbate.

    • Prepare stock solutions of the recombinant enzyme (e.g., PHD2), the peptide substrate, 2-oxoglutarate, and the test inhibitor (e.g., this compound) at various concentrations.

  • Enzymatic Reaction:

    • In a multi-well plate, add the reaction buffer, enzyme, and peptide substrate to each well.

    • Add the test inhibitor at a range of final concentrations to the appropriate wells. Include a no-inhibitor control.

    • Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding 2-oxoglutarate to all wells.

  • Reaction Quenching and Derivatization:

    • After a set incubation time (e.g., 30-60 minutes), stop the reaction by adding an acid (e.g., HCl).

    • To measure the amount of unconsumed 2-oxoglutarate, add a derivatizing agent like o-phenylenediamine (OPD). OPD reacts with the remaining 2OG to form a fluorescent product.[10]

  • Fluorescence Measurement:

    • Incubate the plate to allow the derivatization reaction to complete.

    • Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 420 nm emission for the OPD product).[10]

  • Data Analysis:

    • The fluorescence signal is inversely proportional to enzyme activity (higher activity consumes more 2OG, resulting in lower fluorescence).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Silico Drug Discovery Workflow

The process of identifying and validating novel enzyme inhibitors is a multi-step endeavor that integrates computational and experimental methods. The following diagram illustrates a typical workflow.

cluster_workflow In Silico to In Vitro Workflow Target 1. Target Identification (e.g., JMJD2A, PHD2) Structure 2. Structure Preparation (PDB Crystal Structure) Target->Structure Docking 4. Molecular Docking (Predict Binding Affinity) Structure->Docking Library 3. Compound Library (Virtual Screening) Library->Docking Ranking 5. Hit Identification (Rank by Score/Pose) Docking->Ranking MD_Sim 6. Molecular Dynamics (Assess Stability) Ranking->MD_Sim Purchase 7. Compound Acquisition MD_Sim->Purchase Prioritize Hits Assay 8. In Vitro Assay (Determine IC50) Purchase->Assay Validation 9. Lead Candidate Assay->Validation Validate Hits

Caption: A typical workflow for computational inhibitor discovery and experimental validation.

Conclusion

This compound is a foundational tool for studying 2-oxoglutarate-dependent oxygenases, demonstrating potent, broad-spectrum inhibition across key enzyme families like PHDs and JmjC histone demethylases. While its in vitro inhibitory characteristics are well-documented, in silico analyses primarily use it as a benchmark for the discovery of novel inhibitors with improved potency and selectivity. The comparative data and standardized protocols presented here serve as a valuable resource for researchers aiming to leverage computational tools in the design and validation of next-generation inhibitors targeting these therapeutically relevant enzymes.

References

A Comparative Guide: N-Oxalylglycine vs. Vadadustat for In Vitro Anemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating therapeutic pathways for anemia, particularly those targeting the hypoxia-inducible factor (HIF) signaling cascade, the choice of chemical tools is critical. This guide provides an objective comparison of two prominent prolyl hydroxylase domain (PHD) inhibitors, N-Oxalylglycine and Vadadustat, for their application in in vitro anemia models. We present a detailed analysis of their mechanisms, potency, and specificity, supported by experimental data and protocols to aid in experimental design.

Mechanism of Action: Stabilizing HIF to Promote Erythropoiesis

Both this compound and Vadadustat function by inhibiting the activity of HIF prolyl hydroxylase (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit. This modification signals the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.

By inhibiting PHDs, both compounds mimic a hypoxic state.[1][2] This prevents HIF-α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) on target genes. A key target gene is EPO, which encodes for erythropoietin, the primary hormone stimulating red blood cell production (erythropoiesis).[1][2] This shared mechanism makes both compounds valuable for studying anemia pathways in vitro.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition cluster_downstream Downstream Effects HIFa_normoxia HIF-α PHD PHD Enzymes (+ O₂, Fe²⁺, 2-OG) HIFa_normoxia->PHD Hydroxylation OH_HIFa Hydroxylated HIF-α PHD->OH_HIFa VHL VHL OH_HIFa->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Inhibitor This compound or Vadadustat PHD_inhibited PHD Enzymes Inhibitor->PHD_inhibited Inhibition HIFa_stabilized HIF-α (Stabilized) HIFa_stabilized->PHD_inhibited No Hydroxylation Nucleus Nucleus HIFa_stabilized->Nucleus Translocation HIF_complex HIF-α/β Complex HRE HRE Binding HIF_complex->HRE EPO_gene EPO Gene Transcription HRE->EPO_gene EPO_protein Erythropoietin (EPO) Production EPO_gene->EPO_protein

Figure 1. HIF-α Signaling Pathway and Point of Inhibition.

Comparative Performance Data

While both compounds inhibit PHDs, they differ significantly in potency and specificity. Vadadustat, a clinically developed drug, is a highly potent inhibitor with low nanomolar activity. This compound, a structural analog of the PHD co-substrate α-ketoglutarate (also referred to as 2-oxoglutarate), is a valuable research tool but is considerably less potent and exhibits broader reactivity.[3][4]

ParameterThis compoundVadadustatReference(s)
Target(s) Pan-inhibitor of α-ketoglutarate-dependent dioxygenasesProlyl Hydroxylase Domain (PHD) enzymes 1, 2, & 3[3][4][5]
PHD1 IC₅₀ 2.1 µMLow nanomolar Ki[3][4]
PHD2 IC₅₀ 5.6 µM29 nM[3][6]
PHD3 IC₅₀ Not widely reportedLow nanomolar Ki[4]
Off-Target Activity Inhibits JMJD histone demethylases (e.g., JMJD2A IC₅₀ = 250 µM)High specificity for PHD enzymes[3][5][7]
Cell Permeability Yes (often used as the ester prodrug DMOG for enhanced uptake)Yes (Orally bioavailable drug)[8][9]

Table 1. In Vitro Potency and Specificity Comparison.

Experimental Protocols

Standardized in vitro models for anemia research typically involve cell lines capable of producing erythropoietin, such as the human hepatoma cell lines HepG2 and Hep3B.[10][11] The general workflow involves treating these cells with the inhibitor and subsequently measuring HIF-α stabilization and EPO production.

Experimental_Workflow cluster_lysate Cell Lysate Analysis cluster_supernatant Supernatant Analysis start Start: Culture Hep3B/HepG2 Cells treat Treat cells with This compound or Vadadustat (Dose-response, time-course) start->treat harvest Harvest Cells & Supernatant treat->harvest lysis Cell Lysis (Add protease/phosphatase inhibitors) harvest->lysis elisa ELISA for Erythropoietin harvest->elisa western Western Blot for HIF-1α lysis->western quant_hif Quantify HIF-1α Stabilization western->quant_hif end_node Data Analysis: Compare Potency & Efficacy quant_hif->end_node quant_epo Quantify Secreted EPO elisa->quant_epo quant_epo->end_node

Figure 2. General Experimental Workflow for In Vitro Analysis.
Protocol 1: PHD2 Inhibition Assay (Colorimetric)

This assay measures the consumption of the PHD co-substrate, α-ketoglutarate (α-KG), to determine enzyme activity and inhibitor potency.

  • Reagents: Recombinant human PHD2, HIF-1α peptide substrate (e.g., residues 556-575), α-KG, Ascorbate, Fe(II), this compound/Vadadustat, Assay Buffer (e.g., 50 mM HEPES pH 7.5), and a colorimetric α-KG detection kit.

  • Procedure:

    • Pre-incubate PHD2 enzyme with varying concentrations of the inhibitor (this compound or Vadadustat) for 15 minutes at room temperature in the assay buffer containing Fe(II) and Ascorbate.

    • Initiate the reaction by adding the HIF-1α peptide and α-KG.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction.

    • Measure the amount of remaining α-KG using a colorimetric detection method, such as derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a hydrazone detectable at 425 nm.[12]

  • Analysis: Calculate the percentage of inhibition at each concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: HIF-1α Stabilization by Western Blot

This protocol details the detection of stabilized HIF-1α in cell lysates following inhibitor treatment.

  • Cell Culture and Treatment:

    • Plate Hep3B or a similar responsive cell line and allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound (or its prodrug DMOG, 0.1–1 mM) or Vadadustat for 4-8 hours.[8] Include a DMSO vehicle control.

  • Lysate Preparation:

    • Crucial Step: HIF-1α is rapidly degraded upon exposure to normoxic conditions. Perform all lysis steps on ice with ice-cold buffers.

    • Quickly wash cells with cold PBS.

    • Lyse cells directly on the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Some protocols recommend adding CoCl₂ (a chemical stabilizer of HIF-1α) to the lysis buffer to further prevent degradation during sample preparation.[13][14]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 7.5%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate with a primary antibody against HIF-1α (e.g., NB100-105) overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the blot for a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.[15]

Protocol 3: Erythropoietin (EPO) Secretion by ELISA

This protocol quantifies the amount of EPO secreted into the cell culture medium.

  • Cell Culture and Treatment:

    • Plate HepG2 or Hep3B cells in a 24-well plate.[16]

    • Once cells reach the desired confluency, replace the medium with fresh, low-serum medium.

    • Treat cells with varying concentrations of this compound or Vadadustat for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells or debris.

  • ELISA Procedure:

    • Use a commercially available human Erythropoietin ELISA kit.

    • Follow the manufacturer's instructions precisely. Typically, this involves:

      • Adding standards, controls, and collected supernatant samples to the wells of a microplate pre-coated with an anti-EPO antibody.

      • Incubating the plate.

      • Washing the wells to remove unbound substances.

      • Adding a biotin-conjugated anti-EPO antibody, followed by a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis:

    • Generate a standard curve using the provided EPO standards.

    • Calculate the concentration of EPO in each sample by interpolating its absorbance value from the standard curve.

Summary and Recommendations

The choice between this compound and Vadadustat depends on the specific research question and context.

FeatureThis compoundVadadustat
Primary Use Broad-spectrum research tool for studying 2-OG dependent enzymes.Potent, specific, clinical-grade tool for targeted HIF-PHD inhibition.
Potency Micromolar (µM) range.Nanomolar (nM) range.
Specificity Low; inhibits multiple dioxygenases (PHDs, JmjC demethylases, etc.).[3][5][7]High; specifically targets PHD isoforms 1, 2, and 3.[1][4]
Best For... - Initial exploratory studies on the role of 2-OG oxygenases.- Inducing a general hypoxic-like state.- Studies where broad inhibition is desired.- Precise, targeted studies of the HIF-PHD-EPO axis.- Experiments requiring high potency and specificity.- Clinically relevant in vitro modeling of anemia therapies.
Considerations - Off-target effects must be considered when interpreting data.- Often used as the prodrug DMOG for better cell penetration.[8][9]- As a clinical drug candidate, it represents a more translatable tool for drug development studies.

References

Safety Operating Guide

Proper Disposal of N-Oxalylglycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary recommended method for the disposal of N-Oxalylglycine is through a licensed professional waste disposal service. This ensures compliance with all federal, state, and local regulations and minimizes environmental and safety risks. This guide provides detailed procedures for the handling, storage, and disposal of this compound, offering essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a colorless solid and should be handled with standard laboratory precautions. While its toxicological properties have not been fully investigated, it is classified as harmful if swallowed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Skin: Wash off with soap and plenty of water.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

  • Inhalation: Move to fresh air.

Spill Management: In the event of a spill, avoid creating dust. Wear appropriate PPE, sweep up the solid material, and place it into a suitable, labeled container for disposal.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C4H5NO5
Molecular Weight 147.09 g/mol
Appearance Colorless solid
pKa 2.827
Solubility in Water Soluble
Storage Temperature -20°C

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following workflow outlines the decision-making process and procedural steps.

start Start: this compound Waste Generated collect_waste 1. Collect Waste in a Designated, Labeled Container start->collect_waste storage 2. Store in a Cool, Dry, Well-Ventilated Area (Away from Incompatible Materials) collect_waste->storage disposal_decision 3. Determine Disposal Method storage->disposal_decision professional_disposal 4a. Professional Waste Disposal (Recommended) disposal_decision->professional_disposal Preferred & Regulated neutralization 4b. On-site Neutralization (Use with Caution) disposal_decision->neutralization If Permissible & Small Quantity contact_vendor Contact Licensed Waste Disposal Vendor professional_disposal->contact_vendor neutralize_protocol Follow Neutralization Protocol for Acidic Waste neutralization->neutralize_protocol package_waste Package Waste According to Vendor and DOT Regulations contact_vendor->package_waste vendor_pickup Arrange for Pickup package_waste->vendor_pickup end End: Waste Disposed vendor_pickup->end check_regulations Verify Local Regulations for Drain Disposal of Neutralized Solution neutralize_protocol->check_regulations drain_disposal Dispose Down the Drain with Copious Amounts of Water check_regulations->drain_disposal drain_disposal->end

This compound Disposal Workflow
Operational Plan for Collection and Storage

  • Container: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the date, and a "Hazardous Waste" designation.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.

  • Storage Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

Disposal Option 1: Professional Waste Disposal (Recommended)

This is the most compliant and safest method for the disposal of this compound.

Methodology:

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Packaging: Package the waste container according to the vendor's instructions and Department of Transportation (DOT) regulations. This may involve placing the primary container within a larger, approved shipping container.

  • Manifesting: Complete all necessary hazardous waste manifests provided by the vendor.

  • Scheduled Pickup: Arrange for the vendor to collect the waste.

One suggested method of professional disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Option 2: On-site Neutralization (For Small Quantities, with Caution)

While professional disposal is recommended, small quantities of this compound, as a dicarboxylic acid, may potentially be neutralized on-site if local regulations permit. This procedure should only be performed by trained personnel in a fume hood.

Experimental Protocol for Neutralization:

  • Preparation:

    • Perform the procedure in a chemical fume hood.

    • Wear appropriate PPE (safety goggles, gloves, lab coat).

    • Prepare a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide.

    • Have a pH meter or pH paper ready.

  • Procedure:

    • Slowly dissolve the solid this compound waste in water in a suitable container (e.g., a beaker).

    • While stirring, slowly add the neutralizing agent. Be cautious as this may cause effervescence (release of CO2 gas) if using bicarbonate.

    • Continuously monitor the pH of the solution.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution:

    • Crucially, verify with your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before proceeding.

    • If permitted, the neutralized solution can be flushed down the drain with a large volume of water.

Important Considerations:

  • This on-site neutralization is a potential alternative but is not the primary recommended method.

  • The decomposition of this compound can eventually lead to the formation of formate and glycinate ions.

  • Always prioritize safety and regulatory compliance. When in doubt, consult your EHS department and opt for professional disposal.

Essential Safety and Logistical Information for Handling N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides procedural guidance for the safe use of N-Oxalylglycine, including personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed.[1] The toxicological properties of this compound have not been fully investigated, warranting careful handling to minimize exposure.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Protection Type Required Equipment Specifications and Rationale
Eye Protection Chemical safety goggles or splash gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to prevent eye contact.[2][3]
Hand Protection Impermeable chemical-resistant glovesThe specific glove material should be selected based on resistance to the product and breakthrough time. Due to a lack of specific testing data, consult with glove manufacturers for appropriate material selection.
Body Protection Laboratory coatTo prevent skin exposure to the solid powder or solutions.[2][3]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when working outside of a fume hood, if dust is generated, or if irritation is experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[2][3]
Engineering Controls Approved fume hoodWork should be conducted in a fume hood to minimize inhalation exposure.[2]

Operational and Handling Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Always wash hands thoroughly with soap and water after handling.[2]

  • Avoid direct contact with eyes, skin, and clothing.[2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Ensure adequate ventilation when handling the compound.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • For long-term stability, storage at -20°C is recommended.[2][4]

  • Keep away from strong oxidizing agents.[3]

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Situation First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[2][3]
Ingestion If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

Spill Management: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[5] The spill area should then be cleaned with a soap and water solution.[5]

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][3] Do not dispose of it down the drain.[3]

This compound Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

N_Oxalylglycine_Handling_Workflow cluster_preparation Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Receive & Inspect This compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh & Prepare Solutions in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Work Area & Equipment E->F I Spill or Exposure Occurs E->I G Segregate & Label Chemical Waste H Properly Dispose of Waste Materials H->A Begin New Task J Follow First-Aid & Spill Procedures I->J K Report Incident J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.